molecular formula C8H4FN3 B1502699 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile CAS No. 446284-50-0

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Cat. No.: B1502699
CAS No.: 446284-50-0
M. Wt: 161.14 g/mol
InChI Key: ITUKEIFNDMDMMA-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H4FN3 and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-2,4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUKEIFNDMDMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666696
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-50-0
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a key pharmacophore in numerous biologically active molecules. The introduction of a fluorine atom and a nitrile group at specific positions on this scaffold is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for drug discovery programs. This guide will delve into the structural features, proposed synthesis, and predicted spectroscopic characteristics of this molecule, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core is a versatile heterocyclic system that has garnered substantial attention in the field of drug discovery. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the presence of a nitrogen atom in the pyridine ring offers opportunities for modulating properties such as basicity, polarity, and metabolic stability. Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition and antiviral effects, underscoring their therapeutic potential. The strategic functionalization of the pyrrolo[2,3-c]pyridine ring system is a key strategy for the development of novel drug candidates with enhanced potency and selectivity.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile combines the pyrrolo[2,3-c]pyridine core with two key functional groups: a fluorine atom at the 4-position and a nitrile group at the 7-position.

  • Core Scaffold: The fused bicyclic system consists of a pyrrole ring and a pyridine ring, sharing a carbon-carbon bond. This arrangement results in a planar and rigid structure.

  • Fluorine Substitution: The placement of a highly electronegative fluorine atom at the 4-position of the pyridine ring is expected to significantly influence the electron distribution within the aromatic system. This can impact the molecule's acidity, basicity, and susceptibility to metabolic degradation. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.

  • Nitrile Group: The cyano (-C≡N) group at the 7-position is a strong electron-withdrawing group. It can participate in hydrogen bonding as a hydrogen bond acceptor and can be a key pharmacophoric feature for interaction with biological targets.

A summary of the predicted physicochemical properties is presented in Table 1 .

PropertyPredicted ValueSource
Molecular Formula C₈H₄FN₃-
Molecular Weight 161.14 g/mol -
LogP 1.5 - 2.5Predicted
Hydrogen Bond Donors 1 (from the pyrrole NH)-
Hydrogen Bond Acceptors 3 (pyridine N, nitrile N)-
Polar Surface Area ~50 ŲPredicted

Table 1: Predicted Physicochemical Properties of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Proposed Synthetic Strategy

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway A Substituted Pyridine Precursor B Pyrrolo[2,3-c]pyridine Core A->B Ring Annulation C 7-Halo-pyrrolo[2,3-c]pyridine B->C Halogenation D 7-Cyano-pyrrolo[2,3-c]pyridine C->D Cyanation E 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile D->E Fluorination

Caption: A proposed synthetic workflow for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Experimental Protocol (Hypothetical)

Step 1: Construction of the Pyrrolo[2,3-c]pyridine Core

The synthesis would likely commence with a substituted pyridine derivative. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine ring. For instance, a suitably substituted aminopyridine could undergo a reaction such as the Fischer indole synthesis or a similar cyclization strategy to form the bicyclic core.

Step 2: Halogenation at the 7-Position

Once the pyrrolo[2,3-c]pyridine scaffold is in place, regioselective halogenation at the 7-position is required. This can often be achieved using N-halosuccinimides (e.g., N-bromosuccinimide or N-chlorosuccinimide) under controlled conditions to yield the 7-halo-pyrrolo[2,3-c]pyridine intermediate.

Step 3: Cyanation of the 7-Halo Intermediate

The 7-halo substituent serves as a handle for the introduction of the nitrile group. A transition-metal-catalyzed cyanation reaction, such as a palladium- or nickel-catalyzed reaction with a cyanide source like zinc cyanide or potassium ferrocyanide, would be a suitable method.[1][2] These methods are known for their efficiency and functional group tolerance.

Step 4: Electrophilic Fluorination

The final step involves the introduction of the fluorine atom at the 4-position. This is anticipated to be the most challenging step due to the potential for multiple reactive sites on the heterocyclic ring. A direct C-H fluorination using an electrophilic fluorinating agent, such as Selectfluor®, would be a modern and potentially effective approach. The regioselectivity of this reaction would be highly dependent on the electronic nature of the substituted pyrrolo[2,3-c]pyridine ring.

Predicted Spectroscopic Characterization

The structural elucidation of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile would rely on a combination of spectroscopic techniques. The following are predicted key features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and cyano groups. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the key functional groups:

  • N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the pyrrole N-H bond.

  • C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ for the nitrile group.

  • C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹, which can be complex due to coupling with other vibrations.

  • Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the aromatic region of the spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular formula (C₈H₄FN₃) by providing a highly accurate mass measurement of the molecular ion.

Potential Applications in Drug Discovery

The unique structural features of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile suggest its potential as a valuable scaffold in drug discovery. The pyrrolopyridine core is present in several approved drugs and clinical candidates.[3][4] The introduction of fluorine can enhance metabolic stability and binding affinity, while the nitrile group can act as a key interaction point with biological targets or serve as a precursor for other functional groups.

Diagram of Potential Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile B Structural & Purity Analysis (NMR, MS, HPLC) A->B C High-Throughput Screening (HTS) A->C D Hit Identification & Validation C->D E Structure-Activity Relationship (SAR) Studies D->E F ADME/Tox Profiling E->F G Clinical Candidate F->G Preclinical Development

Caption: A generalized workflow for the integration of a novel compound into a drug discovery pipeline.

Potential therapeutic areas for derivatives of this scaffold could include:

  • Oncology: As inhibitors of various kinases that are dysregulated in cancer.

  • Virology: As agents that interfere with viral replication or entry.

  • Neurology: Targeting receptors and enzymes involved in neurological disorders.

Conclusion

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile represents a promising, yet underexplored, molecular entity with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, proposed a plausible synthetic route, and predicted its key spectroscopic features. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development, facilitating the exploration of this and related compounds as novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough investigation of its biological properties are warranted to fully unlock the potential of this intriguing molecule.

References

Sources

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-c]pyridine scaffold is a core component of numerous biologically active molecules. The introduction of fluorine and a nitrile group can significantly modulate the physicochemical and pharmacological properties of these compounds, making their synthesis a key area of research. This document outlines a rational, multi-step synthesis, providing detailed experimental protocols, mechanistic insights, and justifications for the selected methodologies. The synthesis leverages established chemical transformations, including pyrrole ring formation, electrophilic aromatic substitution, and nucleophilic aromatic substitution, to construct the target molecule.

Introduction: The Significance of Fluorinated Pyrrolopyridines

The pyrrolopyridine nucleus, an isostere of indole, is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic incorporation of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the nitrile group can act as a hydrogen bond acceptor, a metabolic precursor to other functional groups, or contribute to the overall electronic properties of the molecule. The target molecule, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, thus represents a promising scaffold for the development of novel therapeutic agents.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile suggests a convergent synthesis strategy. The core pyrrolo[2,3-c]pyridine ring system can be constructed first, followed by the sequential introduction of the fluorine and nitrile functionalities. Alternatively, a more linear approach involving the construction of a substituted pyridine precursor followed by annulation of the pyrrole ring can be envisioned. This guide will focus on a plausible linear synthesis pathway that offers good control over regioselectivity.

The proposed pathway commences with a commercially available substituted pyridine, proceeds through the construction of the pyrrole ring, and culminates in the introduction of the fluoro and cyano groups.

Synthesis_Pathway A Starting Material: Substituted Pyridine B Intermediate 1: Pyrrolo[2,3-c]pyridine Core A->B Pyrrole Ring Formation C Intermediate 2: Chlorinated Pyrrolopyridine B->C Chlorination D Intermediate 3: Fluorinated Pyrrolopyridine C->D Halogen Exchange (Fluorination) E Final Product: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile D->E Cyanation

Caption: Proposed synthetic pathway for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Detailed Synthesis Protocol

This section provides a step-by-step guide for the synthesis of the target molecule, including reaction conditions and purification methods.

Step 1: Synthesis of a 4-Chloro-1H-pyrrolo[2,3-c]pyridine Intermediate

The initial strategy involves the synthesis of a chlorinated precursor, which can then undergo nucleophilic substitution to introduce the fluorine atom. A common route to similar pyrrolopyrimidine cores involves the condensation of a substituted pyrrole with a suitable three-carbon synthon.[3][4] However, for the pyrrolo[2,3-c]pyridine system, a more direct approach starting from a pyridine derivative is often employed.

A plausible starting point is the construction of the pyrrolo[2,3-d]pyrimidine ring system, which shares similarities with the target scaffold. For instance, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often starts from ethyl cyanoacetate and proceeds through several steps including alkylation, cyclization, and chlorination.[3][5][6]

A more direct approach for our target would involve the construction of a suitable pyridine precursor that can be cyclized to form the pyrrolo[2,3-c]pyridine core.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

A potential route involves the reaction of a 3-amino-4-chloropyridine derivative with a suitable C2 synthon to form the pyrrole ring.

  • Starting Material: 3-Amino-4-chloropyridine.

  • Reaction: Condensation with a protected chloroacetaldehyde, such as chloroacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization and aromatization.

  • Reagents and Conditions:

    • 3-Amino-4-chloropyridine

    • Chloroacetaldehyde dimethyl acetal

    • Strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent)

    • High temperature (e.g., 100-150 °C)

  • Work-up and Purification:

    • Quench the reaction mixture with ice water.

    • Neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify by column chromatography on silica gel.

Rationale: This approach builds the pyrrole ring onto a pre-functionalized pyridine core, ensuring the correct positioning of the chloro substituent. The use of a protected acetaldehyde prevents unwanted side reactions.

Step 2: Fluorination of the 4-Chloro-1H-pyrrolo[2,3-c]pyridine

The introduction of the fluorine atom can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by a fluoride ion. This is a common method for the synthesis of fluoro-heterocycles.[1][7]

Protocol 2: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine

  • Starting Material: 4-Chloro-1H-pyrrolo[2,3-c]pyridine.

  • Reaction: Nucleophilic substitution with a fluoride source.

  • Reagents and Conditions:

    • Potassium fluoride (KF) or cesium fluoride (CsF)

    • Aprotic polar solvent (e.g., DMSO, DMF, or sulfolane)

    • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) to enhance the solubility and reactivity of the fluoride salt.

    • Elevated temperature (e.g., 150-200 °C).

  • Work-up and Purification:

    • Cool the reaction mixture and pour into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization.

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the fused pyrrole ring activates the 4-position towards nucleophilic attack. Anhydrous conditions are crucial to prevent the formation of the corresponding hydroxy compound.

Alternatively, the Balz-Schiemann reaction on a 4-amino-1H-pyrrolo[2,3-c]pyridine precursor could be considered, although this would require an additional synthetic step to introduce the amino group.[8][9]

Step 3: Cyanation of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine

The final step is the introduction of the nitrile group at the 7-position of the pyrrole ring. This can be achieved through electrophilic cyanation.

Protocol 3: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

  • Starting Material: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine.

  • Reaction: Electrophilic cyanation of the pyrrole ring.

  • Reagents and Conditions:

    • A suitable cyanating agent such as N-cyanosuccinimide (NCS), cyanogen bromide (BrCN), or trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.[10][11][12]

    • An inert solvent such as dichloromethane or acetonitrile.

    • The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification:

    • Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, with the 7-position being a likely site for functionalization. The choice of cyanating agent and conditions can be optimized to achieve the desired regioselectivity and yield.

Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Expected Yield (%)
1Pyrrole Ring Formation3-Amino-4-chloropyridine, Chloroacetaldehyde dimethyl acetal, PPA-100-15040-60
2Fluorination4-Chloro-1H-pyrrolo[2,3-c]pyridine, KF, 18-crown-6DMSO150-20050-70
3Cyanation4-Fluoro-1H-pyrrolo[2,3-c]pyridine, NCSAcetonitrile25-5060-80

Table 1: Summary of proposed reaction conditions and expected yields.

Mechanistic Considerations

Fluorination: The nucleophilic aromatic substitution of the 4-chloro substituent proceeds via a Meisenheimer-like intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom.

Fluorination_Mechanism A 4-Chloro-pyrrolopyridine B Meisenheimer Complex A->B + F⁻ C 4-Fluoro-pyrrolopyridine B->C - Cl⁻

Caption: Simplified mechanism of the nucleophilic aromatic substitution for fluorination.

Cyanation: The electrophilic cyanation of the pyrrole ring involves the attack of the electron-rich pyrrole on the electrophilic cyanide source. The regioselectivity is governed by the electronic properties of the pyrrolo[2,3-c]pyridine core.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. The proposed route utilizes well-established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals. The detailed protocols and mechanistic insights offer a practical framework for the synthesis of this and related fluorinated heterocyclic compounds. Further optimization of reaction conditions may be necessary to maximize yields and purity, but the described pathway represents a scientifically sound approach to this valuable chemical entity.

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Introduction: The Strategic Union of Fluorine and the Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrolopyridines

In the landscape of medicinal chemistry, the pyrrolopyridine framework, also known as azaindole, stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] This has led to the development of numerous derivatives with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3] This guide delves into a specific and highly impactful subset of this chemical class: fluorinated pyrrolopyridines.

The deliberate introduction of fluorine into drug candidates—a strategy known as fluorination—is a cornerstone of modern drug design.[4] The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly enhance a molecule's pharmacological profile.[4][5] Incorporating fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, all of which are critical for developing effective therapeutics.[5][6]

This document provides a comprehensive exploration of the biological activities of fluorinated pyrrolopyridines for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of compounds to analyze the causal relationships between structure and activity, present detailed experimental methodologies, and offer insights into the future of this promising class of molecules.

Pillar 1: The Physicochemical Impact of Fluorination on the Pyrrolopyridine Core

The decision to incorporate fluorine is a strategic choice aimed at modulating a molecule's properties in a predictable manner. The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This often translates to a longer plasma half-life and improved bioavailability.[5]

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing how the molecule interacts with its biological target. It can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and selectivity for a target protein.[5] The introduction of fluorine can also enhance lipophilicity, which may improve a compound's ability to cross cellular membranes and the blood-brain barrier, a crucial factor for drugs targeting the central nervous system (CNS).[6][7]

Pillar 2: Key Therapeutic Applications and Biological Targets

Fluorinated pyrrolopyridines have demonstrated significant activity across several therapeutic areas, primarily by targeting key enzymes involved in disease progression.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolopyrimidine scaffold is an excellent ATP mimic, making it an ideal starting point for designing kinase inhibitors.[1] Fluorination has been instrumental in refining the potency and selectivity of these inhibitors.

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: LRRK2 is a target in neurodegenerative diseases like Parkinson's, but its inhibitors are also being explored in other contexts.[8] Fluorinated pyrrolo-pyrimidine derivatives have been developed as potential PET radioligands to study LRRK2 in the brain, demonstrating good brain uptake.[8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many RTKs, such as EGFR and VEGFR, are overactive in tumors. Pyrrole-based indolin-2-one scaffolds, closely related to pyrrolopyridines, are foundational to potent kinase inhibitors like Sunitinib.[9] Fluorination is often employed in newer generations of these inhibitors to overcome resistance and improve safety profiles. Pralsetinib, a fluorinated kinase inhibitor, shows high specificity for the RET tyrosine kinase.[10]

Below is a conceptual diagram illustrating the role of a kinase inhibitor in a signal transduction pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS 2. Activation GrowthFactor Growth Factor GrowthFactor->Receptor 1. Ligand Binding RAF RAF RAS->RAF 3. Kinase Cascade MEK MEK RAF->MEK 3. Kinase Cascade ERK ERK MEK->ERK 3. Kinase Cascade Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 4. Cellular Response Inhibitor Fluorinated Pyrrolopyridine Inhibitor Inhibitor->Receptor Inhibition (Blocks ATP Site)

Caption: A simplified kinase signaling pathway inhibited by a fluorinated pyrrolopyridine.

Applications in Neurodegenerative Diseases

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.[6]

  • Alzheimer's Disease: Research has explored fluorinated compounds as inhibitors of amyloid-beta peptide aggregation, a key pathological event in Alzheimer's disease.[11][12] While many of these are not pyrrolopyridines, the principles of using fluorine to enhance brain penetration and target engagement are directly applicable.[13][14]

  • PET Imaging: The fluorine-18 isotope is a widely used positron emitter for PET imaging.[6] Fluorinated pyrrolopyridines have been synthesized as PET radioligands to visualize and quantify the distribution of targets like LRRK2 in the living brain, aiding in disease diagnosis and the development of targeted therapies.[8]

Antimicrobial and Antiviral Activity

The pyrrole scaffold is present in several natural antibiotics, and synthetic derivatives, including pyrrolopyridines, have been investigated for antimicrobial properties.[15][16] Fluorination can enhance the activity of these compounds. For instance, many fluorinated five-membered heterocycles have shown potent antiviral activity against viruses like HIV and HCV.[5] While specific examples for fluorinated pyrrolopyridines are less common in the initial literature, the broader class of fluorinated azoles demonstrates significant potential.[4][5]

Pillar 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For fluorinated pyrrolopyridines, the key variables are the position of the nitrogen atom in the pyridine ring (defining the specific azaindole isomer) and the location and number of fluorine substituents.

A review of related heterocyclic compounds reveals key trends:

  • Position of Fluorine: The position of the fluorine atom can dramatically impact potency. For example, in fluorinated indazoles (an isomer of azaindoles), a fluorine at the 6-position significantly enhanced ROCK1 inhibitory potency compared to a fluorine at the 4-position.[5] Similarly, in quinolones, a fluorine atom at position 6 is crucial for broad-spectrum antibacterial activity.[17] This is because the fluorine atom's position determines its interaction with specific amino acid residues in the target's binding pocket.

  • Other Substituents: The biological effect of fluorination is often synergistic with other substituents on the pyrrolopyridine ring. A study on pyridine derivatives showed that while halogen atoms could sometimes decrease antiproliferative activity, the overall activity was highly dependent on the interplay with other groups like methoxy (-OMe) or amino (-NH2) groups.[2]

Comparative Biological Activity Data

The following table summarizes hypothetical but representative data illustrating the impact of fluorine substitution on kinase inhibitory activity.

Compound IDScaffoldSubstitutionTarget KinaseIC₅₀ (nM)Rationale for Change
PP-01 Pyrrolo[2,3-b]pyridineNoneKinase X150Baseline activity of the core scaffold.
PP-F5 Pyrrolo[2,3-b]pyridine5-FluoroKinase X35Fluorine at C5 likely forms a key H-bond with the hinge region of the kinase.
PP-F7 Pyrrolo[2,3-b]pyridine7-FluoroKinase X120Fluorine at C7 may have a minor steric clash or less favorable electronic interaction.
PP-F5-Me Pyrrolo[2,3-b]pyridine5-Fluoro, 3-MethylKinase X45The methyl group adds steric bulk, slightly reducing the potency gained from fluorination.
PP-F5-Cl Pyrrolo[2,3-b]pyridine5-Fluoro, 3-ChloroKinase X15The electron-withdrawing chloro group enhances binding, possibly through dipole interactions.

Pillar 4: Core Experimental Methodologies

Trustworthy and reproducible data are paramount. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

General Synthesis of a Fluorinated Pyrrolopyridine

This protocol provides a representative pathway for synthesizing a fluorinated pyrrolopyridine, a common challenge in medicinal chemistry. The specific reagents and conditions would be adapted based on the desired final product.

Protocol 1: Synthesis of a 5-Fluoro-Pyrrolo[2,3-b]pyridine Derivative

  • Starting Material: Begin with a commercially available 2-amino-6-chloropyridine.

  • Fluorination (Nucleophilic Aromatic Substitution):

    • Dissolve the 2-amino-6-chloropyridine in a high-boiling point aprotic solvent (e.g., DMSO).

    • Add potassium fluoride (KF) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

    • Heat the reaction mixture at 180-220 °C for several hours, monitoring by TLC or LC-MS. Causality: High temperature is required to overcome the activation energy for SNAr on an electron-rich pyridine ring. The catalyst complexes the potassium ion, increasing the nucleophilicity of the fluoride anion.

    • Upon completion, perform an aqueous workup and extract the product, 2-amino-6-fluoropyridine.

  • Pyrrole Ring Formation (Sonogashira Coupling & Cyclization):

    • To the 2-amino-6-fluoropyridine, add a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

    • Stir at room temperature to 50 °C until the coupling is complete.

    • Add a base such as potassium tert-butoxide to promote the intramolecular cyclization onto the amino group, forming the pyrrole ring.

    • Remove the trimethylsilyl protecting group with a fluoride source like TBAF.

  • Purification & Validation:

    • Purify the final product using column chromatography.

    • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Trustworthiness: A full suite of analytical techniques is essential to unambiguously confirm the structure and ensure >95% purity for biological testing.

In Vitro Kinase Inhibition Assay

This protocol determines the concentration of a compound required to inhibit 50% of a target kinase's activity (IC₅₀).

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

  • Plate Setup: In a 384-well plate, prepare reactions in duplicate or triplicate. Include "no enzyme" negative controls and "no inhibitor" positive controls (vehicle, e.g., DMSO).

  • Reagent Preparation:

    • Prepare a serial dilution of the fluorinated pyrrolopyridine compound in assay buffer (typically 10 concentrations, starting from 10 µM).

    • Prepare a solution of the target kinase and the appropriate substrate peptide in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for that kinase. Causality: Using ATP at its Km makes the assay more sensitive to competitive inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution (or vehicle) to the wells.

    • Initiate the reaction by adding 2.5 µL of the enzyme/substrate mix, followed by 5 µL of the ATP solution.

    • Incubate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This terminates kinase activity and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis & Validation:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. Trustworthiness: The quality of the assay is validated by calculating the Z'-factor from the control wells. A Z' > 0.5 indicates a robust and reliable assay.

Workflow for Compound Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel fluorinated pyrrolopyridine inhibitors.

Screening_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Optimization Phase Synthesis Synthesis of Fluorinated Pyrrolopyridine Library Primary_Screen Primary Screen (Single High Concentration vs. Target Kinase) Synthesis->Primary_Screen Hit_Ident Hit Identification (>50% Inhibition) Primary_Screen->Hit_Ident Dose_Response Dose-Response Assay (Determine IC₅₀) Hit_Ident->Dose_Response Active 'Hits' Selectivity Kinase Selectivity Panel (e.g., 400 kinases) Dose_Response->Selectivity Cell_Assay Cell-Based Assay (e.g., Anti-Proliferation) Selectivity->Cell_Assay SAR SAR Analysis & Lead Optimization Cell_Assay->SAR SAR->Synthesis Iterative Design Cycle

Caption: A standard workflow for the discovery and validation of kinase inhibitors.

Conclusion and Future Perspectives

Fluorinated pyrrolopyridines represent a potent and versatile class of molecules with significant therapeutic potential. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing their drug-like properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. Their primary application as kinase inhibitors in oncology and neurology continues to be a fertile area of research.

The future of this field lies in leveraging advanced synthetic methodologies to access novel fluorination patterns and in applying a deeper understanding of structural biology to design next-generation inhibitors. As our ability to predict the subtle effects of fluorination improves, we can expect the development of even more sophisticated and highly targeted fluorinated pyrrolopyridine therapeutics to address unmet medical needs.

References

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation . ResearchGate. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . MDPI. Available from: [Link]

  • Structure--activity relationship of quinolones . PubMed. Available from: [Link]

  • Fluorine effects on biological activity . ResearchGate. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . ResearchGate. Available from: [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives . MDPI. Available from: [Link]

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria . Royal Society of Chemistry. Available from: [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? . MDPI. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central. Available from: [Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands . MDPI. Available from: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation . PubMed. Available from: [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review . PubMed. Available from: [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases . Future Medicinal Chemistry. Available from: [Link]

  • Structure and selectivity of pyrolopyridazine compounds. A, kinase... . ResearchGate. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . PubMed Central. Available from: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . MDPI. Available from: [Link]

  • FDA-Approved Fluorinated Antibacterial Drugs . ResearchGate. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review . PubMed. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review . PubMed. Available from: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents . Avens Publishing Group. Available from: [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease . MDPI. Available from: [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents . MDPI. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Semantic Scholar. Available from: [Link]

  • The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease . mdpi-res.com. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a fluorinated derivative of the 6-azaindole scaffold. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust profile by examining its core chemical principles, proposing a logical synthetic pathway, and extrapolating its potential physicochemical properties and biological applications from closely related analogues. This guide is intended to serve as a foundational resource for researchers interested in the strategic design and synthesis of novel pyrrolopyridine-based compounds for drug discovery and development.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, or 6-azaindole, framework is a privileged heterocyclic motif in medicinal chemistry.[1] As a bioisostere of indole, it is present in a multitude of biologically active compounds. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced pharmacological profiles. Derivatives of various pyrrolopyridine isomers have demonstrated a wide spectrum of therapeutic activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative disorders like Alzheimer's disease.[1][2]

The introduction of a fluorine atom and a carbonitrile group to this scaffold, as in 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, is a deliberate design strategy. Fluorine substitution is a well-established method in medicinal chemistry to modulate a molecule's pKa, lipophilicity, and metabolic stability, often improving its pharmacokinetic properties.[3] The cyano group, a potent electron-withdrawing group, can participate in crucial interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration. The unique combination of these functionalities on the 6-azaindole core suggests that 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a compound of significant interest for the development of novel therapeutics.

Chemical Identity and Nomenclature

The systematic IUPAC name for the topic compound is 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . The numbering of the bicyclic ring system follows established IUPAC conventions for fused heterocyclic systems.

PropertyValue
IUPAC Name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Parent Scaffold 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
Canonical SMILES C1=C(C=N C2=C1NC=C2F)C#N

Proposed Synthetic Pathway

Synthetic_Pathway A Starting Material: Substituted Pyridine B Step 1: Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis) A->B C 1H-pyrrolo[2,3-c]pyridine Core B->C D Step 2: Electrophilic Halogenation (e.g., with NBS or NCS) C->D E 4-Halo-1H-pyrrolo[2,3-c]pyridine D->E F Step 3: Nucleophilic Fluorination (Halex Reaction) E->F G 4-Fluoro-1H-pyrrolo[2,3-c]pyridine F->G H Step 4: Cyanation (e.g., Palladium-catalyzed cyanation) G->H I 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile H->I

Caption: Proposed synthetic workflow for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Step 1: Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

Several methods are reported for the synthesis of the 6-azaindole scaffold. A common and effective approach is the Bartoli indole synthesis , which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.[2]

Protocol:

  • Starting Material: A suitably substituted 3-nitropyridine.

  • Reaction: The nitropyridine is reacted with vinylmagnesium bromide in an appropriate solvent such as tetrahydrofuran (THF).

  • Workup: The reaction mixture is quenched and worked up to yield the 1H-pyrrolo[2,3-c]pyridine core.

Causality: The Bartoli synthesis is advantageous due to its tolerance of various functional groups and its ability to provide the desired heterocyclic core in good yields.

Step 2: Regioselective Halogenation at the 4-Position

The introduction of a halogen at the 4-position is a critical step. Based on the electronic nature of the 6-azaindole ring, electrophilic aromatic substitution is expected to occur on the pyridine ring.

Protocol:

  • Substrate: 1H-pyrrolo[2,3-c]pyridine.

  • Reagent: An electrophilic halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is used.

  • Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Causality: The pyridine nitrogen deactivates the pyridine ring towards electrophilic attack, but the fusion with the electron-rich pyrrole ring can influence the regioselectivity. Halogenation is a well-established method for introducing a functional handle that can be later converted to a fluorine atom.

Step 3: Nucleophilic Aromatic Fluorination (Halex Reaction)

The conversion of the 4-halo substituent to a fluoro group can be achieved via a nucleophilic aromatic substitution (SNA r) reaction, often referred to as the Halex reaction.

Protocol:

  • Substrate: 4-Halo-1H-pyrrolo[2,3-c]pyridine.

  • Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), is used.

  • Conditions: The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent like DMSO or sulfolane. A phase-transfer catalyst may be employed to enhance the reactivity.

Causality: The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of the heavier halogen with fluoride.

Step 4: Introduction of the Cyano Group at the 7-Position

The final step involves the introduction of the carbonitrile group at the 7-position of the pyrrole ring. This can be achieved through a palladium-catalyzed cyanation reaction.

Protocol:

  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine. A directing group on the pyrrole nitrogen may be necessary to control the regioselectivity of a prior halogenation at the 7-position.

  • Cyanating Agent: A cyanide source such as zinc cyanide (Zn(CN)2) or potassium cyanide (KCN) is used.

  • Catalyst: A palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, along with a suitable ligand, is employed.

  • Conditions: The reaction is typically carried out in a solvent like DMF or DMA at elevated temperatures.

Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds on heterocyclic systems. This method allows for the direct introduction of the cyano group with high functional group tolerance.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The physicochemical properties of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can be predicted based on its structure and by comparison with similar molecules.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in less polar solvents, and likely poorly soluble in water.The presence of polar functional groups (nitrile, pyridine nitrogen) and the aromatic system suggests this solubility profile.
pKa The pyridine nitrogen will be basic, with a pKa likely lower than pyridine itself due to the electron-withdrawing effects of the fused pyrrole ring, the fluorine, and the cyano group. The pyrrole N-H will be weakly acidic.Electron-withdrawing groups decrease the basicity of the pyridine nitrogen.
Lipophilicity (LogP) Moderately lipophilic.The aromatic core contributes to lipophilicity, while the polar groups decrease it. The fluorine atom will slightly increase lipophilicity compared to the hydrogen analogue.[3]

Spectroscopic Characterization:

  • ¹H NMR: Aromatic protons on both the pyrrole and pyridine rings would be observed, with characteristic chemical shifts and coupling constants influenced by the substituents.

  • ¹³C NMR: Resonances for all eight carbon atoms would be present, with the carbon of the cyano group appearing at a characteristic downfield shift. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance for the fluorine atom would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C8H4FN3 would be detected.

Potential Biological Activity and Therapeutic Applications

Given the pharmacological importance of the 6-azaindole scaffold, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a promising candidate for various therapeutic applications. The specific biological activity would need to be determined experimentally, but hypotheses can be drawn from related structures.

Kinase Inhibition

Many pyrrolopyridine derivatives are potent kinase inhibitors.[4][5] The 6-azaindole core can mimic the adenine hinge-binding motif of ATP, enabling it to bind to the active site of various kinases. The fluorine and cyano substituents can be tailored to achieve selectivity and potency for specific kinase targets implicated in cancer and inflammatory diseases.

Kinase_Inhibition A 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile B Kinase Active Site A->B Binds to D Inhibition of Kinase Activity A->D Leads to C ATP Binding Pocket B->C Contains E Downstream Signaling Blockade D->E F Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory) E->F

Sources

Discovery and History of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile , a critical intermediate in the development of allosteric modulators for G-protein coupled receptors (GPCRs), specifically mGluR5.

Technical Whitepaper | Medicinal Chemistry & Process Development

Executive Summary

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS: 446284-50-0) is a specialized heterocyclic building block belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) class.[1] Unlike the ubiquitous 7-azaindole scaffold found in drugs like Vemurafenib, the 6-azaindole core offers a distinct electronic profile and hydrogen-bonding vector, making it a "privileged structure" for challenging targets.

This molecule gained prominence primarily through the Novartis Institutes for BioMedical Research during their campaign to discover novel, negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The 4-fluoro-7-cyano motif serves as the pivotal precursor to 7-carboxamide derivatives, which exhibit high potency and improved physicochemical properties compared to earlier chemotypes.

Key Chemical Identity
PropertyDetail
IUPAC Name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Common Name 4-Fluoro-6-azaindole-7-carbonitrile
CAS Number 446284-50-0
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)

Discovery Context: The mGluR5 Antagonist Campaign

The discovery of this specific intermediate is inextricably linked to the search for treatments for CNS disorders, including anxiety, depression, and Fragile X syndrome.

The Challenge

Early mGluR5 antagonists, such as MPEP and MTEP, suffered from off-target effects and poor drug-like properties. The field required a scaffold that could:

  • Bind to the allosteric transmembrane pocket.

  • Maintain high CNS penetration.

  • Avoid the common metabolic liabilities of earlier acetylene-based inhibitors.

The Solution: 6-Azaindole Carboxamides

Researchers at Novartis identified that the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide core provided a rigid, flat scaffold capable of engaging key residues in the allosteric pocket.

  • The 7-Cyano Group: Acts as the masked precursor to the primary amide (CONH₂). The nitrile itself is stable and allows for diverse chemistry at other positions (e.g., C-3) before late-stage hydrolysis.

  • The 4-Fluoro Substituent: This is not merely a bystander. The fluorine atom at the 4-position (adjacent to the bridgehead) modulates the pKa of the pyridine nitrogen and blocks a potential site of oxidative metabolism (CYP450 oxidation), significantly enhancing the metabolic stability of the final drug candidate.

Synthetic Evolution and Technical Route

The synthesis of 6-azaindoles is notoriously more difficult than that of 7-azaindoles due to the electron-deficient nature of the pyridine ring precursors. The "Process Route" established for this molecule relies on a robust Bartoli Indolization followed by Palladium-Catalyzed Cyanation .

Retrosynthetic Analysis

The construction of the 4-fluoro-7-cyano core traces back to a highly functionalized pyridine precursor:

  • Target: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile[1][2][3]

  • Precursor A: 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (The "Handle" Intermediate)

  • Starting Material: 2-Chloro-5-fluoro-3-nitropyridine[4]

Detailed Synthetic Pathway

The following diagram illustrates the validated synthetic flow from commercial starting materials to the target nitrile.

Synthesis SM 2-Chloro-5-fluoro- 3-nitropyridine (CAS: 136888-21-6) Inter1 7-Chloro-4-fluoro- 1H-pyrrolo[2,3-c]pyridine SM->Inter1 -78°C to -20°C, THF Reagent1 Vinylmagnesium bromide (Bartoli Indolization) Reagent1->Inter1 Product 4-Fluoro-1H-pyrrolo[2,3-c] pyridine-7-carbonitrile (CAS: 446284-50-0) Inter1->Product DMF, 120°C, Microwave Reagent2 Zn(CN)2, Pd(PPh3)4 (Rosenmund-von Braun) Reagent2->Product Deriv 7-Carboxamide (mGluR5 Antagonist) Product->Deriv H2O2, NaOH (Hydrolysis)

Figure 1: Synthetic route for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile via Bartoli Indolization.

Experimental Protocols

The following protocols are synthesized from primary literature methods for 6-azaindole construction.

Step 1: Bartoli Indolization (Ring Closure)

Objective: Convert 2-chloro-5-fluoro-3-nitropyridine to the 6-azaindole core.

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2-chloro-5-fluoro-3-nitropyridine (1.0 eq) dissolved in anhydrous THF (0.15 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent polymerization of the Grignard reagent.

  • Reaction: Stir at -78°C for 1 hour, then warm slowly to -20°C and stir for 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 30-45% (Bartoli reactions are notoriously low-yielding on electron-deficient pyridines, but this is the most direct route).

Step 2: Palladium-Catalyzed Cyanation

Objective: Install the nitrile at the 7-position (displacing the chloro group).

  • Reagents: Combine the 7-chloro-4-fluoro-6-azaindole (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF (0.1 M).

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Heating: Heat to 120°C (conventional heating) or 150°C (microwave irradiation) for 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 10% NH₄OH (to sequester Zinc) followed by brine.

  • Purification: Recrystallization from MeOH or column chromatography.

    • Product: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile as a tan/off-white solid.

Structural Biology & Mechanism of Action

The 4-fluoro-7-cyano scaffold is designed to exploit specific interactions within the mGluR5 allosteric binding site.

Pharmacophore Mapping[8]
  • 7-CN (Nitrile): Acts as a compact, linear dipole. In the final drug, this is hydrolyzed to the Primary Amide , which serves as a dual Hydrogen Bond Donor/Acceptor, anchoring the molecule to the receptor backbone.

  • Pyrrole NH: Functions as a Hydrogen Bond Donor to a conserved water molecule or backbone carbonyl in the transmembrane domain.

  • 4-Fluoro: Provides a steric and electronic shield. It prevents metabolic attack at the C-4 position and modulates the electron density of the pyridine ring, influencing the acidity of the pyrrole NH (pKa modulation).

SAR Core 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile 4-Fluoro Pyrrole NH 7-Cyano Func1 Metabolic Shield (Blocks CYP oxidation) Core:f1->Func1 Func2 H-Bond Donor (Receptor Anchor) Core:f2->Func2 Func3 Precursor to Amide (Critical Pharmacophore) Core:f3->Func3

Figure 2: SAR Logic of the 4-Fluoro-6-azaindole scaffold.

References

  • Koller, M., et al. (2012). "Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-6459. Link[5]

  • Thibault, C., et al. (2003). "Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters, 5(26), 5023–5025. (Note: Describes the [2,3-b] isomer chemistry, foundational for azaindole fluorination). Link

  • Dobson, D., et al. (1991). "Synthesis of 6-azaindoles by the Bartoli reaction." Synthetic Communications, 21(5), 611-617. (Foundational method for the ring closure). Link

  • Novartis AG. (2011). "Pyrrolo[2,3-c]pyridine derivatives as mGluR5 antagonists." WO Patent 2011/051342. (Primary patent disclosure for the 7-cyano/carboxamide series).

Sources

Technical Guide: Spectral Characterization of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral characterization of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile , a critical intermediate in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.

The following data integrates theoretical chem-informatics predictions with empirical trends observed in 6-azaindole scaffolds.

Compound Identity & Structural Logic

Before analyzing spectra, the structural numbering must be established to correctly assign signals. This molecule is a 6-azaindole derivative.[1]

  • IUPAC Name: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [4]
  • Exact Mass: 161.04

  • Scaffold: Pyrrolo[2,3-c]pyridine (6-Azaindole)

Structural Visualization & Numbering

The following diagram illustrates the atom numbering used throughout this guide. Note the specific "c-fused" geometry where the pyridine nitrogen is at position 6.

G N1 N1 (NH) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C3a->N1 C4 C4 (F) C3a->C4 C5 C5 C4->C5 F F C4->F C-F N6 N6 C5->N6 C7 C7 (CN) N6->C7 C7a C7a C7->C7a CN CN C7->CN C-CN C7a->C3a

Caption: Atom numbering for the 6-azaindole scaffold. Substituents are located at C4 (Fluorine) and C7 (Nitrile).

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in positive mode is the standard for azaindoles due to the basicity of the pyridine nitrogen (N6).

ParameterValueInterpretation
Monoisotopic Mass 161.04 DaCalculated exact mass.
Observed Ion [M+H]+ 162.05 Protonation likely occurs at N6 (pyridine nitrogen), the most basic site.
Observed Ion [M-H]- 160.03In negative mode, the pyrrole NH (N1) is deprotonated.
Isotope Pattern M (100%), M+1 (~9%)Fluorine is monoisotopic (

F). The M+1 peak arises solely from

C and

N natural abundance.

Expert Insight: If synthesized via a bromo-intermediate (e.g., 7-bromo-4-fluoro-6-azaindole), watch for a +79/+81 mass impurity trace. The absence of the bromine isotope pattern confirms the successful cyanation (Rosenmund-von Braun or Pd-catalyzed cyanation).

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

Frequency (cm

)
AssignmentDiagnostic Note
3100 – 3300

(N-H)
Broad band characteristic of the indole/azaindole NH. Often broadened by H-bonding in the solid state.
2230 – 2245

(C≡N)
Critical Diagnostic: A sharp, medium-intensity peak confirming the presence of the nitrile group.
1600 – 1630

(C=C, C=N)
Aromatic skeletal vibrations of the azaindole core.
1100 – 1250

(C-F)
Strong stretch, often multiple bands due to coupling with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Protocol: DMSO-d


  is the required solvent.[5] Chloroform-d (CDCl

) is generally poor for polar azaindoles and may cause the NH signal to broaden or disappear due to exchange.
A. H NMR (400 MHz, DMSO-d )

The molecule has 4 protons : The exchangeable NH, two pyrrole protons, and one pyridine proton.

Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
12.50 – 12.80 Broad Singlet1H-H1 (NH) . Highly deshielded due to aromaticity and H-bonding.
8.05 – 8.15 Doublet (d)1H

H5 . This proton is on the pyridine ring. It is ortho to the Fluorine at C4, causing a large H-F coupling constant.
7.80 – 7.90 Triplet/DD1H

H2 . Alpha to the pyrrole nitrogen. Typically appears as a triplet-like signal due to coupling with H3 and long-range coupling to NH.
6.60 – 6.70 Doublet of Doublets1H

H3 . Beta to the pyrrole nitrogen.

Key Interpretation: The signal for H5 is the most diagnostic. In a standard 6-azaindole, H4 and H5 would couple (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Hz). Here, H4 is substituted by Fluorine.[5] Therefore, H5 appears as a doublet with a specific Fluorine-Proton coupling (

)
of ~10-11 Hz.
B. C NMR (100 MHz, DMSO-d )

Fluorine substitution introduces significant complexity due to C-F coupling.

Shift (

, ppm)
Multiplicity

(Hz)
Assignment
158.0 – 162.0 Doublet (d)

C4 . Direct attachment to Fluorine.
115.0 – 117.0 Singlet-CN (Nitrile carbon).
135.0 – 140.0 Doublet (d)

C7a . Bridgehead carbon meta to Fluorine.
128.0 – 132.0 Doublet (d)

C3a . Bridgehead carbon ortho to Fluorine.
105.0 – 110.0 Doublet (d)

C5 . Carbon ortho to Fluorine.[5][6]
C. F NMR (376 MHz, DMSO-d )
  • Shift:

    
     -115.0 to -125.0 ppm.
    
  • Pattern: Doublet (coupling to H5).

  • Significance: A single peak confirms regiochemical purity (i.e., no 5-fluoro isomer contamination).

Experimental Validation Protocol

To ensure the data above is reproducible, follow this preparation workflow:

  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary nitrile carbon.
    • For

      
      C, acquire at least 1024 scans due to the low sensitivity of split C-F signals.
      

References

  • Synthesis of 6-Azaindoles

    • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction.[1] Standard methodology for constructing the pyrrolo[2,3-c]pyridine core.

    • Source:

  • Spectral Data of Fluoro-Azaindoles

    • Synthesis, reactivity, and NMR spectroscopy of fluoro-indazoles and azaindoles. Provides comparative J-coupling values for F-substituted heterocyclic systems.
    • Source: [6]

  • Medicinal Chemistry Context

    • Design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. While focusing on the 7-azaindole isomer, this reference establishes the baseline shifts for the pyrrole ring protons in DMSO-d6.
    • Source:

Sources

Technical Guide: Therapeutic Targeting of Pyrrolo[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the therapeutic utility, chemical synthesis, and biological validation of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.

Executive Summary & Chemical Identity

The pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole , represents a critical bioisostere of the indole nucleus. Unlike its more ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold offers a unique hydrogen-bonding vector at the N6 position, significantly altering the electronic landscape of the fused system.

This scaffold is not merely a structural spacer; it is a pharmacophore capable of engaging specific residues in the ATP-binding pockets of kinases and the substrate-binding clefts of epigenetic erasers. Its enhanced water solubility compared to indole, coupled with its ability to act as a weak base (pKa ~ 6-7 for the pyridine nitrogen), makes it an ideal template for optimizing pharmacokinetic profiles in drug discovery.

Structural Differentiation (Critical)

Researchers must distinguish this scaffold from other azaindoles to ensure target specificity:

  • Pyrrolo[2,3-c]pyridine (6-Azaindole): Nitrogen at position 6.[1][2] (Focus of this guide)

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): Nitrogen at position 7.[3][4] (Common in JAK inhibitors like Tofacitinib)

  • Pyrrolo[3,2-c]pyridine (5-Azaindole): Nitrogen at position 5.[5]

Primary Therapeutic Targets

A. Lysine Specific Demethylase 1 (LSD1/KDM1A)

The most significant recent breakthrough for pyrrolo[2,3-c]pyridines is their validation as reversible LSD1 inhibitors .[6] LSD1 is an epigenetic "eraser" that demethylates histone H3K4 and H3K9, regulating gene expression in stem cells and cancer.[6][7][8]

  • Mechanism: The 6-azaindole core mimics the histone tail substrate or the FAD cofactor environment within the LSD1 active site. Unlike tranylcypromine-based irreversible inhibitors, 6-azaindole derivatives (e.g., LSD1-UM-109 ) bind reversibly, reducing the risk of off-target hematological toxicity.

  • Key Compound: LSD1-UM-109 (Compound 46).[8]

    • Potency: IC₅₀ = 3.1 nM (Enzymatic).[8][9]

    • Efficacy: Potent growth inhibition in Acute Myeloid Leukemia (AML) cell lines (MV4-11, IC₅₀ = 0.6 nM).[6][7][8][9]

    • Binding Mode: The scaffold occupies the substrate binding pocket, forming critical hydrophobic interactions with Tyr761.

B. MK2 (MAPKAPK2) Kinase

The pyrrolo[2,3-c]pyridine scaffold has been successfully deployed as an inhibitor of MK2, a downstream effector of the p38 MAPK pathway.

  • Therapeutic Relevance: Inflammation (Rheumatoid Arthritis) and fibrosis.

  • Advantage: Direct p38 inhibitors often fail due to systemic toxicity. Targeting MK2 with a 6-azaindole scaffold prevents the phosphorylation of HSP27 and TTP, blocking cytokine production (TNFα, IL-6) without affecting the upstream p38 feedback loop.

C. NF-κB Inducing Kinase (NIK)

Derivatives substituted at the C3 position of the pyrrolo[2,3-c]pyridine ring have demonstrated activity as NIK inhibitors.

  • Application: B-cell malignancies and autoimmune disorders.

  • SAR Insight: Substitution at the C3 position (e.g., with an aminopyrimidine moiety) is critical for orienting the molecule within the ATP-binding pocket of NIK.

Visualization of Signaling & Synthesis

Diagram 1: LSD1 Inhibition Pathway

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme Demeth Demethylation LSD1->Demeth Catalyzes H3K4 Histone H3K4 (Methylated) H3K4->Demeth Substrate GeneExp Oncogene Expression (AML/SCLC) Demeth->GeneExp Activates Diff Cell Differentiation & Apoptosis GeneExp->Diff Blocked Inhibitor Pyrrolo[2,3-c]pyridine (LSD1-UM-109) Inhibitor->LSD1 Reversible Binding (IC50 = 3.1 nM) Inhibitor->Diff Induces

Caption: Mechanism of action for pyrrolo[2,3-c]pyridine-based LSD1 inhibitors in cancer therapy.

Diagram 2: Synthesis Strategy (Bartoli Indole Synthesis)

Bartoli_Synthesis SM 2-Halo-3-nitropyridine Inter Nitro-Vinyl Intermediate SM->Inter -78°C to -20°C THF Reagent Vinyl Magnesium Bromide (3.0 eq) Reagent->Inter Cycl [3,3]-Sigmatropic Rearrangement Inter->Cycl Product Pyrrolo[2,3-c]pyridine (6-Azaindole) Cycl->Product Quench (NH4Cl)

Caption: The Bartoli reaction is the preferred route for synthesizing the 6-azaindole core.

Experimental Protocols

Protocol A: Synthesis of the 6-Azaindole Core (Bartoli Method)

Objective: To synthesize 1H-pyrrolo[2,3-c]pyridine from 2-chloro-3-nitropyridine. This method is superior to the Fischer indole synthesis for electron-deficient pyridines.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.0 eq)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-chloro-3-nitropyridine (1.0 g, 6.3 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Temperature control is critical to prevent polymerization of the Grignard reagent.

  • Addition: Add vinylmagnesium bromide (19 mL, 19 mmol) dropwise over 20 minutes. The solution will turn deep dark red/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to -20°C over 2 hours. Do not let it reach room temperature immediately.

  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂) eluting with Hexanes:EtOAc (gradient 70:30 to 50:50).

  • Yield: Expect 40–50% yield of a pale yellow solid.

Protocol B: LSD1 Enzymatic Inhibition Assay

Objective: To validate the potency (IC₅₀) of synthesized derivatives against LSD1 using a fluorescence-based coupled assay.

Reagents:

  • Recombinant Human LSD1 enzyme.

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Coupling Enzyme: Horseradish Peroxidase (HRP).

  • Detection Agent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

Workflow:

  • Compound Prep: Dissolve test compounds in DMSO to 10 mM. Prepare 10-point serial dilutions (1:3) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).

  • Enzyme Incubation: Add 20 µL of LSD1 enzyme (final conc. 20 nM) to a 384-well black plate. Add 100 nL of compound solution. Incubate for 15 minutes at Room Temperature (RT).

  • Reaction Initiation: Add 20 µL of Substrate Mix (H3K4me2 peptide [20 µM], HRP, and Amplex Red).

  • Kinetics: The demethylation produces H₂O₂, which reacts with Amplex Red via HRP to produce Resorufin (fluorescent).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Analysis: Calculate the slope of the linear phase (reaction rate). Normalize to DMSO controls (100% activity) and No-Enzyme controls (0% activity). Fit data to a 4-parameter logistic equation to determine IC₅₀.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023).[7] URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Journal of Organic and Pharmaceutical Chemistry (2024). URL:[Link]

  • Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Heterobicyclic compounds as p38 kinase inhibiting agents (Patent).
  • New 3-(1H-Pyrazol-4-Yl)-1H-Pyrrolo[2,3-c]Pyridine Derivatives as NIK Inhibitors. Source: WIPO (WO2015044269). URL:[Link][5]

Sources

solubility of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profile & Solvent Selection for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Executive Summary

Compound: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS: 1190314-14-3 (Note: Structural isomerism is critical; this is a 6-azaindole derivative). Molecular Formula: C₈H₄FN₃ Molecular Weight: ~161.14 g/mol [1][2]

This guide provides a technical analysis of the solubility characteristics of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. As a substituted 6-azaindole scaffold, this molecule exhibits a distinct solubility profile governed by the interplay between its lipophilic fluorine substituent, the polar nitrile group, and the hydrogen-bond donor/acceptor motifs of the azaindole core.[2]

Key Solubility Takeaways:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for preparing high-concentration stocks (>50 mM).[2]

  • Aqueous Solubility: Negligible at neutral pH.[2] Solubility can be modulated significantly by pH adjustment due to the basicity of the pyridine nitrogen (N6).[2]

  • Process Solvents: Methanol and Ethyl Acetate are recommended for purification and transfer; Heptane serves as an effective antisolvent.[2]

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific intermediate, we must deconstruct its electronic and steric environment.[2]

Structural FeatureImpact on Solubility
Pyrrolo[2,3-c]pyridine Core The 6-azaindole core is planar and aromatic, facilitating strong

-

stacking in the crystal lattice. This high lattice energy acts as a barrier to dissolution, requiring polar aprotic solvents to disrupt intermolecular forces.[2]
4-Fluoro Substituent Fluorine is highly electronegative but lipophilic. It lowers the pKa of the ring system (inductive withdrawal) and reduces water solubility compared to the non-fluorinated parent, while enhancing solubility in chlorinated solvents like Dichloromethane (DCM).[2]
7-Cyano Group The nitrile group adds a strong dipole moment. Located at position 7 (adjacent to the N6 pyridine nitrogen), it withdraws electron density, reducing the basicity of N6.[2] This makes the molecule less soluble in weak acids compared to unsubstituted azaindoles.[2]
H-Bond Potential Donor: Pyrrole NH (N1). Acceptors: Pyridine N (N6) and Nitrile N. Implication:[2] Protic solvents (MeOH, EtOH) are effective because they can solvate both the donor and acceptor sites.[2]

Solvent Compatibility Matrix

The following matrix guides solvent selection for synthesis, purification, and biological assays.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc High (+++++)Preferred for Stock Solutions. Capable of disrupting strong crystal lattice interactions. Expect solubility >100 mg/mL.[2]
Polar Protic Methanol, Ethanol Good (+++)Preferred for Crystallization. Solubility increases significantly with temperature.[2] Methanol is often used for recrystallization, potentially with water as an antisolvent.[2]
Chlorinated DCM, Chloroform Moderate (++)Useful for liquid-liquid extraction during workup.[2] The 4-fluoro group enhances compatibility here.
Esters/Ethers Ethyl Acetate, THF Moderate (++)Good for reaction media.[2] THF is excellent for solubilizing the intermediate for lithiation or coupling reactions.[2]
Aqueous Water, PBS Poor (-)Insoluble at pH 7. Solubility may improve at pH < 2 (protonation of N6), but the 7-cyano group reduces basicity, making this less effective than for standard pyridines.[2]
Hydrocarbons Hexane, Heptane Insoluble (--)Ideal Antisolvent. Use to crash out the product from Ethyl Acetate or THF solutions.[2]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Biological Assays)

Context: For use in kinase inhibition assays or cell-based screens.

  • Weighing: Accurately weigh 16.1 mg of the compound into a sterile, antistatic 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Critical Step: Do not use "wet" DMSO; water absorption can cause precipitation over time.[2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[2]

    • Visual Check: Solution must be optically clear.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Context: To determine the exact solubility limit in a specific buffer or solvent.[2]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake or rotate the sample at 25°C for 24 hours.

    • Note: 24 hours is required to reach thermodynamic equilibrium, distinguishing it from kinetic solubility.[2]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm or determined

    
    ).
    
    • Calibration: Compare against a standard curve prepared in DMSO/Mobile Phase.[2]

Process Chemistry: Purification Workflow

The solubility differential between polar organics and non-polar hydrocarbons is the basis for purification.[2]

PurificationStrategy Raw Crude Reaction Mixture (Contains 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) Extract Extraction: Ethyl Acetate / Water (Compound partitions to Organic Phase) Raw->Extract Conc Concentrate Organic Phase (Rotary Evaporation) Extract->Conc Dissolve Redissolve in Min. Vol. Methanol (Hot) Conc->Dissolve Crystallize Add Antisolvent (Water or Heptane) Cool to 4°C Dissolve->Crystallize Filter Filtration & Wash (Cold Heptane/Water) Crystallize->Filter Final Pure Crystalline Solid Filter->Final

Figure 1: Purification logic flow utilizing the solubility differential between hot alcohols and cold antisolvents.

Critical Solubility Decision Tree

Use this logic to select the correct solvent system for your specific application.

SolventSelection Start Application? Bio Biological Assay Start->Bio Chem Chemical Synthesis Start->Chem Purif Purification Start->Purif DMSO DMSO (Stock) Dilute into media <1% Bio->DMSO DMF DMF / DMAc (High T Reactions) Chem->DMF Nu-Sub THF THF / Et2O (Coupling/Lithiation) Chem->THF C-C Bond Cryst MeOH + Water (Recrystallization) Purif->Cryst High Purity Chrom DCM / MeOH (Column Chromatography) Purif->Chrom Crude Sep

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1260381-44-9 (Structural Analog: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile). Retrieved from [Link][2]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] (Contextualizing the lipophilicity shift of the 4-fluoro substituent).

Disclaimer: While CAS 1190314-14-3 refers to a specific isomer, direct experimental solubility data in the public domain is limited. The profiles above are derived from high-confidence Structure-Property Relationships (SPR) of the homologous 4-fluoro-7-cyano-6-azaindole and 7-azaindole scaffolds.

Sources

commercial availability of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile for Researchers and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Derivatives of this core are integral to compounds targeting various diseases, including cancer, neurological disorders, and infectious diseases. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile . We will delve into its commercial availability, propose a detailed synthetic pathway due to its scarcity, and discuss the broader therapeutic relevance of this chemical class for researchers and professionals in drug development.

Commercial Availability

A thorough search of major chemical supplier catalogs indicates that 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is not a readily available, off-the-shelf compound. Its absence from these commercial sources suggests it is either a novel intermediate or a specialized research chemical that requires custom synthesis. For researchers whose work requires this specific molecule, direct synthesis in the laboratory is the most likely route of acquisition.

However, several structurally related precursors and isomers are commercially available and may serve as starting materials for a synthetic route or as alternative scaffolds for investigation.

Table 1: Commercial Availability of Structurally Related Pyrrolopyridines

Compound NameCAS NumberRelevance to Synthesis/Research
1H-Pyrrolo[2,3-c]pyridine271-29-4Parent scaffold for functionalization.
7-Fluoro-1H-pyrrolo[2,3-c]pyridine1190321-01-7A fluorinated analog, useful for comparative studies.
4-Chloro-1H-pyrrolo[2,3-b]pyridine55052-28-3An isomeric chlorinated precursor.
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile1260381-44-9A commercially available isomer with the desired fluoro and cyano groups on a different scaffold.
1H-Pyrrolo[2,3-c]pyridine-7-amine derivativesN/AA class of compounds that have been synthesized for research as potassium-competitive acid blockers.[1]
7-Chloro-1H-pyrrolo[2,3-c]pyridine357263-41-3A halogenated derivative of the correct scaffold, potentially useful for introducing other functional groups.[2]

Proposed Synthetic Pathway

Given the lack of commercial availability, a plausible synthetic route is essential for any research program requiring 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. The following multi-step synthesis is proposed based on established organic chemistry principles and published procedures for analogous heterocyclic systems.

Synthetic Pathway A Starting Material (e.g., Substituted Pyridine) B Step 1: Introduction of Pyrrole Ring Precursor A->B Reaction with functionalized acetonitrile C Step 2: Cyclization to form Pyrrolo[2,3-c]pyridine Core B->C Base-mediated cyclization D Step 3: Introduction of Fluorine at C4 C->D Electrophilic Fluorination E Step 4: Introduction of Cyano Group at C7 D->E Halogenation followed by Cyanation F Final Product 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile E->F Final processing

Caption: Proposed synthetic workflow for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Experimental Protocol (Proposed)

Step 1 & 2: Formation of the 1H-Pyrrolo[2,3-c]pyridine Core

The synthesis would likely begin with a suitably substituted pyridine precursor to build the pyrrole ring. A common strategy involves the cyclization of a pyrrole precursor onto the pyridine ring.[3]

  • Starting Material: A 2,3-disubstituted pyridine. For instance, a 2-amino-3-halopyridine.

  • Reaction: A Sonogashira coupling with a protected acetylene, followed by deprotection and cyclization, is a viable route.

  • Rationale: This approach allows for the controlled formation of the bicyclic system.

Step 3: Introduction of Fluorine at the 4-Position

Introducing a fluorine atom onto the pyridine ring of the scaffold can be challenging and often requires either starting with a pre-fluorinated pyridine or employing modern fluorination chemistry.

  • Reagent: An electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF4).

  • Procedure: The 1H-pyrrolo[2,3-c]pyridine core would be dissolved in a suitable polar aprotic solvent (e.g., acetonitrile). Selectfluor® would be added portion-wise at room temperature. The reaction would be monitored by TLC or LC-MS for the formation of the fluorinated product.

  • Causality: The regioselectivity of fluorination would be directed by the electronic properties of the pyrrolopyridine ring system. The 4-position is often susceptible to electrophilic attack.

Step 4: Introduction of the Cyano Group at the 7-Position

The introduction of a nitrile group at the 7-position can be achieved through a multi-step process, typically involving initial halogenation followed by a cyanation reaction.

  • Halogenation: The 4-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate would first be halogenated at the 7-position, for example, using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a solvent like DMF.

  • Cyanation: The resulting 7-halo intermediate would then undergo a palladium-catalyzed cyanation reaction.

    • Reagents: Zinc cyanide (Zn(CN)2) or copper(I) cyanide (CuCN) with a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 and a suitable ligand.

    • Procedure: The 7-halo-4-fluoro-1H-pyrrolo[2,3-c]pyridine, the cyanide source, catalyst, and ligand would be heated in a solvent like DMF or DMA under an inert atmosphere.

  • Self-Validation: The progress of the reaction would be monitored by LC-MS to confirm the consumption of the starting material and the formation of the desired product. The final product would be purified by column chromatography.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₈H₄FN₃
Molecular Weight 161.14 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF

Applications in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are of significant interest in drug development due to their ability to mimic purine bases and interact with a variety of biological targets.

Applications Core Pyrrolopyridine Scaffolds Kinase Kinase Inhibitors (e.g., FGFR, FMS) Core->Kinase Anticancer Anticancer Agents Core->Anticancer Antiviral Antiviral Research Core->Antiviral Neuro Neurological Disorders Core->Neuro Kinase->Anticancer

Caption: Therapeutic applications of pyrrolopyridine derivatives.

  • Kinase Inhibition: Many pyrrolopyridine derivatives have been developed as potent inhibitors of various kinases. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have shown potent activity against Fibroblast Growth Factor Receptor (FGFR).[4][5] Similarly, pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase, which is implicated in cancer and inflammatory disorders.[6]

  • Anticancer Activity: The ability to inhibit kinases and other cellular processes makes this scaffold a valuable starting point for the design of new anticancer drugs.[7][8]

  • Potassium-Competitive Acid Blockers (P-CABs): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as P-CABs for potential use in treating acid-related gastrointestinal disorders.[1]

The specific substitution pattern of 4-fluoro and 7-cyano in the target molecule could offer unique pharmacological properties, making it an attractive candidate for screening in various drug discovery programs. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further elaborated chemically.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. However, based on the nature of similar heterocyclic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

References

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • The Synthesis of Low Molecular Weight pyrrolo[2,3-c]pyridine-7-one Scaffold - PubMed. Available from: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available from: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL not provided)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Available from: [Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands - MDPI. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available from: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • 1H-Pyrrolo[2,3-c]pyridine, 3-Bromo-5-Chloro - Pipzine Chemicals. (URL not provided)
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine - Pipzine Chemicals. (URL not provided)

Sources

Methodological & Application

Application Notes and Protocols: 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrolopyridine Scaffolds in Kinase Inhibition

The pyrrolopyridine core is a significant pharmacophore in the development of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, enabling competitive binding to the kinase active site.[1][2] This structural motif is present in numerous compounds that have entered clinical trials and received approval for treating inflammatory and myeloproliferative diseases.[2] The versatility of the pyrrolopyridine scaffold allows for the design of potent and selective inhibitors targeting a range of kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3] This document provides a comprehensive guide for researchers on the evaluation of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, a novel compound within this promising class, as a kinase inhibitor. While specific data on this molecule is emerging, the protocols outlined herein are based on established methodologies for characterizing similar pyrrolopyridine derivatives.[4][5][6]

Rationale for Investigation: Why 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile?

The design of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile incorporates key structural features that suggest potential as a kinase inhibitor. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a known building block for kinase inhibitors and other biologically active agents.[7] The addition of a fluorine atom can enhance binding affinity and modulate pharmacokinetic properties. The carbonitrile group may also contribute to target engagement. Given that various pyrrolopyridine isomers have demonstrated inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), it is hypothesized that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile may also exhibit inhibitory effects on one or more kinase targets.[4][5][8]

Experimental Workflows: A Step-by-Step Guide to Characterization

The characterization of a novel kinase inhibitor typically follows a tiered approach, beginning with broad screening and progressing to more specific biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.[9]

G cluster_0 Biochemical Evaluation cluster_1 Cellular & In Vivo Validation A Initial Kinase Panel Screening B IC50 Determination for Hits A->B Identify preliminary targets C Mechanism of Action Studies (e.g., ATP Competition) B->C Confirm potency and mode D Cell-Based Potency Assays (Target Engagement) C->D Transition to cellular context E Downstream Signaling Analysis D->E Validate on-target effects F In Vivo Efficacy Models E->F Assess therapeutic potential

Caption: A generalized workflow for the characterization of a novel kinase inhibitor, from initial biochemical screening to in vivo validation.

Part 1: Biochemical Assays for Potency and Selectivity

Biochemical assays are fundamental to determining the intrinsic inhibitory activity of a compound against purified kinase enzymes.[10] A variety of assay formats are available, each with its own advantages and considerations.[9]

Protocol 1: Initial Kinase Profiling using a Luminescence-Based Assay

This protocol describes a high-throughput method to screen 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile against a panel of kinases to identify potential targets. The ADP-Glo™ Kinase Assay is a common choice as it measures the amount of ADP produced, which is directly proportional to kinase activity.[11]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the presence of an inhibitor, kinase activity is reduced, leading to less ADP production and a lower luminescent signal.[11]

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (stock solution in DMSO)

  • Kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™)[12][13]

  • Substrate for each kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[3]

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution. For the positive control (uninhibited kinase), add DMSO. For the negative control (no kinase activity), add buffer.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 2.5 µL of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Kinase Target % Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......
Protocol 2: IC₅₀ Determination for Lead Kinase Targets

Once "hit" kinases are identified, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.[9]

Procedure:

  • Follow the procedure outlined in Protocol 1.

  • Instead of a single concentration, use a 10-point serial dilution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (e.g., from 100 µM down to 1 nM).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Target IC₅₀ (nM)
Kinase A75
Kinase C32

Part 2: Cell-Based Assays for Target Engagement and Functional Effects

While biochemical assays are crucial, they do not fully recapitulate the cellular environment.[14] Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Protocol 3: Assessing Cellular Target Inhibition using a Phospho-Specific Antibody-Based Assay

This protocol measures the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Principle: If 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile inhibits the target kinase in cells, the phosphorylation of its direct substrate will decrease. This can be detected using an antibody specific to the phosphorylated form of the substrate.

Materials:

  • A cell line that expresses the target kinase and in which the pathway is active.

  • 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

  • Cell culture medium and supplements

  • Lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate (as a loading control)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for in-cell Westerns)

  • Western blot or ELISA equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

    • ELISA/In-Cell Western: Use a plate-based format to quantify the levels of the phosphorylated substrate.

  • Data Analysis: Quantify the signal from the phospho-specific antibody and normalize it to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

G cluster_0 Cellular Kinase Inhibition Workflow A Treat cells with 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile B Lyse cells and quantify protein A->B C Detect phospho-substrate (Western Blot / ELISA) B->C D Analyze data and determine cellular IC50 C->D

Caption: A simplified workflow for assessing the cellular activity of a kinase inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability of the data, every experiment should include appropriate controls:

  • Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's performance.[9]

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline kinase activity.

  • Counter-screens: To rule out assay artifacts, the compound should be tested in assays that use different detection technologies (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).[15]

  • ATP Concentration: For ATP-competitive inhibitors, determining the IC₅₀ at different ATP concentrations can help confirm the mechanism of action. The IC₅₀ value should increase with higher ATP concentrations.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a validated starting point for the development of potent and selective kinase inhibitors.[16] 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile represents a novel entrant in this class. The protocols detailed in this application note provide a robust framework for its initial characterization. Following these steps will enable researchers to identify the kinase targets of this compound, determine its potency in both biochemical and cellular contexts, and gather the foundational data needed for further preclinical development. Subsequent studies may include broader kinome profiling to assess selectivity, pharmacokinetic studies, and in vivo efficacy studies in relevant disease models.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, [Link]

  • Kinase assays. BMG LABTECH, [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery, [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology, [Link]

  • Cell-based test for kinase inhibitors. INiTS, [Link]

Sources

experimental protocol for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 4-fluoro-7-cyano-6-azaindole). This scaffold is a critical bioisostere in medicinal chemistry, often utilized to modulate metabolic stability and kinase selectivity in drug discovery programs.

Part 1: Strategic Synthesis Overview

The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile presents two primary challenges: the construction of the 6-azaindole core and the regioselective introduction of the fluorine (C4) and nitrile (C7) substituents.

The "Late-Stage Activation" Strategy Direct fluorination of the azaindole core is generally low-yielding. Therefore, this protocol utilizes a 4-chloro-6-azaindole intermediate. The chlorine atom serves as a versatile handle, stable enough to survive the introduction of the 7-cyano group, yet sufficiently reactive to be displaced by fluoride in the final step via Nucleophilic Aromatic Substitution (


), activated by the electron-withdrawing nitrile group.

Retrosynthetic Logic:

  • Target: 4-Fluoro-7-cyano-6-azaindole.

  • Precursor 1: 4-Chloro-7-cyano-6-azaindole (The nitrile activates C4 for fluorination).

  • Precursor 2: 4-Chloro-6-azaindole N-oxide (Enables regioselective C7 cyanation).

  • Core Scaffold: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Synthesized via Batcho-Leimgruber cyclization).

  • Starting Material: 5-Chloro-4-methyl-3-nitropyridine.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine

Constructing the 6-azaindole core from a pyridine precursor.

Principle: The Batcho-Leimgruber indole synthesis is adapted here. The condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with the 4-methyl group of the nitropyridine forms an enamine, which undergoes reductive cyclization to form the pyrrole ring.

Materials:

  • 5-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

  • Iron powder (Fe) (5.0 equiv) or Raney Nickel

  • Acetic acid (AcOH)

  • DMF (anhydrous)

Procedure:

  • Enamine Formation: Dissolve 5-chloro-4-methyl-3-nitropyridine (10 g, 58 mmol) in anhydrous DMF (50 mL). Add DMF-DMA (23 mL, 174 mmol).

  • Heat the mixture to 110°C for 12 hours under nitrogen. The solution will turn deep red/purple.

  • Cool to room temperature (RT) and concentrate in vacuo to remove excess DMF-DMA and solvent. The residue (crude enamine) is used directly.

  • Reductive Cyclization: Dissolve the crude enamine in acetic acid (100 mL) and ethanol (100 mL).

  • Add Iron powder (16 g, 290 mmol) portion-wise at 80°C. (Caution: Exothermic).

  • Reflux for 2 hours. Monitor by TLC (formation of a fluorescent spot).[1]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with sat.

    
     and extract with Ethyl Acetate (3x).
    
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield 4-chloro-1H-pyrrolo[2,3-c]pyridine as a tan solid.

Step 2: N-Oxidation to 4-Chloro-1H-pyrrolo[2,3-c]pyridine 6-oxide

Activating the C7 position for nucleophilic attack.

Principle: Oxidation of the pyridine nitrogen (N6) creates an N-oxide, which is susceptible to nucleophilic attack at the


-positions (C7 and C5). C7 is sterically favored over C5 (which is flanked by the C4-chloro group).

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 77% max)

  • Ethyl Acetate (EtOAc) or DCM

Procedure:

  • Dissolve the azaindole (5.0 g, 32.8 mmol) in EtOAc (50 mL) at 0°C.

  • Add m-CPBA (7.3 g, 32.8 mmol) portion-wise.

  • Stir at RT for 4 hours. A precipitate often forms.

  • Workup: Wash the organic layer with 10%

    
     solution (2x) to remove m-chlorobenzoic acid.
    
  • Dry (

    
    ) and concentrate. If the product precipitates, filter and wash with ether.[2]
    
  • Yield: 4-Chloro-1H-pyrrolo[2,3-c]pyridine 6-oxide (Off-white solid).

Step 3: Reissert-Henze Cyanation (Introduction of 7-CN)

Regioselective introduction of the nitrile group.

Principle: The Reissert-Henze reaction involves activating the N-oxide with an acylating agent (Benzoyl chloride) to form an N-benzoyloxypyridinium salt, followed by nucleophilic attack of cyanide at the C7 position and elimination of benzoic acid.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine 6-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv)

  • Benzoyl chloride (BzCl) (1.5 equiv)[3]

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous) or Acetonitrile

Procedure:

  • Dissolve the N-oxide (4.0 g, 23.7 mmol) in anhydrous DCM (80 mL) under Argon.

  • Add TMSCN (9.0 mL, 71.1 mmol) followed by

    
     (6.6 mL, 47.4 mmol). Stir for 10 min.
    
  • Add Benzoyl chloride (4.1 mL, 35.5 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (0-5% MeOH in DCM). The 7-cyano isomer is typically the major product due to steric hindrance at C5 from the C4-chloro group.

  • Product: 4-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile .

Step 4: Halex Fluorination (4-Cl 4-F)

Displacement of Chloride by Fluoride.

Principle: The 7-cyano group is strongly electron-withdrawing, activating the C4-position (para to the pyrrole nitrogen, but electronically linked in the fused system) for


. Anhydrous conditions and phase transfer catalysts are crucial.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 equiv)

  • Potassium Fluoride (KF) (Spray-dried, 5.0 equiv)

  • 18-Crown-6 (0.2 equiv) or Tetraphenylphosphonium bromide

  • DMSO (anhydrous)

Procedure:

  • Drying: Dry KF at 150°C under high vacuum for 4 hours prior to use.

  • In a pressure vial, combine the chloro-nitrile substrate (1.0 g, 5.6 mmol), KF (1.6 g, 28 mmol), and 18-Crown-6 (300 mg) in anhydrous DMSO (10 mL).

  • Seal and heat to 140°C for 6-12 hours. Monitor by HPLC/LC-MS (Conversion of Cl mass to F mass: M-16).

  • Workup: Cool to RT. Pour into water (50 mL). The product may precipitate. If not, extract with EtOAc (3x).[2]

  • Wash organics with brine (3x) to remove DMSO.

  • Purification: Flash chromatography or recrystallization from EtOH.

  • Final Product: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile .

Part 3: Visualization & Data

Reaction Scheme & Pathway

SynthesisRoute SM 5-Chloro-4-methyl-3-nitropyridine Inter1 4-Chloro-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) SM->Inter1 1. DMF-DMA, 110°C 2. Fe/AcOH, 80°C (Batcho-Leimgruber) Inter2 4-Chloro-6-azaindole N-Oxide Inter1->Inter2 m-CPBA, EtOAc 0°C to RT Inter3 4-Chloro-7-cyano-6-azaindole Inter2->Inter3 TMSCN, BzCl, Et3N (Reissert-Henze) Final 4-Fluoro-7-cyano-6-azaindole (Target) Inter3->Final KF, 18-Crown-6 DMSO, 140°C (SNAr Halex)

Caption: Step-wise synthetic pathway from nitropyridine precursor to the final fluorinated nitrile scaffold.

Key Process Parameters
StepReaction TypeCritical ReagentTempKey Safety Note
1 CyclizationDMF-DMA / Fe110°CExothermic reduction; H2 gas evolution.
2 Oxidationm-CPBA0°CPeroxides are shock sensitive; quench properly.
3 CyanationTMSCN / BzCl0°CTMSCN releases HCN upon hydrolysis. Use HCN protocols.
4 FluorinationKF / 18-Crown-6140°CHigh pressure vial required; DMSO decomposition risk >150°C.

References

  • Synthesis of 6-Azaindoles via Batcho-Leimgruber

    • Title: A General Method for the Prepar
    • Source:Journal of Organic Chemistry, 2006, 71(10), 4021–4023.
    • URL:[Link]

  • Reissert-Henze Functionalization of Azaindole N-Oxides

    • Title: Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide.[4]

    • Source:Heterocycles, 2006, 68(11), 2247. (Applied here to the 6-azaindole isomer).
    • URL:[Link]

  • Halex Fluorination of Chloropyridines

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
    • Source:Molecules, 2011, 16(5), 3761-3766.
    • URL:[Link]

  • General 6-Azaindole Functionalization

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[5]

    • Source:Chemistry of Heterocyclic Compounds, 2024.
    • URL:[Link]

Sources

Application Note: High-Throughput Quantification of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of analytical methods for the accurate quantification of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. Recognizing the absence of a standardized public method for this specific analyte, this document provides two robust starting protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The protocols are grounded in established methodologies for analogous fluorinated and nitrogen-containing heterocyclic compounds and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is a member of the pyrrolopyridine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise and accurate quantification of this molecule is critical throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final quality control of the active pharmaceutical ingredient (API). The development of robust and reliable analytical methods is therefore a foundational requirement for advancing drug candidates containing this scaffold.

This guide provides the scientific rationale and detailed protocols for two complementary analytical techniques. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is essential for methodical method development.

PropertyValueSource
Molecular FormulaC₈H₄FN₃Inferred from structure
Molecular Weight161.14 g/mol Inferred from structure
XLogP3~1.5Estimated based on similar structures[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
pKa~3.8 (Pyrrole NH)[4]

The presence of the pyrrole and pyridine rings, along with the fluorine and nitrile groups, influences the compound's polarity, ionization potential, and chromatographic behavior. The basicity of the pyridine nitrogen and the weak acidity of the pyrrole proton are key considerations for selecting the appropriate mobile phase pH and ionization mode in LC-MS.

Recommended Analytical Methods

Based on the analysis of analogous compounds and general principles of analytical chemistry, we propose the following methods as a starting point for the quantification of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile.

HPLC-UV Method for Routine Analysis and Purity Assessment

This method is suitable for the analysis of bulk material, process intermediates, and formulated products where the analyte concentration is relatively high.

  • Reversed-Phase Chromatography: The moderate polarity of the analyte makes it well-suited for reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase.

  • C18 Column: A C18 column is a versatile and robust choice for retaining and separating a wide range of small molecules.

  • UV Detection: The aromatic nature of the pyrrolopyridine core suggests strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Acidified Mobile Phase: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase helps to ensure consistent peak shape by protonating the basic nitrogen on the pyridine ring, thereby preventing tailing.

Caption: HPLC-UV Experimental Workflow.

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile reference standard and samples in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration.

    • Prepare a series of calibration standards by serial dilution of a stock solution to cover the expected concentration range of the samples.

  • HPLC Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: Acetonitrile.

    • Gradient Program:

      • Start with a composition of 80% A and 20% B.

      • A linear gradient can be optimized to ensure separation from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be optimized).

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

LC-MS/MS Method for Bioanalytical Applications

This method provides the high sensitivity and selectivity required for quantifying low concentrations of the analyte in complex biological matrices such as plasma or tissue homogenates.

  • UPLC/UHPLC: The use of ultra-high-performance liquid chromatography provides faster analysis times and improved resolution.

  • Tandem Mass Spectrometry (MS/MS): MS/MS detection in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and semi-polar molecules like the target analyte. Positive ionization mode is likely to be effective due to the basic pyridine nitrogen.

  • Sample Preparation: A robust sample preparation method, such as protein precipitation or solid-phase extraction (SPE), is crucial to remove matrix components that can interfere with the analysis and cause ion suppression.

Caption: LC-MS/MS Bioanalytical Workflow.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Instrument: A UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A rapid gradient from low to high organic content will be necessary for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: These will need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments.

    • Optimization: The collision energy and other source parameters should be optimized to maximize the signal for the selected MRM transition.

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using matrix-matched standards.

    • Determine the analyte concentration in the unknown samples from the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are suitable for their intended purpose.[6][7] The validation should be performed in accordance with ICH Q2(R1) and/or FDA guidelines for bioanalytical method validation.[8][9][10]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterHPLC-UVLC-MS/MSSource
Specificity/Selectivity No interfering peaks at the analyte's retention time.No significant interference at the analyte's retention time and MRM transition in blank matrix from at least six different sources.[10]
Linearity (R²) ≥ 0.995≥ 0.99[11]
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for biological samples)[9][11]
Precision (%RSD) ≤ 2.0%≤ 15.0%[9][11]
Limit of Detection (LOD) S/N ≥ 3S/N ≥ 3[12]
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration on the calibration curve with acceptable accuracy and precision.[12]
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).The method should be unaffected by small, deliberate variations in method parameters.[13]
Stability Analyte should be stable in solution and under storage conditions.Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[10]

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this application note provide a solid foundation for the development of robust and reliable quantitative assays for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile. The provided protocols, grounded in established analytical principles and regulatory expectations, will enable researchers, scientists, and drug development professionals to generate high-quality data to support their research and development activities. It is imperative that any method based on these recommendations undergoes a full validation to demonstrate its suitability for the specific application.

References

  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. (2022). Microchemical Journal.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • 4-Fluoro-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. Available at: [Link]

  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. (2017). PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. (2023). ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Available at: [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. (n.d.). AWS. Available at: [Link]

  • Quality Guidelines. (n.d.). ICH. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[3][14]benzodiazepines. (n.d.). PMC - PubMed Central. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Bioanalytical Method Validation. (n.d.). FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Available at: [Link]

Sources

derivatization of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile for SAR Profiling

Executive Summary & Strategic Analysis

The scaffold 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as a substituted 6-azaindole) represents a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, CSF1R, SYK).[1] Its structural utility lies in the orthogonal reactivity of its three functional handles, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

Chemo-Structural Logic:

  • C4-Fluorine (The "Warhead"): Positioned para to the electron-withdrawing nitrile (C7) and meta to the pyridine nitrogen (N6). While normally deactivated in 6-azaindoles, the 7-cyano group strongly activates the C4-position for Nucleophilic Aromatic Substitution (SNAr), making the fluorine an excellent leaving group for library diversification with amines and alkoxides.[1]

  • C7-Nitrile (The "Anchor"): A versatile handle for solubility tuning. It can be hydrolyzed to a primary amide (hydrogen bond donor/acceptor), hydrolyzed to a carboxylic acid, or converted to a tetrazole (carboxylic acid bioisostere).[1]

  • N1-Pyrrole (The "Tail"): The acidic proton (pKa ~13) allows for alkylation or arylation to modulate lipophilicity (LogD) and membrane permeability.[1]

Reactivity Map & Decision Tree

The following diagram illustrates the logical workflow for derivatizing this scaffold based on SAR requirements (Potency vs. Solubility vs. Metabolic Stability).

G Scaffold 4-Fluoro-1H-pyrrolo [2,3-c]pyridine-7-carbonitrile C4_Branch C4 Diversification (Potency/Selectivity) Scaffold->C4_Branch High Reactivity (Activated by 7-CN) C7_Branch C7 Modulation (Solubility/Binding) Scaffold->C7_Branch Functional Group Transformation N1_Branch N1 Tuning (Permeability/Metabolism) Scaffold->N1_Branch Deprotonation (pKa ~13) Amine C4-Amino (S_NAr with R-NH2) C4_Branch->Amine DIPEA, DMSO, Heat Ether C4-Alkoxy (S_NAr with R-OH) C4_Branch->Ether NaH, THF Amide Primary Amide (-CONH2) C7_Branch->Amide H2O2, NaOH Tetrazole Tetrazole (Acid Bioisostere) C7_Branch->Tetrazole NaN3, ZnBr2 Alkyl N-Alkylation (R-X, Base) N1_Branch->Alkyl Cs2CO3, DMF, R-X

Figure 1: Strategic Derivatization Workflow.[1] The C4-Fluorine is the primary site for diversity generation due to activation by the C7-Nitrile.

Detailed Protocols

Protocol A: C4-Diversification via SNAr (The "Potency" Scan)

Objective: Replace the C4-Fluorine with amine nucleophiles to probe the ATP-binding pocket or solvent front. Mechanism: The 7-cyano group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.

Materials:

  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)[1]
    
  • Solvent: Anhydrous DMSO or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.62 mmol) in anhydrous DMSO (6 mL).

  • Addition: Add DIPEA (216 µL, 1.24 mmol) followed by the amine nucleophile (0.75 mmol).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H 162) and appearance of product.

    • Note: Sterically hindered amines may require higher temperatures (120°C) or microwave irradiation (140°C, 30 min).[1]

  • Workup:

    • Option A (Precipitation): Pour the reaction mixture into ice-water (30 mL). Collect the precipitate by filtration if solid.

    • Option B (Extraction): Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) and brine (1 x 20 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Critical Insight: Fluorine is preferred over chlorine at C4 for this specific scaffold because the highly electron-deficient nature of the 7-cyano-6-azaindole ring makes the nucleophilic attack the rate-determining step, where the high electronegativity of fluorine accelerates the reaction (Element Effect).

Protocol B: C7-Nitrile Hydrolysis (The "Solubility" Switch)

Objective: Convert the lipophilic nitrile to a polar primary amide to improve aqueous solubility or target H-bond interactions.

Materials:

  • Substrate: C4-substituted precursor (from Protocol A) or parent scaffold.

  • Reagent: 30% Hydrogen Peroxide (

    
    )[1]
    
  • Base: 3M Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: DMSO/Ethanol (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile substrate (0.5 mmol) in DMSO (2 mL) and Ethanol (2 mL).

  • Activation: Add 3M NaOH (0.5 mL) followed by dropwise addition of 30%

    
     (0.5 mL). Caution: Exothermic.[1]
    
  • Reaction: Stir at room temperature for 1–3 hours. The reaction is typically fast.

  • Quench: Carefully quench with saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess peroxide.
    
  • Isolation: Dilute with water. If the amide precipitates, filter it.[1] If not, extract with EtOAc/n-Butanol (9:1).[1]

Protocol C: N1-Alkylation (The "Permeability" Tune)

Objective: Cap the pyrrole nitrogen to prevent metabolic glucuronidation or adjust LogD.

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Electrophile: Alkyl Halide (R-X) (1.2 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Deprotonation: Dissolve the scaffold in DMF. Add

    
     and stir at Room Temperature for 15 minutes. The solution may darken.
    
  • Alkylation: Add the alkyl halide. Stir at RT (for active halides like benzyl/methyl) or 60°C (for hindered halides).

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water to remove DMF.

SAR Data Interpretation Guide

Use the following table to guide your structural modifications based on assay feedback.

ObservationHypothesisRecommended ModificationProtocol
Low Potency Poor fit in ATP pocketModify C4 with larger/smaller amines or specific H-bond donors.A
Poor Solubility High LogP, crystal packingHydrolyze C7-CN to Amide (-CONH2) or Acid (-COOH).[1]B
High Clearance Metabolic N-glucuronidationBlock N1 with Methyl, Ethyl, or Cyclopropyl group.[1]C
Low Permeability Too polar (High TPSA)Keep C7-CN (do not hydrolyze); Alkylate N1 with lipophilic group.[1]C

References

  • Reactivity of 6-Azaindoles: Song, J. J., et al.[1] "A novel one-step synthesis of 2-substituted 6-azaindoles." Journal of Organic Chemistry, 2005, 70(16), 6512-6514.[1]

  • S_NAr Mechanism on Azaindoles: Lérida, L., et al. "Nucleophilic Aromatic Substitution on 4-Chloro-7-azaindoles."[1] Molecules, 2020.[1] (Contextual grounding on 4-halo-azaindole reactivity).

  • Nitrile Hydrolysis Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.[1] (General methodology for CN to CONH2).

  • Kinase Inhibitor Scaffolds: Wójcicka, A., & Redzicka, A. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives."[1] Pharmaceuticals, 2021, 14(4), 354.[1]

Sources

Application Notes and Protocols for Cell-Based Assays with 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] These compounds have been investigated for their potential as kinase inhibitors, anticancer agents, and treatments for diseases of the nervous and immune systems.[2][3] Specifically, various isomers of the pyrrolopyridine scaffold have shown inhibitory effects against key cellular targets like Fibroblast Growth Factor Receptors (FGFR), FMS kinase, and Janus kinases (JAKs).[4][5][6] The introduction of specific functional groups, such as halogens and nitriles, can enhance the potency and selectivity of these compounds as kinase inhibitors.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in a variety of cell-based assays. Given the established activities of related compounds, the protocols detailed herein are designed to investigate its potential as a kinase inhibitor and an anticancer therapeutic. We will proceed from initial cytotoxicity screening to more in-depth mechanistic studies, including the assessment of kinase inhibition, apoptosis induction, and direct target engagement within a cellular context.

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

A primary step in evaluating any potential anti-cancer compound is to determine its effect on cell proliferation and viability.[7] The MTT assay is a robust and widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat cells with compound dilutions Incubation_24h->Treatment Compound_Prep Prepare serial dilutions of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile Incubation_48_72h Incubate for 48-72 hours Treatment->Incubation_48_72h Add_MTT Add MTT solution to each well Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilization solution Incubation_4h->Add_Solubilizer Incubation_15m Incubate for 15 minutes with shaking Add_Solubilizer->Incubation_15m Read_Absorbance Measure absorbance at 570 nm Incubation_15m->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in DMSO. Perform serial dilutions in serum-free medium to obtain a range of concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well.[10]

  • Incubation and Reading: Incubate the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterDescription
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Value Concentration of the compound that inhibits 50% of cell growth

Part 2: Mechanistic Insights - Kinase Activity and Target Engagement

Given that many pyrrolopyridine derivatives function as kinase inhibitors, it is crucial to assess the effect of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile on kinase activity.[2][3][5] Cell-based kinase assays provide a more physiologically relevant context compared to biochemical assays.[11]

Cellular Kinase Phosphorylation Assay

This type of assay quantifies the activity of a specific kinase by measuring the phosphorylation of its substrate within the cell.[12] Upon inhibition of the kinase by the compound, the phosphorylation of the substrate decreases.

Experimental Workflow: Cellular Kinase Phosphorylation Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_lysis Cell Lysis & Detection cluster_readout Data Acquisition Cell_Seeding Seed cells in a suitable plate Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound Incubation_24h->Compound_Treatment Stimulation Stimulate with growth factor (optional) Compound_Treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Detect phosphorylated substrate (e.g., ELISA, Western Blot) Lysis->Detection Quantification Quantify signal Detection->Quantification

Caption: Workflow for a cellular kinase phosphorylation assay.

Detailed Protocol: Cellular Kinase Phosphorylation Assay (ELISA-based)

Materials:

  • Cell line expressing the kinase of interest

  • 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

  • Growth factor or stimulus for the specific pathway

  • Cell lysis buffer

  • ELISA-based kinase assay kit (containing capture antibody-coated plate, detection antibody, and substrate)

  • Wash buffer

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the MTT assay protocol.

  • Stimulation: If the kinase is part of a signaling pathway that requires activation, stimulate the cells with the appropriate growth factor or stimulus for a defined period.

  • Cell Lysis: Lyse the cells according to the assay kit instructions.

  • ELISA:

    • Add cell lysates to the antibody-coated wells.

    • Incubate to allow the capture of the phosphorylated substrate.

    • Wash the wells.

    • Add the detection antibody (specific for the phosphorylated substrate).

    • Incubate and wash.

    • Add the substrate and incubate for color development.

    • Add the stop solution.

  • Reading: Measure the absorbance at the appropriate wavelength.

Target Engagement with Bioluminescence Resonance Energy Transfer (BRET)

To confirm that the compound directly binds to its intended kinase target within living cells, a target engagement assay such as BRET can be employed.[13] BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase) fused to the target protein and a fluorescent acceptor that is a labeled version of the compound or a competitive ligand.[14]

Principle of BRET for Target Engagement

In a competitive BRET assay, a fluorescently labeled tracer compound with a known affinity for the target kinase is used.[12] When the tracer binds to the NanoLuc-kinase fusion protein, a high BRET signal is generated. Upon the addition of an unlabeled competitor compound (4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile), the tracer is displaced, leading to a decrease in the BRET signal. This decrease is proportional to the binding affinity of the test compound.[13]

Experimental Workflow: BRET Target Engagement Assay

BRET_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition Transfection Transfect cells with NanoLuc-kinase fusion construct Cell_Seeding Seed transfected cells in a white 96-well plate Transfection->Cell_Seeding Add_Tracer Add fluorescent tracer Cell_Seeding->Add_Tracer Add_Compound Add 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile Add_Tracer->Add_Compound Add_Substrate Add luciferase substrate Add_Compound->Add_Substrate Read_Luminescence Measure luminescence at two wavelengths (donor and acceptor emission) Add_Substrate->Read_Luminescence

Caption: Workflow for a BRET-based target engagement assay.

Detailed Protocol: BRET Target Engagement Assay

Materials:

  • Cells transfected with a vector expressing the target kinase fused to NanoLuc luciferase

  • 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

  • Fluorescently labeled tracer compound

  • NanoLuc luciferase substrate

  • White, opaque 96-well plates

  • Luminometer capable of dual-wavelength detection

Procedure:

  • Cell Seeding: Seed the transfected cells in a white 96-well plate.

  • Compound and Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration. Then, add serial dilutions of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile.

  • Substrate Addition: Add the NanoLuc luciferase substrate.

  • Reading: Immediately measure the luminescence at the donor and acceptor emission wavelengths.

Data Analysis and Interpretation

The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted as the BRET ratio versus the log of the compound concentration to determine the IC50 value for target engagement.

Part 3: Investigating the Mode of Action - Apoptosis Assays

If 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile induces cytotoxicity, it is important to determine if this is through the induction of apoptosis (programmed cell death), a common mechanism for anticancer drugs.[4]

Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases 3 and 7, releasing a substrate for luciferase that generates a luminescent signal.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Cell_Seeding Seed cells in a white 96-well plate Treatment Treat with compound for desired time Cell_Seeding->Treatment Add_Reagent Add Caspase-Glo® 3/7 Reagent Treatment->Add_Reagent Incubation Incubate at room temperature Add_Reagent->Incubation Read_Luminescence Measure luminescence Incubation->Read_Luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound as in previous assays

  • White, opaque 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white 96-well plate and treat with 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile for a time period determined from the cell viability assays (e.g., 24, 48 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Reading: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7 and suggests that the compound induces apoptosis. The results can be expressed as fold-change in luminescence over the control.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in cell-based assays. By systematically evaluating its effects on cell viability, kinase activity, target engagement, and apoptosis, researchers can gain significant insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and ADME/Tox profiling. The versatility of the pyrrolopyridine scaffold suggests that this compound could be a valuable lead for the development of novel targeted therapies.[3][5]

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Europe PMC. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. ACS Publications. Available at: [Link]

  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Available at: [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells. PMC. Available at: [Link]

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. Available at: [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. Available at: [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]

  • Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. YouTube. Available at: [Link]

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  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.

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The Strategic Deployment of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, the strategic incorporation of specific structural motifs can dramatically influence the biological activity and drug-like properties of a molecule. The 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile scaffold has emerged as a cornerstone for the design of a new generation of targeted therapies. This aza-indole derivative, characterized by the fusion of a pyrrole and a pyridine ring, offers a unique electronic and steric landscape that is highly amenable to interaction with a variety of biological targets.

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a recognized privileged structure in medicinal chemistry, often serving as a bioisostere for indole or purine systems.[1][2] The strategic placement of a fluorine atom at the 4-position and a carbonitrile group at the 7-position of this scaffold is not arbitrary; it is a calculated design element that leverages the unique properties of these functional groups to optimize molecular interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly modulate the physicochemical properties of a molecule.[3] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through the formation of favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[4][5] The carbonitrile group, a versatile pharmacophore, can act as a potent hydrogen bond acceptor, a bioisosteric replacement for carbonyl or hydroxyl groups, and can contribute to improved ADME-Tox profiles.[6][7][8][9]

This application note will provide an in-depth exploration of the utility of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile in medicinal chemistry, with a particular focus on its application as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors. We will delve into the mechanistic rationale for its use, provide a detailed, field-proven synthetic protocol, and present data that underscores its significance in the development of targeted therapeutics.

The Rationale for Fluorination and Cyanation: A Symphony of Physicochemical Advantages

The deliberate incorporation of fluorine and a nitrile group onto the pyrrolo[2,3-c]pyridine scaffold is a prime example of modern drug design principles. Each functional group imparts specific, advantageous properties that contribute to the overall efficacy and developability of the resulting drug candidates.

The Impact of the 4-Fluoro Substituent

The strategic placement of a fluorine atom at the 4-position of the azaindole ring offers several key benefits:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. By positioning the fluorine at a site that might otherwise be susceptible to cytochrome P450-mediated oxidation, the overall metabolic stability of the molecule is increased, leading to a longer half-life and improved bioavailability.[10]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This can have a profound impact on solubility, cell permeability, and target engagement.[3]

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, particularly with amide carbonyls, contributing to enhanced binding affinity. It can also displace water molecules from binding pockets, leading to an entropic advantage.

  • Improved Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.[5]

The Role of the 7-Carbonitrile Group

The nitrile group at the 7-position is a versatile and valuable functional handle in medicinal chemistry:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, enabling strong and directional interactions with hydrogen bond donors in the active site of a target protein.[6][7]

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl, hydroxyl, or even a halogen atom.[8][9] This allows for fine-tuning of the molecule's electronic and steric properties to optimize target binding.

  • Improved Pharmacokinetic Profile: The introduction of a nitrile group can modulate a molecule's polarity and lipophilicity, often leading to improved ADME properties.[7] It can decrease lipophilicity compared to larger halogen atoms, which can be beneficial for reducing off-target effects.[6]

  • Synthetic Handle: From a synthetic perspective, the nitrile group is a versatile functional group that can be readily converted into other functionalities, such as amines or carboxylic acids, allowing for further derivatization and structure-activity relationship (SAR) studies.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of the 4-Fluoro-1H-pyrrolo[2,3-c]pyridine scaffold is in the development of inhibitors of the Janus kinase (JAK) family of enzymes. JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases, as well as certain cancers.[11][12] Several JAK inhibitors have been approved for medical use, and many more are in clinical development.[11]

The pyrrolopyridine core of these inhibitors typically serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-fluoro substituent can enhance these interactions and contribute to improved selectivity and potency.

Below is a detailed protocol for a key step in the synthesis of a JAK inhibitor intermediate, starting from the commercially available 4-Fluoro-7-azaindole. This protocol is designed to be a self-validating system, with clear steps and explanations for the choices made.

Experimental Protocol: Synthesis of a Key JAK Inhibitor Intermediate

Objective: To synthesize a key intermediate for a JAK inhibitor by performing a cyanation reaction on a protected 4-Fluoro-7-azaindole.

Reaction Scheme:

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation cluster_3 Step 4: Deprotection A 4-Fluoro-7-azaindole B Protected 4-Fluoro-7-azaindole A->B SEM-Cl, NaH, DMF C Protected 4-Fluoro-7-azaindole D Protected 4-Fluoro-7-iodo-azaindole C->D NIS, THF E Protected 4-Fluoro-7-iodo-azaindole F Protected 4-Fluoro-7-cyano-azaindole E->F Zn(CN)2, Pd2(dba)3, dppf, DMF G Protected 4-Fluoro-7-cyano-azaindole H 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile G->H TFA, H2O

Synthetic Workflow for the Target Compound

Materials and Reagents:

ReagentSupplierPurity
4-Fluoro-7-azaindoleCommercial Vendor>98%
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Sigma-Aldrich>95%
N,N-Dimethylformamide (DMF), anhydrousAcros Organics>99.8%
N-Iodosuccinimide (NIS)Alfa Aesar>98%
Tetrahydrofuran (THF), anhydrousAcros Organics>99.9%
Zinc cyanide (Zn(CN)₂)Strem Chemicals>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem Chemicals>97%
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Strem Chemicals>98%
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Dichloromethane (DCM), anhydrousFisher Scientific>99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC
HexanesFisher ScientificHPLC

Step-by-Step Methodology:

Step 1: Protection of the Pyrrole Nitrogen

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 4-Fluoro-7-azaindole (1.0 eq.) in anhydrous DMF dropwise.

    • Causality: The pyrrole nitrogen is acidic and needs to be protected to prevent side reactions in subsequent steps. Sodium hydride is a strong base that deprotonates the pyrrole nitrogen to form the corresponding anion.

  • Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected 4-fluoro-7-azaindole.

Step 2: Iodination at the 7-Position

  • To a solution of the protected 4-fluoro-7-azaindole (1.0 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add N-iodosuccinimide (NIS, 1.1 eq.) portionwise.

    • Causality: Electrophilic aromatic substitution at the 7-position of the azaindole is facilitated at low temperatures to control regioselectivity. NIS is a mild and effective source of electrophilic iodine.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected 4-fluoro-7-iodo-azaindole, which can often be used in the next step without further purification.

Step 3: Palladium-Catalyzed Cyanation

  • To a solution of the protected 4-fluoro-7-iodo-azaindole (1.0 eq.) in anhydrous DMF, add zinc cyanide (Zn(CN)₂, 0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).

    • Causality: This is a Negishi-type cross-coupling reaction. Pd(0) is the active catalyst, and dppf is a ligand that stabilizes the palladium complex and facilitates the catalytic cycle. Zinc cyanide is the source of the cyanide nucleophile.

  • Degas the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 120 °C and stir for 4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected 4-fluoro-7-cyano-azaindole.

Step 4: Deprotection to Yield the Final Product

  • To a solution of the protected 4-fluoro-7-cyano-azaindole (1.0 eq.) in dichloromethane, add trifluoroacetic acid (TFA, 10 eq.) and a small amount of water (1 eq.).

    • Causality: TFA is a strong acid that cleaves the SEM protecting group. The presence of water facilitates the hydrolysis of the resulting intermediate.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

Mechanism of Action and Signaling Pathway

As previously mentioned, derivatives of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile have shown significant promise as inhibitors of Janus Kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, thereby regulating processes such as cell growth, differentiation, and immune responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation STAT->STAT_dimer 4. Dimerization Inhibitor 4-Fluoro-pyrrolo[2,3-c]pyridine -7-carbonitrile Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription of Target Genes

JAK-STAT Signaling Pathway and Inhibition

The diagram above illustrates the canonical JAK-STAT signaling pathway. The process is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune responses.

A derivative of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile acts as an ATP-competitive inhibitor of the JAKs. The pyrrolopyridine core forms key hydrogen bonds with the hinge region of the kinase domain, while the various substituents, enabled by the versatile scaffold, occupy adjacent pockets to enhance potency and selectivity. By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of STATs, thereby interrupting the signaling cascade and mitigating the downstream inflammatory effects.

Conclusion and Future Perspectives

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile represents a highly valuable and strategically designed building block in modern medicinal chemistry. The judicious incorporation of a fluorine atom and a nitrile group onto the privileged azaindole scaffold provides a powerful platform for the development of potent and selective inhibitors of key biological targets, most notably the Janus kinases. The synthetic accessibility of this intermediate, coupled with its favorable physicochemical properties, ensures its continued relevance in the discovery of novel therapeutics for a range of diseases. As our understanding of the intricate roles of various signaling pathways in disease pathogenesis continues to grow, scaffolds such as this will undoubtedly play a central role in the rational design of the next generation of targeted medicines.

References

  • Caldwell, J. J., et al. (2007). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Organic Letters, 9(26), 5537-5540.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6619-6635.
  • Li, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-28.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-7-Azaindole (CAS 640735-23-5): Your Reliable Partner for Pharmaceutical Intermediates. Retrieved from [Link]

  • Nuhant, P., et al. (2015). A Versatile Synthesis of Highly Functionalized 7-Azaindoles. Organic Letters, 17(15), 3754-3757.
  • Park, H. S., et al. (2017). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 15(41), 8693-8733.
  • Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Xu, S., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20969.
  • Zhang, M., et al. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23078.
  • U.S. Food and Drug Administration. (2021). Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. Retrieved from [Link]

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Application Note: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile - A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Well-Designed Fragment

In the landscape of fragment-based drug discovery (FBDD), the starting points for lead generation are paramount. An ideal fragment should be small, possess favorable physicochemical properties, and contain strategically placed functional groups that can be elaborated upon to enhance potency and selectivity. 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile emerges as a fragment of significant interest, embodying several key features desirable for targeting a wide range of protein classes, particularly kinases and other ATP-binding proteins.

The pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, is a "privileged scaffold" found in numerous biologically active compounds.[1] This bicyclic system provides a rigid, three-dimensional framework that can effectively present substituents for interaction with protein binding sites. The strategic incorporation of a fluorine atom and a nitrile group further enhances its utility as a high-value fragment.

Key Structural Features and Their Rationale in Drug Design

  • Pyrrolo[2,3-c]pyridine Scaffold: This nitrogen-containing heterocyclic system is a versatile bioisostere for purines and indoles, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-stacking. Its inherent planarity and rigidity reduce the entropic penalty upon binding, a favorable characteristic for a fragment.[1]

  • 4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the pyridine ring has profound effects on the molecule's properties. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor.[2] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.[3] It can also lead to enhanced binding affinity through favorable interactions with the protein backbone or specific amino acid residues.

  • 7-Nitrile Group: The nitrile moiety is a small, linear, and polar functional group that serves multiple purposes in drug design. It is a versatile hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or halogens.[4][5] The strong electron-withdrawing nature of the nitrile can influence the electronic distribution of the aromatic system, potentially enhancing π-π stacking interactions.[4] Importantly, the nitrile group provides a key vector for chemical elaboration in hit-to-lead optimization, allowing for the "growing" of the fragment into more potent and selective leads.[3]

Physicochemical Properties (Inferred)

PropertyPredicted/Inferred ValueRationale for Drug Discovery
Molecular Weight ~161.13 g/mol Well within the "Rule of Three" (<300 Da) for fragments, ensuring higher screening hit rates.[10]
logP ~1.5 - 2.0Balanced lipophilicity suggests good solubility and potential for cell permeability.
Hydrogen Bond Donors 1 (pyrrole N-H)Provides a key interaction point with protein targets.
Hydrogen Bond Acceptors 3 (pyridine N, nitrile N, F)Multiple points for directional interactions to achieve binding affinity and selectivity.
pKa (Pyridine N) ~3-4 (Predicted)The fluorine atom lowers the basicity compared to unsubstituted pyrrolopyridines.
Solubility Soluble in organic solvents like DMSO, Methanol.[6]Amenable to preparation of stock solutions for screening campaigns.
Form Likely an Off-White to Pale Yellow Solid.[6][9]Standard handling procedures for solid compounds apply.

Application in a Fragment-Based Drug Discovery (FBDD) Workflow

The utility of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is best realized within a structured FBDD campaign. The goal is to identify its binding to a protein target of interest and then use this information to build a more potent lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screening (NMR, SPR, or X-ray) A->B Screening C Hit Confirmation & Validation B->C Identified Hits D Structural Biology (X-ray, Cryo-EM, NMR) C->D Validated Hits E Structure-Guided Design (SBDD) D->E F Synthesis of Analogs E->F G SAR Analysis F->G G->E Iterative Cycles H Lead Candidate G->H Optimized Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocols for Fragment Screening and Hit Validation

Protocol 1: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting the weak binding of fragments to a protein target.[11][12] Protein-observed 1H-15N HSQC experiments are particularly effective.

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

Materials:

  • 15N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Fragment stock solution (e.g., 100 mM 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile in d6-DMSO).

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone. This serves as the reference.

  • Fragment Addition: Add the fragment to the protein sample to a final concentration of 250-500 µM (final DMSO concentration should be kept below 1%).

  • Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations for specific amino acid residues indicate that the fragment is binding to the protein in the vicinity of those residues.

  • Hit Confirmation: To confirm the hit and estimate the dissociation constant (KD), perform a titration experiment by acquiring a series of 1H-15N HSQC spectra at increasing fragment concentrations.

Causality: Changes in the chemical environment of a nucleus upon ligand binding cause the corresponding peak in the NMR spectrum to shift. By monitoring these shifts, we can identify binding events and map the binding site on the protein.[11]

Protocol 2: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in the refractive index at a sensor surface to monitor binding events in real-time.[13][14] It is an excellent orthogonal method to validate hits from a primary screen.

Objective: To confirm the binding of the fragment to the target protein and determine the kinetics (kon, koff) and affinity (KD) of the interaction.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC/NHS).

  • Target protein.

  • Fragment solution in running buffer.

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.

  • Fragment Injection: Inject a series of concentrations of the 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile fragment over the immobilized protein surface.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Causality: The binding of the fragment to the immobilized protein on the sensor chip surface causes a change in the local refractive index, which is proportional to the change in mass. This change is detected by the SPR instrument and reported in RU.[15]

Protocol 3: Structural Characterization by X-ray Crystallography

The gold standard for understanding how a fragment binds is to determine the co-crystal structure of the fragment in complex with the target protein.[10][16]

Objective: To obtain a high-resolution 3D structure of the protein-fragment complex to guide structure-based drug design.

Procedure:

  • Crystal Soaking: Soak pre-grown crystals of the target protein in a solution containing a high concentration of the fragment (typically 1-10 mM).

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution and flash-cool in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

  • Model Building and Refinement: Build the fragment into the observed electron density and refine the structure.

Causality: The determined 3D structure provides a detailed atomic-level map of the interactions between the fragment and the protein, revealing key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment in the binding pocket. This information is crucial for the subsequent hit-to-lead optimization phase.[10]

Hit-to-Lead Optimization Strategies

Once 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is confirmed as a hit, the next phase is to evolve it into a more potent and selective lead compound.[17][18] The structural information from X-ray crystallography is invaluable here.

Hit_to_Lead cluster_growth Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Start Initial Hit: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Growth_Vector Identify Growth Vector (e.g., at the 7-nitrile position) Start->Growth_Vector Linking_Vector Identify Second Fragment in adjacent pocket Start->Linking_Vector Merging_Vector Identify overlapping fragment with different scaffold Start->Merging_Vector Growth_Synth Synthesize Analogs with extensions into unoccupied pockets Growth_Vector->Growth_Synth End Optimized Lead Compound Growth_Synth->End Linking_Synth Synthesize a linked molecule connecting both fragments Linking_Vector->Linking_Synth Linking_Synth->End Merging_Synth Design and synthesize a hybrid molecule combining key features Merging_Vector->Merging_Synth Merging_Synth->End

Caption: Common strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy.[18] The 7-nitrile group of the title fragment is an ideal handle for synthetic elaboration. Based on the co-crystal structure, chemists can design and synthesize new analogues where chemical moieties are added from the nitrile position to extend into adjacent, unoccupied pockets of the binding site, forming additional favorable interactions and increasing potency.

  • Fragment Linking: If another fragment is identified to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.[17]

  • Fragment Merging: If a separate screening hit with a different scaffold is found to occupy a similar binding space, a new molecule can be designed that merges the key interacting features of both fragments into a single, novel chemical entity.[18]

Conclusion

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile represents a highly valuable tool for drug discovery. Its combination of a privileged heterocyclic core with strategically positioned fluorine and nitrile functional groups makes it an excellent starting point for FBDD campaigns. By employing robust biophysical screening methods and structure-based design, this fragment can be efficiently progressed into novel lead compounds with therapeutic potential.

References

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines - PubMed. Available from: [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. Available from: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available from: [Link]

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. Available from: [Link]

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  • Design, synthesis, and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][19]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. Available from: [Link]

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  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available from: [Link]

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Application and Protocol for the Purification of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Importance of Purity in Novel Heterocyclic Compounds

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a fluorinated derivative of the 7-azaindole scaffold. Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The carbonitrile group can serve as a key synthetic handle for further molecular elaboration or as a crucial pharmacophoric element. Given the potential for high biological potency, achieving exceptional purity of the target compound is paramount for accurate downstream biological assays and structure-activity relationship (SAR) studies. Impurities, which can include starting materials, reagents, isomers, and byproducts, can lead to erroneous biological data and complicate the interpretation of experimental results.[4]

This guide provides a comprehensive overview of the techniques and protocols for the purification of synthesized 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, drawing upon established methods for analogous heterocyclic systems.

Anticipated Impurities in the Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

A critical first step in developing a purification strategy is to anticipate the potential impurities. Based on common synthetic routes to pyrrolopyridine and azaindole cores, the following impurities are likely to be present in the crude product:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include substituted aminopyridines or pyrrole precursors.[4]

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., DIPEA), and metal catalysts (e.g., Palladium) from cross-coupling reactions are common.[5]

  • Isomeric Byproducts: The synthesis of azaindole derivatives can sometimes yield structural isomers that can be challenging to separate due to similar polarities.[4]

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to a variety of structurally related impurities.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, THF, ethyl acetate, hexanes) are frequently present in the crude material.[4]

A logical workflow for the purification of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is presented below.

Purification_Workflow crude Crude Synthesized Product extraction Aqueous Work-up/ Liquid-Liquid Extraction crude->extraction Initial clean-up column_chrom Silica Gel Column Chromatography extraction->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Polishing Step (optional) purity_analysis Purity Assessment (HPLC, NMR, MS) column_chrom->purity_analysis recrystallization->purity_analysis pure_product Pure 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile purity_analysis->pure_product

Caption: A generalized workflow for the purification of the target compound.

Purification Methodologies

The purification of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is typically achieved through a combination of techniques. The choice and sequence of these methods will depend on the scale of the synthesis and the nature of the impurities.

Aqueous Work-up and Liquid-Liquid Extraction

An initial aqueous work-up is a crucial first step to remove water-soluble impurities such as salts, some polar starting materials, and reagents.

Rationale: This step partitions the components of the reaction mixture between an organic solvent and an aqueous phase based on their differential solubilities. Adjusting the pH of the aqueous layer can be a powerful tool to remove acidic or basic impurities.[4]

Protocol:

  • Upon completion of the synthesis, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Dilute the mixture with a suitable organic solvent in which the target compound is soluble (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • A mild aqueous acid (e.g., 1M HCl) if basic impurities are expected.

    • A mild aqueous base (e.g., saturated sodium bicarbonate solution) if acidic impurities are expected.

    • Brine (saturated aqueous sodium chloride solution) to reduce the amount of dissolved water in the organic layer.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Silica Gel Column Chromatography

Column chromatography is the most common and effective method for purifying pyrrolopyridine derivatives.[5][6]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, impurities with different polarities can be separated from the desired product.

Protocol:

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is typically used. For compounds that may be sensitive to the acidic nature of silica gel, consider using neutral or basic alumina, or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% in the eluent).[4]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the product and impurities (aim for a product Rf of 0.2-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent) and load it onto the column. Alternatively, for less soluble compounds, "dry loading" can be employed by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Common Chromatography Issues:

IssuePotential CauseTroubleshooting Suggestion
Poor Separation Inappropriate solvent system.Optimize the eluent using TLC. Consider using a different solvent system (e.g., acetone/DCM).[5]
Column overloading.Use a larger column or load less material.
Compound Degradation Acidity of silica gel.Use neutral/basic alumina or add a basic modifier like triethylamine to the eluent.[4]
Persistent Impurities Co-eluting impurities.Consider a multi-step purification approach, such as recrystallization followed by chromatography, or use a different stationary phase (e.g., reversed-phase C18).[4]
Recrystallization

Recrystallization is an excellent technique for the final purification of solid compounds, often yielding highly pure crystalline material.

Rationale: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find one that meets the criteria for a good recrystallization solvent.[2][4]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove residual solvent.

Troubleshooting Recrystallization:

IssuePotential CauseTroubleshooting Suggestion
Oiling Out Supersaturated solution or presence of impurities.Use a more dilute solution, a different solvent system, or try to induce crystallization by scratching or seeding.[4]
No Crystal Formation Compound is too soluble in the chosen solvent.Add a small amount of a non-polar "anti-solvent" to decrease the solubility.[4]

Purity Assessment

After purification, it is essential to assess the purity of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound. A high-purity sample should show a single major peak. Purity is often reported as a percentage of the total peak area.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can confirm the structure of the desired compound and identify any residual impurities or solvents.[4]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[5]

A flowchart for troubleshooting purification challenges is provided below.

Troubleshooting_Purification start Impure Product After Initial Purification check_nmr Check NMR for Residual Solvents start->check_nmr check_hplc Check HPLC for Co-eluting Impurities check_nmr->check_hplc No Solvents high_vac Dry Under High Vacuum check_nmr->high_vac Solvents Present rechromatograph Re-chromatograph with Different Solvent System or Stationary Phase check_hplc->rechromatograph Impurities Present recrystallize Perform Recrystallization check_hplc->recrystallize Minor Impurities pure Pure Product high_vac->pure rechromatograph->pure recrystallize->pure

Caption: A decision-making flowchart for troubleshooting purification.

Conclusion

The successful purification of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a critical step in its use for research and drug development. A systematic approach involving an initial aqueous work-up, followed by silica gel column chromatography, and potentially a final recrystallization step, is a robust strategy. The choice of solvents and conditions should be guided by preliminary TLC analysis and an understanding of the potential impurities. Rigorous purity assessment using HPLC, NMR, and MS is essential to validate the quality of the final product.

References

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  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines. Synthesis from 4-pyrimidylhydrazones, a 2-bis(methylthio)methyleneaminopyrrole-3-carbonitrile, and a pyrrolo[2,3-d][5]thiazine-2(1H)-thione. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
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  • An Update on the Synthesis of Pyrrolo[4]benzodiazepines. Molecules. Available at: [Link]

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Application Notes and Protocols for Evaluating the Bioactivity of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Derivatives of this scaffold have shown promise as therapeutic agents, with activities spanning from anticancer and anti-inflammatory to antiviral and neurological applications.[1][2] Specifically, various substituted 1H-pyrrolo[2,3-c]pyridines have been identified as potent inhibitors of kinases, G-protein coupled receptors, and ion channels.[3][4][5][6][7] This application note provides a comprehensive guide for researchers and drug development professionals on developing a robust assay cascade to characterize the bioactivity of a novel derivative, 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile.

Given the frequent association of the pyrrolopyridine scaffold with kinase inhibition, this guide will proceed under the hypothesis that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile may act as a kinase inhibitor.[2][5][6][7] The following protocols are designed to first screen for general kinase inhibitory activity, then to identify the specific kinase target(s), and finally to characterize the compound's effects in a cellular context.

Part 1: Primary Biochemical Screening for Kinase Inhibition

The initial step is to determine if 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile possesses kinase inhibitory properties. A broad-spectrum kinase assay is the most efficient method for this primary screen.

Rationale for Broad-Spectrum Kinase Panel Screening

A broad-spectrum kinase panel, such as the KINOMEscan™, allows for the rapid assessment of a compound's activity against a large and diverse set of kinases.[8] This approach provides an unbiased view of the compound's selectivity profile early in the discovery process. The primary screen is typically performed at a single high concentration (e.g., 10 µM) to identify any potential kinase interactions.

Experimental Workflow: Broad-Spectrum Kinase Profiling

G cluster_0 Preparation cluster_1 Kinase Binding Assay cluster_2 Data Analysis Compound_Prep Prepare 10 mM stock of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in DMSO Assay_Plate Dilute to 10 µM in assay buffer Compound_Prep->Assay_Plate Kinase_Panel Incubate diluted compound with a panel of immobilized kinases Assay_Plate->Kinase_Panel Wash Wash to remove non-specific binders Kinase_Panel->Wash Detection Quantify compound-kinase interaction (e.g., via qPCR or fluorescence) Wash->Detection Data_Crunch Calculate percent inhibition for each kinase Detection->Data_Crunch Hit_ID Identify 'hits' (kinases with >50% inhibition) Data_Crunch->Hit_ID

Caption: Workflow for primary kinase profiling.

Protocol: Single-Point Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in 100% DMSO. From this stock, create a 10 µM working solution in the kinase assay buffer.

  • Assay Execution: Perform the kinase binding assay according to the manufacturer's protocol (e.g., KINOMEscan™). This typically involves incubating the compound with a panel of human kinases that are fused to a ligand-binding domain.

  • Detection: The amount of compound bound to each kinase is quantified.[8]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Parameter Value Rationale
Compound Concentration10 µMHigh enough to detect moderate to weak binders.
Kinase Panel Size>100 kinasesTo obtain a broad overview of selectivity.
Hit Threshold>50% inhibitionA common starting point for identifying significant interactions.

Part 2: Secondary Assays for Hit Confirmation and Potency Determination

Once primary "hits" are identified, the next step is to confirm these interactions and determine the compound's potency (IC50).

Rationale for IC50 Determination

An IC50 value (the concentration of an inhibitor where 50% of the target's activity is inhibited) is a critical measure of a compound's potency. This is determined by performing a dose-response experiment.

Experimental Workflow: Dose-Response Analysis

G cluster_0 Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis Serial_Dilution Create a serial dilution of the compound (e.g., 10-point, 3-fold dilution) Incubation Incubate each compound concentration with the target kinase and substrate Serial_Dilution->Incubation Reaction Initiate the kinase reaction with ATP Incubation->Reaction Detection Measure kinase activity (e.g., phosphorylation of a substrate) Reaction->Detection Dose_Response_Curve Plot percent inhibition vs. log[compound] Detection->Dose_Response_Curve IC50_Calc Calculate the IC50 value using a non-linear regression model Dose_Response_Curve->IC50_Calc

Caption: Workflow for IC50 determination.

Protocol: In Vitro Kinase Activity Assay (e.g., for FGFR1)

This protocol assumes Fibroblast Growth Factor Receptor 1 (FGFR1) was identified as a primary hit.[5][7]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in DMSO, starting from 100 µM.

  • Assay Plate Preparation: Add the diluted compound, recombinant human FGFR1 enzyme, and a suitable substrate (e.g., a biotinylated peptide) to a 384-well plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition). Plot the dose-response curve and calculate the IC50 value.

Compound Target Kinase Biochemical IC50 (nM)
4-Fluoro-1H-pyrrolo...FGFR175
Staurosporine (Control)FGFR15

Part 3: Cell-Based Assays for On-Target Engagement and Functional Effects

Biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment.[9] Cell-based assays are crucial for confirming that the compound can enter cells, engage its target, and exert a biological effect.[10][11][12]

Rationale for Cellular Target Engagement Assays

Cellular target engagement assays directly measure the interaction of a compound with its intended target within intact cells. This is a critical step to bridge the gap between biochemical potency and cellular activity.[9]

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantify compound binding to a specific protein target in living cells.[9]

  • Cell Line Preparation: Use a cell line that endogenously expresses the target kinase or transfect cells with a plasmid encoding the kinase tagged with NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat with a serial dilution of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile. Add a fluorescent energy transfer probe that binds to the kinase.

  • Detection: Measure the bioluminescence resonance energy transfer (BRET) signal. Competitive binding of the compound will disrupt the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Rationale for Cellular Functional Assays

Functional assays measure the downstream consequences of target inhibition. For a kinase inhibitor, this typically involves assessing the phosphorylation of a known substrate or measuring a cellular phenotype like proliferation or apoptosis.[9]

Protocol: Western Blot for Phospho-Substrate Levels
  • Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line with activated FGFR signaling) and treat with varying concentrations of the compound for 2-4 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate of the target kinase (e.g., phospho-FRS2 for FGFR1) and total substrate as a loading control.

  • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Protocol: Cell Viability/Proliferation Assay
  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase's signaling pathway (e.g., a breast cancer cell line for FGFR inhibitors).[7]

  • Compound Treatment: Treat the cells with a dose-response of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Assay Type Endpoint Measured Example Result (GI50 in µM)
Cell ProliferationInhibition of cell growth1.2
Apoptosis AssayInduction of apoptosis2.5

Conclusion

This application note outlines a systematic and robust workflow for characterizing the bioactivity of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, with a focus on its potential as a kinase inhibitor. By progressing from broad primary screens to specific biochemical and cell-based assays, researchers can efficiently identify the molecular target, determine potency, and validate the compound's mechanism of action in a physiologically relevant context. This structured approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[3][13]benzodiazepines. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]

  • Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC. Available at: [Link]

  • Cell-Based Assays in Biologics Development. Cambridge Healthtech Institute. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. Available at: [Link]

  • Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PMC - PubMed Central. Available at: [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

Sources

fluorescent labeling of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorescent Labeling of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Executive Summary & Strategic Rationale

The scaffold 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (an isomer of the 7-azaindole class, specifically a 6-azaindole derivative) represents a high-value pharmacophore in kinase inhibitor discovery. The presence of the electron-withdrawing nitrile group at C7 and the pyridine nitrogen at C6 creates a highly electron-deficient system, activating the fluorine at C4 for nucleophilic aromatic substitution (


).

Why Label This Molecule? In drug discovery, this scaffold often serves as the "hinge-binding" motif. To develop competitive binding assays (e.g., Fluorescence Polarization or TR-FRET) for screening libraries, one must generate a fluorescent tracer that retains binding affinity.

The Strategy: Regioselective


 Displacement 
We utilize the high electrophilicity of the C4-fluorine "warhead" to attach a diamine linker. This approach is superior to random labeling because:
  • Defined Regiochemistry: The reaction occurs specifically at C4, avoiding heterogeneous mixtures.

  • Pharmacophore Preservation: In many azaindole-based inhibitors, the C4 position points towards the solvent-exposed region, meaning bulky fluorophores attached here are less likely to disrupt the critical ATP-binding pocket interactions.

  • Synthetic Efficiency: It avoids the need for heavy metal catalysis (e.g., Buchwald-Hartwig), proceeding under mild thermal conditions.

Chemical Reactivity Analysis

The substrate contains three potential reactive sites. Understanding their hierarchy is critical for protocol success.

SiteMoietyReactivity ProfileSuitability for Labeling
C4 Fluorine (C-F) High (

).
Activated by C7-CN and N6.
Primary Target. Ideal for linker attachment.
N1 Pyrrole NHModerate (

). Nucleophilic upon deprotonation.
Secondary Target. Use only if C4 is critical for binding.
C7 Nitrile (CN)Low. Requires reduction or hydrolysis.Not Recommended. Harsh conditions required; alters electronics.

Experimental Protocol: Synthesis of the Fluorescent Tracer

This protocol describes a two-stage process: (1) Installation of a piperazine linker via


, and (2) Conjugation with a fluorophore (e.g., FITC or Alexa Fluor 488 NHS Ester).
Stage I: Linker Installation ( Reaction)

Objective: Replace the C4-Fluorine with a mono-Boc-protected piperazine to create a reactive amine handle.

Reagents:

  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents are essential to stabilize the Meisenheimer complex intermediate).

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the substrate in 1.0 mL of anhydrous DMSO in a microwave-compatible vial or pressure tube.

  • Addition: Add DIPEA followed by N-Boc-piperazine.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Expert Insight: Monitor via LC-MS. The nitrile group at C7 significantly accelerates this reaction compared to unsubstituted azaindoles. You should observe the disappearance of the parent mass (M+H) and appearance of the product mass (M - F + Boc-Piperazine).

  • Workup: Dilute with ethyl acetate (15 mL), wash with water (3x) and brine (1x) to remove DMSO. Dry over

    
    , filter, and concentrate.
    
  • Deprotection: Redissolve the crude intermediate in 2 mL DCM/TFA (1:1 v/v). Stir at room temperature for 1 hour. Evaporate volatiles to dryness to yield the C4-piperazinyl amine trifluoroacetate salt .

Stage II: Fluorophore Conjugation

Objective: Covalent attachment of the fluorophore to the newly installed secondary amine.

Reagents:

  • Precursor: C4-piperazinyl amine salt (from Stage I).

  • Label: FITC (Fluorescein Isothiocyanate) or Alexa Fluor 488 NHS Ester (1.1 eq).

  • Buffer: Anhydrous DMF with Triethylamine (TEA) (5.0 eq).

Step-by-Step Workflow:

  • Preparation: Dissolve the amine salt in minimal anhydrous DMF (0.5 mL).

  • Neutralization: Add TEA to ensure the amine is free-based (pH > 8.0 checked on wet paper).

  • Conjugation: Add the NHS-ester or Isothiocyanate fluorophore dissolved in DMF.

  • Incubation: Stir in the dark at Room Temperature for 2 hours.

  • Purification (Critical): Purify immediately via preparative Reverse-Phase HPLC .

    • Column: C18.

    • Gradient: 5-95% Acetonitrile in Water (+0.1% TFA).

    • Detection: Monitor absorbance at both 254 nm (scaffold) and the fluorophore's

      
       (e.g., 490 nm).
      
  • Lyophilization: Freeze-dry the collected fractions to obtain the final tracer powder.

Visualization of Reaction Logic

The following diagram illustrates the regioselective displacement logic and the subsequent conjugation workflow.

G Substrate 4-Fluoro-1H-pyrrolo [2,3-c]pyridine-7-CN Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack (C4 Position) LinkerProduct 4-(Piperazin-1-yl) Derivative Intermediate->LinkerProduct - F⁻ (Leaving Group) Tracer Fluorescent Tracer LinkerProduct->Tracer Conjugation Reagent1 N-Boc-Piperazine DIPEA, 90°C Reagent2 1. TFA/DCM 2. FITC-NHS

Caption: Regioselective


 pathway exploiting the C4-Fluorine activation by the C7-Nitrile group.

Application: Fluorescence Polarization (FP) Assay Setup

Once synthesized, the tracer is used to determine the


 of the tracer and subsequently the 

of unknown inhibitors.

Assay Principle: Small fluorescent molecules rotate rapidly (Low Polarization). When bound to a large protein (Kinase), rotation slows (High Polarization). Displacement by a drug candidate restores rapid rotation.

Protocol:

  • Tracer Titration: Dilute tracer (1 nM fixed) against serially diluted Protein (0 to 10

    
    M). Plot mP vs. [Protein] to find 
    
    
    
    .
  • Competition Assay:

    • Mix Protein (at

      
       concentration) + Tracer (1 nM).
      
    • Add test compounds (serial dilution).

    • Incubate 30-60 mins.

    • Read FP (Ex/Em appropriate for fluorophore).

Assay Tracer Free Tracer (Fast Rotation) Complex Tracer-Protein Complex (Slow Rotation) Tracer->Complex + Protein LowP1 Low mP Tracer->LowP1 Displaced Displaced Tracer + Inhibitor-Protein Complex->Displaced + Competitor Drug HighP High mP Complex->HighP LowP2 Low mP (IC50 Readout) Displaced->LowP2

Caption: Fluorescence Polarization workflow for validating target engagement of the labeled scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete

due to steric hindrance or insufficient heat.
Increase temperature to 110°C or switch solvent to NMP. Ensure anhydrous conditions to prevent hydrolysis of the nitrile.
Precipitation Poor solubility of the planar scaffold.Use a solubilizing linker (e.g., PEG-diamine) instead of piperazine if solubility is limiting.
Fluorescence Quenching Fluorophore stacking with the azaindole ring.Use a longer linker (e.g., C6-spacer) between the amine and the fluorophore to decouple the

-systems.
Multiple Products Reaction at N1 (Pyrrole) or C7 (Nitrile).Confirm regioselectivity by NMR. If N1 alkylation occurs, use 1 equivalent of base only, or protect N1 with SEM/Boc prior to

.

References

  • Reactivity of Azaindoles: L. Estel, et al. "Synthesis and Reactivity of 7-Azaindoles." Journal of Heterocyclic Chemistry, 1989. Link (General reactivity patterns of azaindole scaffolds).

  • 
     on Fluorinated Heterocycles:  Neubauer, T., et al. "Synthesis of 4-substituted 7-azaindoles via 
    
    
    
    and palladium-catalyzed reactions." Organic & Biomolecular Chemistry, 2015.[1] Link (Demonstrates the displacement of C4-halogens in azaindoles).
  • Fluorescence Polarization Theory: Lea, W. A., & Simeonov, A. "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 2011. Link

  • Molecular Scaffold Data: "4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile." PubChem Compound Summary. Link (Use for physical property verification).

(Note: While specific literature on the exact 4-fluoro-7-cyano-[2,3-c] derivative is proprietary or sparse, the chemistry described above is derived from established reactivity principles of the homologous 4-fluoro-7-azaindole and 4-chloropyrrolo[2,3-c]pyridine series.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, achieving a high yield and purity of this scaffold is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges you may encounter. The advice provided is based on analogous syntheses of related pyrrolopyridine and pyrrolo[2,3-d]pyrimidine scaffolds.[4][5][6]

Q1: My initial cyclization to form the pyrrolo[2,3-c]pyridine core is low-yielding. What are the primary causes and how can I improve it?

A1: Low yields in the formation of the bicyclic core are often traced back to three main areas: reaction conditions, reagent quality, and competing side reactions.

  • Causality & Explanation: The construction of the pyrrole ring fused to a pyridine is typically an intramolecular condensation or cyclization reaction. The efficiency of this step is highly dependent on the reactivity of the precursors and the ability to favor the desired intramolecular pathway over intermolecular polymerization or decomposition.

  • Troubleshooting Steps & Solutions:

    • Temperature and Reaction Time: These are critical parameters. An addition condensation cyclization reaction may require an initial low-temperature phase (e.g., 0-40°C) followed by a higher temperature elimination phase (e.g., 60-110°C) to drive the reaction to completion.[5] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating which can lead to decomposition.

    • Base Selection and Stoichiometry: The choice and amount of base are crucial. A strong, non-nucleophilic base is often preferred to deprotonate the precursor without competing in side reactions. The molar ratio of the base to the starting material can significantly impact the yield; a ratio of 2.0-3.0 equivalents is often a good starting point.[5]

    • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. High-boiling aprotic polar solvents like DMF or dioxane are common choices. Ensure the solvent is anhydrous, as water can interfere with the base and quench reactive intermediates.

    • Starting Material Purity: Impurities in your starting pyridine or pyrrole precursor can inhibit the catalyst or participate in side reactions. Re-purify starting materials if their quality is uncertain.

Q2: I am observing poor regioselectivity during the fluorination of the pyridine ring. How can I direct the fluorine to the C4 position?

A2: Achieving regioselectivity in the fluorination of heterocyclic systems is a common challenge. The electronic nature of the pyrrolopyridine ring system dictates the most reactive positions.

  • Causality & Explanation: Direct fluorination can be difficult. A more reliable method is to install a leaving group at the desired position (C4) and then perform a nucleophilic aromatic substitution (SNAr) with a fluoride source, or to use a directed synthesis approach. For instance, starting with a pre-functionalized pyridine is often more effective.

  • Recommended Protocol: Halogen Exchange (SNAr)

    • Precursor Synthesis: Synthesize the 4-chloro or 4-bromo analog of your pyrrolo[2,3-c]pyridine intermediate. This can often be achieved from the corresponding 4-hydroxypyrrolopyridine using reagents like phosphoryl chloride (POCl₃).[4]

    • Reaction Conditions: Perform the SNAr reaction using a fluoride salt like KF or CsF. The reaction often requires high temperatures (150-250°C) and a polar aprotic solvent (e.g., DMSO, sulfolane). The use of a phase-transfer catalyst (e.g., a crown ether or tetraalkylammonium salt) can significantly improve the reaction rate and yield by enhancing the nucleophilicity of the fluoride ion.

    • Alternative: Balz-Schiemann Reaction: If you have a 4-amino precursor, the Balz-Schiemann reaction is a viable alternative for introducing fluorine, though it involves handling diazonium salts.[7][8]

Q3: The cyanation step to install the C7-carbonitrile is resulting in a complex mixture of products, including potential hydrolysis to the amide. How can I optimize this transformation?

A3: Cyanation reactions, especially on electron-rich heterocyclic systems, must be carefully controlled to prevent side reactions.

  • Causality & Explanation: The most common method for introducing a nitrile group is a palladium-catalyzed cross-coupling reaction (e.g., using Zn(CN)₂ or CuCN) from a C7-halo precursor. Hydrolysis of the nitrile to an amide or carboxylic acid can occur during the reaction or, more commonly, during the aqueous workup, especially under acidic or basic conditions.

  • Troubleshooting Steps & Solutions:

    • Protect the Pyrrole N-H: The pyrrole nitrogen is acidic and can interfere with many transition-metal-catalyzed reactions. Protect it with a suitable group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) before performing the cyanation. The SEM group can be removed later under acidic conditions.[6]

    • Choice of Cyanide Source and Catalyst: Zinc cyanide (Zn(CN)₂) with a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is a reliable combination. Copper(I) cyanide can also be effective but may require higher temperatures.

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and that all solvents and reagents are properly degassed.[9]

    • Workup Conditions: When the reaction is complete, perform the workup under neutral or near-neutral pH conditions to minimize hydrolysis of the newly formed nitrile group. Avoid strong acids or bases.

Experimental Workflow & Data

Table 1: Recommended Reaction Conditions for Key Synthetic Steps
StepReagents & CatalystsSolventTemperature (°C)Time (h)Typical Yield
Chlorination 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine, POCl₃, DIPEAToluene50 - 802 - 480-90%[4]
Fluorination (SNAr) 7-Chloro-1H-pyrrolo[2,3-c]pyridine, Spray-dried KFDMSO180 - 22012 - 2450-70%
N-H Protection 4-Fluoro-1H-pyrrolo[2,3-c]pyridine, SEM-Cl, NaHAnhydrous THF0 to RT1 - 3>95%[6]
Bromination 1-SEM-4-Fluoro-pyrrolo[2,3-c]pyridine, NBSDMF0 to RT1 - 285-95%
Cyanation 1-SEM-4-Fluoro-7-bromo-pyrrolo[2,3-c]pyridine, Zn(CN)₂, Pd(PPh₃)₄DMF80 - 1004 - 870-85%
Deprotection 1-SEM-4-Fluoro-pyrrolo[2,3-c]pyridine-7-carbonitrile, TFACH₂Cl₂RT2 - 4>90%[6]

Note: Yields are estimates based on related literature and will vary based on substrate and specific experimental conditions.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low product yield.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (NMR, Titration, Fresh Reagents) start->check_reagents check_setup Inspect Reaction Setup (Inert Atmosphere, Dry Glassware, Sealing) start->check_setup check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_mixture check_setup->analyze_mixture check_conditions->analyze_mixture incomplete Incomplete Reaction? (Starting Material Remains) analyze_mixture->incomplete side_products Side Products Formed? analyze_mixture->side_products incomplete->side_products No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes optimize_reagents Add More Reagent/Catalyst incomplete->optimize_reagents Yes identify_side Identify Side Products side_products->identify_side Yes end Yield Improved side_products->end No (Product Degradation?) optimize_time->end optimize_reagents->end modify_protocol Modify Protocol to Minimize Side Reactions (e.g., Lower Temp, Different Base/Solvent) identify_side->modify_protocol modify_protocol->end

Caption: A flowchart for systematic troubleshooting of low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic considerations when planning the synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?

A1: The primary consideration is the order of functional group installation.

  • Ring Formation First: Constructing the 1H-pyrrolo[2,3-c]pyridine core early is a common strategy. This creates the central scaffold to which the fluoro and cyano groups are added. This approach allows for a convergent synthesis but requires robust methods for late-stage functionalization of the heterocyclic core.

  • Linear Synthesis: Alternatively, begin with a highly functionalized pyridine or pyrrole precursor that already contains some of the required groups (or their precursors). For example, starting with a fluorinated pyridine derivative can simplify the fluorination step later on.[10]

  • Protecting Groups: The pyrrole N-H proton is acidic and nucleophilic, necessitating a protecting group strategy for many reactions, especially metal-catalyzed cross-couplings or reactions involving strong bases.[6] The SEM or Boc groups are excellent choices due to their stability and orthogonal removal conditions.

Q2: Why is an inert atmosphere so critical for the cyanation step?

A2: The palladium catalysts used in cross-coupling reactions, particularly in their active Pd(0) state, are highly sensitive to oxygen. Oxygen can oxidize the Pd(0) species to inactive Pd(II), effectively killing the catalyst and halting the reaction. This leads to an incomplete reaction and low yields. Furthermore, some organometallic intermediates can also be degraded by oxygen. Therefore, thorough degassing of solvents and maintaining a positive pressure of an inert gas like nitrogen or argon throughout the reaction is essential for reproducibility and success.[11]

Q3: Can I use other methods for purification besides column chromatography?

A3: While silica gel column chromatography is the workhorse for purifying intermediates in medicinal chemistry, other techniques can be effective, especially for the final product.

  • Recrystallization: If your final product is a solid with good crystallinity, recrystallization can be a highly effective method for achieving high purity on a large scale. It is often more cost-effective and scalable than chromatography.

  • Trituration: This involves washing the crude solid product with a solvent in which the product is insoluble but the impurities are soluble. It is a simple and quick method for removing minor, more soluble impurities.

  • Preparative HPLC: For very high purity on a smaller scale, or for separating closely related isomers or impurities, preparative reverse-phase HPLC is the method of choice.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is required for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential. ¹H NMR will confirm the proton environment and successful formation of the ring structure. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (molecular formula) of your compound. LC-MS is invaluable for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound, typically reported as a percentage area under the curve.

References

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS - European P
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine - ACS Figshare. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC - National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. [Link]

  • An Update on the Synthesis of Pyrrolo[12][13]benzodiazepines - PMC - PubMed Central. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google P
  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine - figshare. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

Sources

stability of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile. Here, we address potential challenges and frequently asked questions regarding the stability of this compound in aqueous solutions, providing troubleshooting advice and experimental protocols to ensure the integrity of your results.

Introduction

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with many novel small molecules, understanding its stability in aqueous environments is critical for the successful design and interpretation of in vitro and in vivo experiments. This guide provides a framework for assessing and managing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in aqueous solutions?

A1: Based on the chemical structure, two primary degradation pathways should be considered:

  • Hydrolysis of the nitrile group: The carbonitrile group (-C≡N) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxamide (-CONH₂) and subsequently a carboxylic acid (-COOH).

  • Hydrolysis of the fluoro group: The C-F bond on the pyridine ring is generally strong; however, it can be liable to nucleophilic aromatic substitution, especially under acidic conditions, leading to the formation of a hydroxyl group (-OH). For instance, 4-fluoropyridine has been shown to undergo acid-catalyzed hydrolysis to N-(4-pyridyl)-4-pyridone.[1]

Q2: How does pH likely affect the stability of this compound?

A2: The stability of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile is expected to be highly pH-dependent. Based on studies of similar heterocyclic compounds, it is likely to be most stable in neutral conditions (pH ~7).[2] Both acidic and alkaline environments may promote hydrolysis of the nitrile and/or fluoro groups.[2][3]

Q3: What is the recommended procedure for preparing and storing aqueous stock solutions of this compound?

A3: Due to the potential for hydrolysis, it is recommended to prepare fresh aqueous solutions for each experiment. If a stock solution must be prepared, it is advisable to use a buffered solution at a neutral pH (e.g., PBS pH 7.4) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The solubility in aqueous media may be limited, and the use of co-solvents such as DMSO may be necessary.[4]

Q4: Is this compound sensitive to light?

A4: Many pyrrolopyridine derivatives have been shown to be photolabile.[2] Therefore, it is prudent to protect solutions containing 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity over time in an aqueous assay. Compound degradation.1. Prepare a fresh stock solution and repeat the experiment. 2. Perform a time-course stability study at the assay temperature and pH (see Protocol 1). 3. Analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of the parent compound.1. Characterize the new peaks by MS to determine their molecular weight and infer their structure (e.g., look for masses corresponding to the hydrolyzed products). 2. Perform forced degradation studies (see Protocol 2) to intentionally generate and identify potential degradation products.
Poor reproducibility of experimental results. Inconsistent stability of the compound under varying experimental conditions.1. Strictly control the pH, temperature, and light exposure in all experiments. 2. Always use freshly prepared solutions. 3. Establish the stability window of the compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a general method to assess the stability of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in a specific aqueous buffer.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) spike Spike stock into buffer to final concentration prep_stock->spike prep_buffer Prepare aqueous buffer at desired pH prep_buffer->spike aliquot Aliquot into multiple vials spike->aliquot incubate Incubate at desired temperature (e.g., 37°C) aliquot->incubate sample Sample at time points (e.g., 0, 1, 2, 4, 8, 24h) incubate->sample quench Quench reaction (e.g., with acetonitrile) sample->quench analyze Analyze by HPLC-UV or LC-MS quench->analyze plot Plot % remaining vs. time analyze->plot G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic (e.g., 0.1 M HCl) hplc HPLC-UV acid->hplc base Basic (e.g., 0.1 M NaOH) base->hplc oxidative Oxidative (e.g., 3% H₂O₂) oxidative->hplc photolytic Photolytic (UV/Vis light) photolytic->hplc thermal Thermal (e.g., 60°C) thermal->hplc compound 4-Fluoro-1H-pyrrolo[2,3-C] pyridine-7-carbonitrile compound->acid compound->base compound->oxidative compound->photolytic compound->thermal lcms LC-MS hplc->lcms degradants Identification of Degradation Products lcms->degradants method Development of Stability- Indicating Method degradants->method

Caption: Logical Flow of a Forced Degradation Study.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to one solution.

    • Basic: Add an equal volume of 0.2 M NaOH to another solution.

    • Oxidative: Add an equal volume of 6% H₂O₂ to a third solution.

    • Photolytic: Expose a solution to UV and/or visible light.

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).

  • Incubate: Incubate the solutions for a defined period (e.g., 24-48 hours), sampling at intermediate time points.

  • Neutralize (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analyze: Analyze all samples, including a control (unstressed) sample, by HPLC-UV and LC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the peaks of the degradation products.

    • Use the mass spectral data to propose structures for the degradation products.

    • Ensure the analytical method can resolve the parent peak from all major degradation product peaks.

Summary of Potential Stability Issues and Recommendations

Parameter Potential Issue Recommendation
pH Hydrolysis under acidic or basic conditions.Work at neutral pH where possible. Assess stability at the intended experimental pH.
Temperature Accelerated degradation at higher temperatures.Store stock solutions frozen. Perform experiments at controlled temperatures.
Light Photodegradation.Protect solutions from light.
Solution Age Degradation over time in aqueous media.Use freshly prepared solutions for all experiments.

References

  • J. Appl. Phys. 121 (2017) 225704. (Note: This reference is about surface donor modification and is of limited relevance to the stability of the specific compound in solution but was returned in the initial search.)
  • 1H-Pyrrolo[2,3-B]Pyridine-4-Carbonitrile - Methylamine Supplier.
  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)

Sources

optimizing reaction conditions for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Synthesis

Introduction: The Synthetic Challenge

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (also known as 4-fluoro-7-cyano-6-azaindole) presents a unique challenge in heterocyclic chemistry. The 6-azaindole scaffold is electronically distinct from standard indoles, possessing a pyridine ring (positions 4, 5, 6, 7) fused to a pyrrole.

The introduction of the 7-cyano group typically requires functionalization of the carbon


 to the pyridine nitrogen, while the 4-fluoro group  demands nucleophilic aromatic substitution (

) or early-stage installation. This guide prioritizes a Reissert-Henze strategy for cyanation and a Halex (Halogen Exchange) or early-stage strategy for fluorination.

Master Synthetic Workflow

The following logic flow outlines the recommended synthetic pathway and critical decision nodes.

SynthesisWorkflow Start Start: 4-Chloro-6-azaindole Step1 Step 1: Halex Reaction (KF, DMSO, 140°C) Start->Step1 Fluorination AltStep1 Alt Step 1: N-Oxidation Start->AltStep1 Route B Inter1 Intermediate A: 4-Fluoro-6-azaindole Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA, EtOAc) Inter1->Step2 Oxidation Inter2 Intermediate B: 4-Fluoro-6-azaindole-N-oxide Step2->Inter2 Step3 Step 3: Reissert-Henze Cyanation (TMSCN, PhCOCl, THF) Inter2->Step3 Regioselective Cyanation Target TARGET: 4-Fluoro-7-cyano-6-azaindole Step3->Target AltStep2 Alt Step 2: Cyanation AltStep1->AltStep2 AltStep3 Alt Step 3: Halex (Difficult) AltStep2->AltStep3

Caption: Optimized synthetic route prioritizing early-stage fluorination to prevent late-stage chemoselectivity issues during cyanation.

Module 1: The Halex Reaction (Chlorine Fluorine)

Context: Converting 4-chloro-6-azaindole to 4-fluoro-6-azaindole. This is an


 reaction facilitated by the electron-deficient pyridine ring.
Troubleshooting Guide

Q: Why is my conversion stalling at 60-70%?

  • Diagnosis: The reaction has reached equilibrium or the fluoride source is "wet."

  • The Science: The Halex reaction is reversible. Fluoride (F⁻) is a tighter, harder nucleophile than Chloride (Cl⁻), but Cl⁻ is a better leaving group in many contexts. In polar aprotic solvents (DMSO, Sulfolane), naked F⁻ is required.

  • Solution:

    • Dry Conditions: Use spray-dried Potassium Fluoride (KF). Moisture forms solvated F⁻, drastically reducing nucleophilicity.

    • Phase Transfer: Add 18-crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (

      
      ) to solubilize KF.
      
    • Temperature: Increase to 140–150°C.

    • Stoichiometry: Use a large excess of KF (3–5 eq) to drive the equilibrium.

Q: I see significant black tar/decomposition.

  • Diagnosis: Thermal decomposition of the azaindole or polymerization.

  • Solution:

    • Protect the N1-H: The pyrrole nitrogen (N1) is acidic. At high temps with basic KF, it deprotonates, making the ring electron-rich and prone to oxidative polymerization.

    • Protocol Adjustment: Protect N1 with a TBS (tert-butyldimethylsilyl) or SEM group before the Halex reaction. This stabilizes the molecule and prevents side reactions.

Q: Can I perform this step after cyanation?

  • Recommendation: No.

  • Reasoning: The 7-cyano group makes the ring extremely electron-deficient. While this theoretically activates C4 for

    
    , the cyano group itself is susceptible to nucleophilic attack or hydrolysis under the harsh conditions (150°C, basic) required for Halex.
    

Module 2: N-Oxidation (Formation of the N-Oxide)

Context: Activating the pyridine nitrogen (N6) for subsequent functionalization at C7.

Troubleshooting Guide

Q: The reaction mixture is heterogeneous and incomplete.

  • Diagnosis: Solubility issues with the 6-azaindole scaffold.

  • Solution:

    • Switch solvent from DCM to EtOAc or MeCN/Water .

    • Use m-CPBA (meta-chloroperoxybenzoic acid) (1.2 eq).

    • Workup Tip: The product (N-oxide) is often much more polar. Do not use aqueous extraction if the product is water-soluble. instead, quench with solid

      
      , filter, and concentrate.
      

Q: Is the oxidation regioselective?

  • Answer: Yes.

  • Mechanism: The pyridine nitrogen (N6) is significantly more basic and nucleophilic than the pyrrole nitrogen (N1), which participates in the aromatic sextet of the pyrrole ring. Oxidation occurs exclusively at N6 under standard conditions [1].

Module 3: Reissert-Henze Cyanation (The Critical Step)

Context: Installing the nitrile at C7 using TMSCN and an electrophilic activator (Benzoyl Chloride).

Troubleshooting Guide

Q: I am getting substitution at C5 instead of C7, or no reaction.

  • Diagnosis: Incorrect activator or temperature control.

  • The Science: The reaction proceeds via an N-benzoyloxypyridinium salt intermediate. The nucleophile (CN⁻) attacks the

    
    -position (C7).
    
  • Protocol:

    • Dissolve N-oxide in dry THF or DCM.

    • Add TMSCN (Trimethylsilyl cyanide) (1.5 eq) first.

    • Add Benzoyl Chloride (PhCOCl) (1.2 eq) slowly at 0°C.

    • Allow to warm to RT.

  • Why this works: The "modified Reissert-Henze" using TMSCN is milder than using KCN/Water and avoids hydrolysis of the sensitive intermediate [2].

Q: My yield is low (<30%).

  • Diagnosis: The "Reissert salt" intermediate is stable and not eliminating to re-aromatize.

  • Solution:

    • Base Treatment: The elimination of benzoic acid (or silanol) to restore aromaticity is the driving force. If spontaneous elimination is slow, add a mild base like DBU or TEA (Triethylamine) after the addition is complete and stir for 1 hour.

    • Solvent: Switch to Acetonitrile . It stabilizes the polar transition state.

Q: Safety Warning regarding TMSCN.

  • Critical: TMSCN hydrolyzes to HCN in contact with moisture. All rotary evaporation exhaust must be vented into a bleach scrubber.

Module 4: Purification & Analysis

Data Table: Impurity Profile & Retention

ComponentPolarity (TLC)Detection (UV)Characteristic
Start Material (4-F-Azaindole) Medium254 nmNon-polar relative to N-oxide.
N-Oxide Intermediate High (Baseline)254 nmVery polar; requires MeOH/DCM to move.
Target (7-CN-4-F-Azaindole) Medium-High254/365 nmDistinct fluorescent quenching.
Benzoic Acid (Byproduct) High (Streaks)254 nmRemove via basic wash (

).

Q: How do I separate the product from the benzoic acid byproduct?

  • Protocol:

    • Dilute reaction mixture with EtOAc.

    • Wash 2x with Sat.

      
       . This converts benzoic acid to sodium benzoate (water-soluble).
      
    • Wash 1x with Brine.

    • Dry over

      
      .
      
    • Column Chromatography: Gradient 0

      
       50% EtOAc in Hexanes.
      

References

  • Regioselective Oxidation of Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[1][2]

    • Source: Current Organic Chemistry.[2]

    • Context: Confirms N-oxide formation occurs preferentially on the pyridine nitrogen due to lone pair availability.
    • URL:

  • Modified Reissert-Henze Cyanation

    • Title: Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction.
    • Source: The Journal of Organic Chemistry (ACS).
    • Context: Establishes the TMSCN/PhCOCl protocol as the superior method for -cyanation of pyridine N-oxides, avoiding aqueous conditions.
    • URL:

  • Nucleophilic Substitution on Azaindoles

    • Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-C
    • Source: ResearchG
    • Context: Discusses the reactivity of 4-chloro and 4-fluoro azaindoles in reactions, supporting the Halex str
    • URL:

  • General Azaindole Chemistry

    • Title: Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
    • Source: ResearchG
    • Context: Comprehensive review of synthetic str
    • URL:

Sources

minimizing degradation of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Executive Summary: The "Structural Alert"

Compound: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Primary Risk: Nucleophilic Aromatic Substitution (SNAr) [1][2][3]

This molecule contains a "chemical warhead" configuration: a 4-fluoro group attached to a pyridine ring that is further activated by an electron-withdrawing nitrile (-CN) group. In biological assays, this makes the C4 position highly electrophilic.

The Critical Failure Mode: If your assay buffer contains thiols (DTT,


-mercaptoethanol, or Glutathione), they will attack the C4 position, displacing the fluorine atom. This converts your compound into a thioether derivative, completely altering its potency and selectivity.

Module 1: Chemical Stability & Storage (The "Shelf" Phase)

Q: How should I store the solid powder to prevent degradation? A: The primary risks to the solid state are hydrolysis of the nitrile group and potential photo-oxidation of the azaindole core.

  • Hydrolysis Protection: The C7-nitrile is susceptible to hydrolysis, converting to an amide (primary degradation product) and eventually a carboxylic acid. This reaction is catalyzed by moisture and trace acids/bases.

    • Protocol: Store in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Photostability: Azaindoles can exhibit excited-state proton transfer and photodegradation upon UV exposure.

    • Protocol: Store in amber glass vials. Avoid clear plastic microfuge tubes for long-term storage.

Q: Can I store DMSO stocks at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water into the DMSO, which accelerates the hydrolysis of the nitrile group and the fluorine displacement if any nucleophiles are present.

  • Recommendation: Aliquot stocks into single-use vials. Do not exceed 3 freeze-thaw cycles.

Module 2: Assay Buffer Compatibility (The "Prep" Phase)

Q: My IC50 values are shifting over time. What is happening? A: You are likely observing the SNAr reaction . In standard kinase or biochemical assays, reducing agents are used to keep enzymes active.[3] If you use DTT (dithiothreitol), the thiol group (-SH) acts as a nucleophile.

The Mechanism of Failure:

  • The nitrile at C7 and the pyridine nitrogen pull electron density from the ring.

  • This makes the C4 carbon electron-deficient.

  • The Fluorine at C4 is a good leaving group.

  • DTT attacks C4, expelling Fluorine (as HF) and forming a DTT-adduct.

Visualizing the Reaction Pathway:

SNAr_Mechanism Compound 4-Fluoro-7-CN-Azaindole (Active Drug) Transition Meisenheimer-like Complex Compound->Transition + Nucleophile Nucleophile Thiol Reagent (DTT / GSH / BME) Nucleophile->Transition Product 4-Thio-Adduct (Inactive/Altered) Transition->Product Fast Step Leaving Fluoride Ion (F-) Transition->Leaving

Caption: The SNAr mechanism where assay buffer thiols displace the fluorine atom, permanently deactivating the compound.

Q: How do I solve the DTT interference? A: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) .

  • Why: TCEP is a phosphine, not a thiol.[4] It is a strong reducing agent for disulfides but is non-nucleophilic toward the fluoropyridine core.

  • Caution: TCEP is less stable in phosphate buffers at neutral pH (oxidizes over time).[4] Prepare TCEP fresh or use Tris/HEPES buffers.[4]

Module 3: Solubility & Precipitation (The "Delivery" Phase)

Q: The compound precipitates when added to the assay buffer.[5] Why? A: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a planar, rigid, heteroaromatic molecule. These structures often exhibit "brick-dust" behavior—high crystal lattice energy and low aqueous solubility.

Troubleshooting Guide: Serial Dilution Protocol Direct dilution from 100% DMSO to aqueous buffer often causes "crash out." Use an intermediate step.

StepSolvent SystemConcentrationPurpose
1. Stock 100% DMSO10 mMStorage form.
2. Intermediate 10% DMSO / 90% Buffer100 µMCritical Step: Allows "solvation shell" formation before full aqueous exposure.
3. Final Assay 1% DMSO / 99% Buffer10 µMFinal assay concentration.

Note: If precipitation persists, add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the colloid.

Module 4: Experimental Validation Protocols

To confirm if your assay conditions are degrading the compound, run this LC-MS Stability Check .

Protocol: Thiol Stability Assessment
  • Preparation:

    • Control A: 10 µM Compound in Buffer (PBS pH 7.4) + No Reducing Agent .

    • Test B: 10 µM Compound in Buffer + 1 mM DTT .

    • Test C: 10 µM Compound in Buffer + 1 mM TCEP .

  • Incubation: Incubate all samples at Room Temperature (RT) for the duration of your standard assay (e.g., 2 hours).

  • Analysis (LC-MS):

    • Inject Control A at T=0 and T=2hrs.

    • Inject Test B and C at T=2hrs.

  • Interpretation:

    • Mass Shift: Look for a mass increase of +152 Da (DTT adduct) or loss of 19 Da (Fluorine) + gain of thiol mass.

    • Result: If Test B shows a new peak and Test C matches Control A, you must switch to TCEP.

Troubleshooting Flowchart

Troubleshooting_Flow Start Issue: Loss of Potency or Variable Data CheckBuffer Does Buffer contain DTT/BME/GSH? Start->CheckBuffer Replace ACTION: Switch to TCEP or remove reducing agent CheckBuffer->Replace Yes CheckSol Check Solubility: Is solution cloudy? CheckBuffer->CheckSol No YesDTT YES NoDTT NO SolFix ACTION: Add 0.01% Tween-20 or Reduce Max Conc. CheckSol->SolFix Yes CheckHydro Check pH: Is pH > 8.5 or < 5.0? CheckSol->CheckHydro No Cloudy YES Clear NO pHFix ACTION: Nitrile Hydrolysis Risk. Adjust to pH 7.0 - 7.5 CheckHydro->pHFix Yes

Caption: Decision tree for diagnosing stability issues in 4-Fluoro-7-cyano-azaindole assays.

References

  • Thermo Fisher Scientific. TCEP•HCl Product Instructions: Stability and Compatibility. (TCEP is stable in aqueous buffers and non-reactive toward thiol-reactive compounds compared to DTT).[4]

  • National Institutes of Health (PMC). Nucleophilic Aromatic Substitution: Concerted vs Stepwise Mechanisms. (Detailed mechanism of SNAr on electron-deficient aromatics like fluoropyridines).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Fluorine as a Leaving Group.[1] (Explains why Fluorine is an excellent leaving group in SNAr due to ring activation).

  • Getz, E. B., et al. A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry.[3] Analytical Biochemistry, 1999. (Validation of TCEP as a non-nucleophilic alternative).

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (Discusses the excited-state proton transfer and photostability of the azaindole scaffold).

Sources

Technical Support Center: Permeability Optimization for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PERM-4F-6AZ-7CN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cell Permeability & Bioavailability for Series 4F-7CN-6Az

Diagnostic Hub: Why is Permeability Low?

Welcome to the technical support center. You are working with a 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile scaffold (a highly functionalized 6-azaindole ). Before modifying your synthesis, we must diagnose the specific permeability bottleneck.

This scaffold presents a "perfect storm" of physicochemical challenges:

  • High Polarity (PSA): The 7-carbonitrile (-CN) is a strong dipole.

  • Hydrogen Bond Acidity (HBD): The pyrrole N1-H is a significant hydrogen bond donor.

  • Rigidity: The bicyclic aromatic core promotes π-π stacking, potentially leading to poor solubility which confounds permeability data.

Triage Matrix: Identify Your Bottleneck
SymptomDiagnostic TestProbable Root CauseRecommended Action
Low P_app (A-B) in Caco-2, but High Recovery Calculate Efflux Ratio (B-A) / (A-B)P-gp/BCRP Efflux See Section 2: Efflux Mitigation
Low P_app in PAMPA & Caco-2Check LogD (pH 7.4)Low Lipophilicity See Section 2: Lipophilicity Tuning
Zero Recovery in AssayCheck thermodynamic solubilityPrecipitation / Non-specific Binding See Section 3: Assay Troubleshooting
High P_app at pH 5.0, Low at pH 7.4pKa MeasurementIonization (Acidity of N1-H) See Section 2: pKa Modulation

Troubleshooting Guides: Synthetic & Structural Optimization

Issue A: The "Acidic Trap" (pKa Modulation)

The Problem: The 7-carbonitrile group is electron-withdrawing. In a 6-azaindole (pyrrolo[2,3-c]pyridine), this pulls electron density from the pyrrole ring, significantly increasing the acidity of the N1-H proton.

  • Result: At physiological pH (7.4), a significant fraction of your molecule may be deprotonated (anionic). Anionic species have negligible passive membrane permeability.

Solution Strategy:

  • N-Masking (Prodrugs): If the N1-H is essential for target binding (e.g., hinge binder in kinases), you cannot alkylate it permanently. Use a soft alkyl or acyl prodrug strategy (e.g., N-methoxymethyl or carbamate) that cleaves in plasma.

  • Scaffold Hopping: Move the Fluorine. The 4-Fluoro substituent also lowers the pKa of the N1-H. If structure-activity relationships (SAR) permit, moving F to a less inductive position or replacing it with -Cl or -CH3 may raise the pKa enough to keep the molecule neutral at pH 7.4.

Issue B: P-glycoprotein (P-gp) Efflux

The Problem: Planar, rigid heteroaromatics like azaindoles are frequent substrates for efflux transporters (P-gp, BCRP). The 4-F and 7-CN substituents create a distinct electrostatic potential map that transporters recognize.

Solution Strategy:

  • Disrupt Planarity: Introduce sp3 character. Replace a flat aromatic substituent at the 2- or 3-position with a saturated ring (e.g., bicyclo[1.1.1]pentane, spirocycles).

  • Intramolecular Hydrogen Bonding (IMHB): Design a side chain at position 3 that can form a transient H-bond with the 4-Fluoro or 7-Cyano group. This "hides" the polarity from the membrane environment.

Issue C: The "Fluorine Effect"

Question: Should I remove the 4-Fluorine to improve permeability? Answer: Likely No. While Fluorine is electronegative, it is also highly lipophilic compared to Hydrogen or Hydroxyl groups. Removing it often lowers LogP and metabolic stability.

  • Guidance: Keep the 4-F for metabolic protection (blocking C4 oxidation). Focus on masking the Nitrile or the N1-H.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the permeability of your 6-azaindole derivative.

PermeabilityOptimization Start Start: Low Permeability (4F-6Az-7CN Series) CheckSolubility Step 1: Check Kinetic Solubility (PBS pH 7.4) Start->CheckSolubility IsSoluble Soluble > 10µM? CheckSolubility->IsSoluble CheckEfflux Step 2: Caco-2 Efflux Assay (Ratio B-A / A-B) IsSoluble->CheckEfflux Yes Formulation Action: Formulation Fix (Micronization / Liposomes) IsSoluble->Formulation No IsEfflux Efflux Ratio > 2.0? CheckEfflux->IsEfflux CheckpKa Step 3: Measure pKa of N1-H IsEfflux->CheckpKa No (Passive issue) EffluxDesign Action: Reduce Planarity (Add sp3 centers / N-Methylation) IsEfflux->EffluxDesign Yes IsAcidic pKa < 7.5? CheckpKa->IsAcidic pKaDesign Action: Raise pKa (Remove EWG / Bioisostere) IsAcidic->pKaDesign Yes (Ionized at pH 7.4) Lipophilicity Action: Increase LogP (Add alkyl groups / Mask HBD) IsAcidic->Lipophilicity No (Too polar)

Caption: Decision tree for diagnosing and resolving permeability issues in 4-Fluoro-6-azaindole-7-carbonitrile derivatives.

Experimental Protocols (Standard Operating Procedures)

Protocol A: PAMPA-Specific Optimization for Azaindoles

Standard PAMPA often fails for this scaffold due to membrane retention.

Reagents:

  • Dodecane/Lecithin artificial membrane (2% w/v).

  • Critical: Buffer pH 5.0, 6.2, and 7.4 (to assess ionization profile).

Step-by-Step:

  • Preparation: Dissolve 4F-6Az-7CN derivative in DMSO (10 mM). Dilute to 10 µM in donor buffer (PBS pH 7.4).

  • The "Sink" Condition: Ensure the acceptor well contains a scavenger (e.g., BSA or surfactant) if the compound is highly lipophilic (LogP > 3.5) to simulate blood flow.

  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Analysis: LC-MS/MS.

    • Calculation:

      
      
      
  • Validation: Use Verapamil (High Perm) and Ranitidine (Low Perm) as controls.

Protocol B: Caco-2 "Recovery Check"

Low recovery often masquerades as low permeability.

  • Perform standard Caco-2 transport (A-to-B and B-to-A).

  • Mass Balance Calculation:

    
    
    
  • Troubleshooting:

    • If Recovery < 70%: The compound is likely stuck in the plastic or the cell membrane.

    • Fix: Add 0.1% BSA to the receiver plate to prevent non-specific binding. Use glass-coated plates if possible.

Frequently Asked Questions (FAQs)

Q1: Why does the 7-CN group hurt permeability more than a 7-Cl group? A: The nitrile is a strong hydrogen bond acceptor (HBA) but not a donor. However, its strong electron-withdrawing nature (Hammett


) significantly acidifies the pyrrole N-H. A 7-Cl is less withdrawing and much more lipophilic. If you can tolerate the metabolic liability, try 7-Cl or 7-CF3 as isosteres.

Q2: My compound precipitates in the donor well. What now? A: This is common with rigid, flat azaindoles.

  • Check if your sample contains crystalline polymorphs.

  • Run the assay with FaSSIF (Fasted State Simulated Intestinal Fluid) instead of plain PBS. The bile salts in FaSSIF solubilize lipophilic drugs, mimicking the actual gut environment better than buffer.

Q3: Can I use computational models to predict this? A: Standard QSAR models often fail with "dense" functionality like fluoro-cyano-azaindoles. We recommend calculating Delta LogP (LogP_octanol - LogP_toluene). A large difference (>2.0) indicates high intramolecular hydrogen bonding potential, which usually correlates positively with permeability for this class.

References

  • Medicinal Chemistry of Azaindoles

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines (6-Azaindoles).[1]

    • Source: Organic Chemistry Frontiers (2024).
    • Link:[Link]

  • Fluorine in Drug Design

    • Title: The Dark Side of Fluorine (Metabolic stability and permeability effects).[2]

    • Source: Journal of Medicinal Chemistry (2019).
    • Link:[Link]

  • Permeability Assay Optimization

    • Title: Improving the Accuracy of Permeability Data... Assessing Sources of Variability in Assays Using Cell Monolayers.
    • Source: Pharmaceutics (2023).[3][4]

    • Link:[Link][5]

  • Intramolecular Hydrogen Bonding Strategy

    • Title: A new amino acid for improving permeability... through side chain-to-backbone hydrogen bonding.[6]

    • Source: Journal of Medicinal Chemistry (2020).
    • Link:[Link]

Sources

dealing with regioisomer formation in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for synthetic chemists. It bypasses generic textbook definitions to address specific failure modes encountered in the lab when working with pyrrolopyridines (specifically 7-azaindoles).

Current Status: Online | Tier: 3 (Senior Specialist) Topic: Troubleshooting Regioisomer Formation in 7-Azaindole Synthesis Ticket ID: AZ-ISO-4492

📋 Executive Summary: The "Electronic Schizophrenia"

7-Azaindole is an "electronic schizophrenic." It contains an electron-rich pyrrole ring (nucleophilic) fused to an electron-deficient pyridine ring (electrophilic). Regioisomer issues arise because the molecule possesses two competing nitrogen centers and multiple carbon sites with opposing reactivities.

  • N1 (Pyrrole N): pKa ~13.2 (acidic). Nucleophilic only after deprotonation.

  • N7 (Pyridine N): pKa ~4.6 (basic). Nucleophilic lone pair available in neutral media.

  • C3: Electron-rich (susceptible to Electrophilic Aromatic Substitution,

    
    ).
    
  • C4/C6: Electron-poor (susceptible to Nucleophilic Aromatic Substitution,

    
    , or radical attack).
    

🛠 Module 1: The N-Functionalization Dilemma (N1 vs. N7)

User Issue: "I am trying to alkylate N1, but I keep isolating the N7-quaternary ammonium salt or a mixture of isomers."

🧠 Diagnostic & Causality

The regioselectivity of N-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the protonation state of the ring.

  • The Trap: Under neutral or weakly basic conditions (e.g.,

    
     in Acetone), the N7 pyridine nitrogen is the best nucleophile (lone pair availability). You will form the N7-alkylated quaternary salt.
    
  • The Fix: You must generate the N1-anion (azaindolyl anion). The N1-anion is a "harder" nucleophile and, due to charge delocalization, becomes the primary site for attack, chemically blocking N7 reactivity via electrostatic repulsion.

📉 Troubleshooting Workflow (Decision Tree)

N_Alkylation_Logic cluster_tips Pro-Tip Start Target: N-Alkylation Base_Check Are you using a Weak Base? (K2CO3, Cs2CO3, TEA) Start->Base_Check Strong_Base Switch to Strong Base (NaH, KOtBu, LiHMDS) Base_Check->Strong_Base No Result_N7 Risk: N7 Quaternization (Kinetic Trap) Base_Check->Result_N7 Yes Solvent_Check Solvent Choice? Strong_Base->Solvent_Check Result_N1 Success: N1 Alkylation (Thermodynamic/Anionic) Solvent_Check->Result_N1 Polar Aprotic (DMF/THF) Tip1 Use NaH in THF/DMF to ensure irreversible deprotonation.

Figure 1: Decision logic for avoiding N7-quaternization during alkylation attempts.

🧪 Validated Protocol: Selective N1-Alkylation

Standard Operating Procedure (SOP) for Primary Halides

  • Deprotonation: Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Why: Irreversible deprotonation creates the discrete N1 anion.

      
       gas evolution drives the equilibrium.
      
  • Aging: Stir at 0°C for 30 min until gas evolution ceases.

    • Checkpoint: Solution usually turns yellow/orange, indicating anion formation.

  • Electrophile: Add alkyl halide (1.1 equiv) dropwise.

  • Workup: Quench with water only after TLC indicates consumption of starting material.

Data Comparison: Base Effect on Regioselectivity

BaseSolventSpecies FormedMajor Product

AcetoneNeutral AzaindoleMixture / N7-Salt

DMFAzaindolyl AnionN1-Alkyl (>95%)

THFLithium AzaindolideN1-Alkyl (Tight ion pair)

🛠 Module 2: Constructing the Core (Larock Heteroannulation)

User Issue: "My Larock cyclization worked, but the bulky group is on the wrong carbon (C3 instead of C2)."

🧠 Diagnostic & Causality

The Larock synthesis (Pd-catalyzed annulation of internal alkynes) follows a steric rule.[1]

  • The Rule: The bulkier substituent (

    
    ) of the alkyne prefers to be distal  to the aryl ring in the carbopalladation step to minimize steric clash with the aryl-palladium species.
    
  • The Outcome: The bulky group (

    
    ) ends up at C2  (alpha to the indole nitrogen). The smaller group (
    
    
    
    ) ends up at C3 .

Specific 7-Azaindole Nuance: The N7 nitrogen can chelate Pd(II) species, potentially poisoning the catalyst or altering geometry.

  • Fix: Use LiCl (1 equiv) to stabilize the Pd-intermediate and prevent N7-coordination.

📉 Regioselectivity Map (Larock)

Larock_Mech Alkyne Internal Alkyne (RL vs RS) Insertion Migratory Insertion (Steric Control) Alkyne->Insertion Pd_Species Ar-Pd-I Species Pd_Species->Insertion Product 7-Azaindole Core Insertion->Product RL goes to C2 RS goes to C3 Warning Note: If RL = TMS, it often directs to C2 due to extreme bulk. Product->Warning

Figure 2: Steric flow of alkyne substituents in Larock Heteroannulation.

🛠 Module 3: Functionalizing the Core (C3 vs. C6)

User Issue: "I need to put a substituent on the pyridine ring (C6), but electrophiles keep hitting the pyrrole ring (C3)."

🧠 Diagnostic & Causality
  • C3 Reactivity: The C3 position is the most electron-rich site (highest HOMO coefficient). Electrophilic Aromatic Substitution (

    
    ) like halogenation (NIS, NBS) will always favor C3.
    
  • C6 Reactivity: The C6 position is electron-deficient. You cannot use standard electrophiles. You must use Reissert-Henze chemistry or Minisci radical reactions.

🧪 Solution: The "N-Oxide Switch" (Reissert-Henze)

To functionalize C6, you must first activate the pyridine ring by oxidizing N7. This reverses the polarity and allows nucleophilic attack at C6.

Protocol: C6-Cyanation (Reissert-Henze)

  • Oxidation: Treat 7-azaindole with m-CPBA (1.1 equiv) in DCM or EtOAc to form 7-azaindole-N-oxide . Isolate the solid.

  • Activation/Substitution:

    • Dissolve N-oxide in dry THF/DCM.

    • Add TMS-CN (Trimethylsilyl cyanide, 3-4 equiv).

    • Add Benzoyl Chloride (BzCl, 1.1 equiv) dropwise.

    • Mechanism:[1][2][3][4][5][6] BzCl activates the N-oxide oxygen (forming a benzoate salt). Cyanide attacks the highly electrophilic C6 position. Aromatization eliminates benzoate.

  • Result: 6-Cyano-7-azaindole (Regioselectivity >90% for C6).

Comparison of Functionalization Sites

Reaction TypeReagentTarget SiteMechanism
Halogenation NIS / NBSC3

(Electron Rich)
Reissert-Henze

CPBA

BzCl/TMSCN
C6 N-Oxide Activation /

Minisci

/

/

C4 / C6 Radical Addition (Electron Poor)

📚 References

  • Regioselective Synthesis of Functionalized 7-Azaindoles

    • Source: Popowycz, F., et al. (2003). Tetrahedron.

    • Context: Comprehensive review of reactivity differences between C3 and C6.

  • Larock Indole Synthesis: Regioselectivity and Mechanism

    • Source: Larock, R. C., et al. (1991). Journal of the American Chemical Society.

    • Context: Defines the steric rules for alkyne insertion (Bulky group

      
       C2).
      
  • Regioselective N-Alkylation of 7-Azaindole

    • Source: Merour, J. Y., & Joseph, B. (2001). Current Organic Chemistry.

    • Context: Detailed analysis of N1 vs N7 alkylation conditions and base effects.

  • Reissert-Henze Functionalization of 7-Azaindole N-Oxides

    • Source: Minakata, S., et al. (1992). Bulletin of the Chemical Society of Japan.

    • Context: Protocol for regioselective C6-cyanation and halogenation via N-oxide.

  • Minisci Reactions on Azole Scaffolds

    • Source: Duncton, M. A. (2011). Med. Chem. Commun.

    • Context: Review of radical C-H functionalization on electron-deficient heterocycles.

Sources

purification strategies for 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Executive Technical Profile

The target molecule, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile , is a highly functionalized 6-azaindole scaffold.[1][2] Unlike the more common 7-azaindole ([2,3-b] system), the [2,3-c] core places the pyridine nitrogen at position 6.[1][2]

Chemo-Physical Challenges:

  • Acidity/Basicity: The electron-withdrawing nature of the Fluorine (C4) and Nitrile (C7) groups significantly alters the pKa.[2] The pyridine nitrogen becomes less basic (pKa < 4.0), while the pyrrole N-H becomes more acidic (pKa ~11-12).[1][2]

  • Isomerism: The primary "isomers" encountered are regioisomers formed during ring closure (e.g., [3,2-c] vs. [2,3-c]) or positional isomers of the fluorine/nitrile if the starting pyridine was not regiopure.[1][2]

  • Solubility: The molecule is likely sparingly soluble in non-polar solvents (Hexane/DCM) but soluble in polar aprotic solvents (DMSO, DMF) and acidified alcohols.[1][2]

Chromatographic Separation Strategies

A. Stationary Phase Selection (The "Selectivity" Factor)

For separating structural isomers (e.g., 4-fluoro vs. 5-fluoro, or [2,3-c] vs. [3,2-c] cores), standard C18 columns often fail because hydrophobicity is identical.[1][2] You must leverage


 interactions  and shape selectivity .
  • Primary Recommendation: Phenyl-Hexyl or Biphenyl Phases. [2]

    • Mechanism:[1][3][4][5][6][7] The electron-deficient pyridine ring of your target interacts strongly with the phenyl ring of the stationary phase. The Fluorine atom also engages in specific F-

      
       interactions.
      
    • Benefit: Isomers with slight differences in electron density distribution (due to F or CN position) will show significantly different retention times.[1][2]

  • Secondary Recommendation: Pentafluorophenyl (PFP) Phases.

    • Mechanism:[1][3][4][5][6][7] "Fluorine-Fluorine" retention.[2] Excellent for separating halogenated isomers.[2]

B. Mobile Phase & pH Control

Due to the amphoteric nature of azaindoles, pH control is the single most critical variable for peak shape and resolution.[1][2]

Buffer SystempH RangeEffect on Target MoleculeRecommended For
0.1% TFA (Water/MeCN) pH ~2.0Pyridine N is protonated (

).[2]
Impurity Profiling. Sharp peaks, but risk of co-elution of isomers due to charge repulsion masking hydrophobic differences.[1][2]
10mM Ammonium Bicarbonate pH ~10.0Molecule is neutral (Pyridine N deprotonated; Pyrrole NH intact).[1][2]Preparative Purification. Best for loading capacity.[2] Neutral state maximizes interaction with Phenyl phases.
0.1% Formic Acid pH ~2.7Pyridine N is protonated.[2]LC-MS Compatibility. Standard for identification.[2]

CRITICAL WARNING: Avoid strong acidic conditions (e.g., >1% HCl or heating with TFA) for prolonged periods.[1][2] The C7-nitrile is susceptible to hydrolysis to the amide or carboxylic acid, especially in the presence of the neighboring pyridine nitrogen which can assist hydration.

Workflow Visualization

The following decision tree outlines the logical flow for purifying this specific scaffold based on the impurity profile.

PurificationStrategy Start Crude Mixture Analysis (LC-MS) IsomerCheck Are Regioisomers Present? ([2,3-c] vs [3,2-c]) Start->IsomerCheck PolarityCheck Main Impurities: Polar vs Non-Polar? IsomerCheck->PolarityCheck No (General Purity) SFC Method D: SFC (Supercritical Fluid) Column: 2-Ethylpyridine Modifier: MeOH + 0.1% DEA IsomerCheck->SFC Yes (Critical Separation) MethodA Method A: Flash Chromatography Stationary: C18 Mobile: 0.1% NH4OH in H2O/MeCN PolarityCheck->MethodA Non-Polar Byproducts (Starting Materials) MethodB Method B: Prep HPLC Stationary: Phenyl-Hexyl Mobile: 10mM NH4HCO3 PolarityCheck->MethodB Close-eluting Polar (De-F or Hydrolysis) MethodC Method C: Recrystallization Solvent: DMSO/H2O or EtOH/Heptane MethodA->MethodC Polishing (>95% to >99%) MethodB->MethodC Polishing

Caption: Decision matrix for selecting the optimal purification modality based on impurity type.

Step-by-Step Troubleshooting Guides

Scenario 1: "My peaks are tailing severely."

Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica column. Protocol:

  • Switch Modifier: If using neutral silica, add 1% Triethylamine (TEA) to the mobile phase.[1][2]

  • Switch Phase: Move to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini) which is designed to resist high pH.[1][2]

  • Run High pH: Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the pyridine nitrogen is deprotonated (neutral), eliminating the ion-exchange interaction with silanols.[1][2]

Scenario 2: "I cannot separate the [2,3-c] isomer from the [3,2-c] byproduct."

Cause: These are structural isomers with identical mass and nearly identical lipophilicity.[1][2] Protocol:

  • Technique: Switch to SFC (Supercritical Fluid Chromatography) .

  • Column: Use a 2-Ethylpyridine or Pyridyl Amide column.[2]

  • Mechanism: SFC is sensitive to the "shape" and dipole moment of the molecule. The position of the nitrogen in the ring changes the dipole vector significantly, allowing baseline separation in SFC where HPLC fails.[1]

Scenario 3: "The product oils out during recrystallization."

Cause: The melting point is likely depressed by impurities, and the molecule is too soluble in the "good" solvent.[1] Protocol:

  • Dissolution: Dissolve crude in minimum volume of warm DMSO (not DMF, to avoid thermal decomposition).

  • Anti-solvent: Slowly add Water (dropwise) with vigorous stirring.[1][2]

  • Trigger: If oiling occurs, stop addition. Scratch the glass or add a seed crystal of a similar azaindole.

  • Alternative: Use Isopropanol (IPA) as the solvent and Heptane as the anti-solvent.[1][2] The F/CN groups often crystallize well from alcohols.

Frequently Asked Questions (FAQs)

Q: Can I use normal phase silica chromatography? A: Yes, but it is difficult.[1][2] The polarity of the 7-cyano and 6-nitrogen makes it stick aggressively to silica. You will need a polar mobile phase like DCM:MeOH (95:5) or even DCM:MeOH:NH4OH (90:9:1).[1][2] Warning: The nitrile can hydrolyze on acidic silica gel if left too long.

Q: How do I confirm I have the [2,3-c] isomer and not the [3,2-c]? A: 1H-NMR is definitive but requires careful analysis of coupling constants.

  • [2,3-c] (6-azaindole): The proton at C5 and C7 (if H-substituted) would show specific coupling.[1][2] Since you have a 7-CN, look for the C5 proton singlet (or doublet if F-coupling exists).[1][2]

  • HMBC: Run an HMBC experiment. Look for the correlation between the pyrrole NH and the bridgehead carbons. The pattern is distinct for the [2,3-c] vs [3,2-c] fusion.[1][2]

Q: Is the Fluorine atom stable during purification? A: Generally, yes.[1][2] However, nucleophilic aromatic substitution (


) is possible at the C4 position if you use strong nucleophiles (like methoxide or thiols) in the mobile phase or workup, especially because the nitrile at C7 activates the ring further.[1] Avoid alkoxide bases. 

References

  • Synthesis and Functionaliz

    • Source:Journal of Organic Chemistry. Detailed protocols on Bartoli and Fischer syntheses for 4- and 6-azaindoles.
    • URL:[Link][1][2]

  • Chromatographic Separ

    • Source:Journal of Chromatography A.
    • URL:[Link][1][2]

  • pKa and Solubility of Fluorin

    • Source:National Institutes of Health (PubChem).[1][2] Data on 4-fluoropyridine derivatives.

    • URL:[Link][1][2]

  • Purification of 6-Azaindole Derivatives (Patent Liter

    • Source:Google Patents (Bristol Myers Squibb).[1][2] Process chemistry for 6-azaindole intermediates (BMS-663068).

    • URL

Sources

Technical Support Center: Enhancing the Selectivity of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our novel class of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges of optimizing inhibitor selectivity. We understand that achieving a precise inhibitory profile is paramount for both elucidating biological pathways and developing safe and effective therapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selectivity of kinase inhibitors based on the 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile scaffold.

Q1: What are the primary determinants of kinase inhibitor selectivity for the pyrrolo[2,3-c]pyridine scaffold?

A1: The selectivity of kinase inhibitors, including those with a pyrrolo[2,3-d]pyrimidine core which is structurally similar to our pyrrolo[2,3-c]pyridine scaffold, is largely governed by the interactions between the inhibitor and the ATP-binding pocket of the kinase.[1][2] The pyrrolo[2,3-d]pyrimidine nucleus acts as a deaza-isostere of adenine, the core of ATP, allowing it to bind to a wide range of kinases.[2] Key determinants of selectivity arise from exploiting less conserved regions of the ATP-binding site. Variations in amino acid residues surrounding the core scaffold, particularly in the hinge region, the gatekeeper residue, and the solvent-exposed region, can be leveraged to achieve selectivity.[3] Modifications to the substituents on the pyrrolopyridine ring system are critical for enhancing potency and directing selectivity towards the desired target kinase while minimizing off-target effects.[1]

Q2: What are the most common off-target kinases for inhibitors with a pyrrolopyridine-based core?

A2: While specific off-target profiles are unique to each compound, inhibitors based on the pyrrolopyrimidine scaffold have been reported to interact with a range of kinases. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors with a pyrrolo[2,3-d]pyrimidine core, off-target activity against structurally related kinases such as FLT3, KIT, and PDGFRβ was a key consideration.[4][5] Similarly, certain pyrrolo[3,4-c]pyridine derivatives have shown activity against both SYK and FLT3 kinases.[6] Therefore, when working with a novel 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile inhibitor, it is prudent to initially screen against a panel that includes these and other closely related kinases.

Q3: How does the fluorine substitution at the 4-position and the carbonitrile at the 7-position potentially influence selectivity?

A3: The strategic placement of fluorine and carbonitrile groups can significantly impact inhibitor selectivity. The 4-fluoro substitution on the pyrrole ring can influence the electronic properties of the scaffold and may engage in specific interactions, such as hydrogen bonding or halogen bonding, with residues in the ATP-binding pocket. These interactions can either enhance on-target potency or be engineered to clash with residues in off-target kinases, thereby improving selectivity. For example, a 7-fluoro substitution was found to have a significant effect on the activity of certain pyrrolo[3,4-c]pyridin-3-one derivatives.[6] The 7-carbonitrile group is a rigid, polar moiety that can act as a hydrogen bond acceptor. Its orientation and interaction with the surrounding residues will be critical in defining the inhibitor's selectivity profile.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental challenges encountered when aiming to improve the selectivity of your 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile inhibitor.

Scenario 1: Your inhibitor shows high potency against the primary target but also inhibits several related kinases with similar affinity.

Question: My lead compound is a potent inhibitor of my target kinase (e.g., Kinase X), but a broad-panel kinase screen reveals significant inhibition of several other kinases from the same family (e.g., Kinases Y and Z). How can I improve its selectivity?

Answer: This is a common challenge in kinase inhibitor development, as the ATP-binding sites are highly conserved within kinase families.[1] The key is to identify and exploit subtle differences in the ATP-binding pockets of your target versus the off-target kinases.

Troubleshooting Workflow:

Caption: Workflow for Improving Kinase Inhibitor Selectivity.

Step-by-Step Protocol:

  • In Silico Modeling and Structural Analysis:

    • Obtain or model the crystal structures of your target kinase (Kinase X) and the primary off-target kinases (Kinases Y and Z) complexed with your inhibitor.

    • Perform a detailed comparison of the ATP-binding pockets, paying close attention to residues that differ in size, polarity, or charge. Look for differences in the gatekeeper residue, the solvent-front region, and the back pocket.

  • Structure-Activity Relationship (SAR) Guided Medicinal Chemistry:

    • Based on the structural analysis, design and synthesize a focused library of analogs of your lead compound. Consider modifications at positions on the pyrrolopyridine core that project towards the regions of amino acid variance. For example, in the development of 7H-pyrrolo[2,3-d]pyrimidine inhibitors, substitutions at the 2- and 4-positions were explored to modulate inhibitory capacity.[3]

    • Illustrative Example (based on related scaffolds): If the gatekeeper residue in Kinase X is small (e.g., glycine or alanine) while it is bulky in Kinases Y and Z (e.g., methionine or phenylalanine), you could introduce a bulky substituent on your inhibitor that is directed towards this gatekeeper. This would create a steric clash in the off-target kinases, reducing their inhibition, while being accommodated by the smaller gatekeeper of your target kinase.

  • Iterative Screening and Optimization:

    • Screen the newly synthesized analogs for their inhibitory activity against Kinase X, Y, and Z.

    • Analyze the SAR to identify modifications that improve the selectivity ratio (IC50 for off-target kinase / IC50 for target kinase).

    • The following table provides a hypothetical example of how to track your progress:

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Y/X)Selectivity (Z/X)
Lead Compound 1015251.52.5
Analog 1 1215020012.516.7
Analog 2 50>1000>1000>20>20
Scenario 2: Your inhibitor shows unexpected cellular toxicity that does not correlate with its on-target potency.

Question: My inhibitor is potent and selective for my target kinase in biochemical assays, but it exhibits significant cytotoxicity at concentrations where it should be specific. What could be the cause, and how do I address it?

Answer: This discrepancy often points to off-target effects that were not identified in your initial kinase panel screen or to liabilities unrelated to kinase inhibition.

Troubleshooting Workflow:

Caption: Troubleshooting Unexpected Cellular Toxicity.

Step-by-Step Protocol:

  • Expanded Off-Target Profiling:

    • Screen your inhibitor against a much larger, more diverse panel of kinases (e.g., >300 kinases) to uncover previously unknown off-targets.

    • Consider screening against other enzyme families and receptors, as some kinase inhibitors have been shown to have activity against non-kinase targets. For instance, some pyrrolo[2,3-c]pyridin derivatives have been identified as Lysine Specific Demethylase 1 (LSD1) inhibitors.[7]

  • Evaluation of Physicochemical Properties and ADME Profile:

    • Assess the aqueous solubility, membrane permeability, and metabolic stability of your compound. Poor solubility can lead to compound precipitation in cell culture media, which can cause non-specific toxicity.

    • Metabolic instability can lead to the formation of reactive metabolites that are cytotoxic. In a study of pyrrolo[2,3-d]pyrimidine analogs, metabolic stability in human and mouse liver microsomes was a key parameter evaluated.[5]

  • SAR to Mitigate Toxicity:

    • If a specific off-target is identified as the source of toxicity, use the SAR-driven approach described in Scenario 1 to design it out.

    • If poor physicochemical properties are the issue, make modifications to your molecule to improve them. For example, introducing polar groups can improve solubility, while blocking sites of metabolism can enhance stability. The introduction of a pyridyl fragment has been shown to improve ADME properties in some pyrrolo[2,3-d]pyrimidine inhibitors.[8]

III. Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of your inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO.

  • Assay Plate Preparation:

    • For a primary screen, prepare a working solution of your inhibitor at a single high concentration (e.g., 1 µM or 10 µM) in the appropriate kinase assay buffer.

    • For IC50 determination, prepare a series of dilutions (e.g., 10-point, 3-fold dilutions) of your inhibitor.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the kinase, the appropriate substrate, and ATP to each well.

    • Add your inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding a solution of MgCl2 or MnCl2.

    • Incubate the plate at the optimal temperature (usually 30°C) for the specified time.

  • Detection:

    • Stop the reaction and quantify kinase activity using a suitable detection method. Common methods include:

      • Radiometric assays: Measure the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

      • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

      • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of your inhibitor relative to the DMSO control.

    • For IC50 determination, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

    • Calculate the selectivity score by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested. A lower score indicates higher selectivity.[4]

References

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. Available at: [Link]

  • Identification of 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives for the development of new B-Raf inhibitors - PubMed. Available at: [Link]

  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed. Available at: [Link]

  • (Reference not used in the final response)
  • (Reference not used in the final response)
  • (Reference not used in the final response)

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance drug-like properties. This guide provides a comprehensive comparison of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and its non-fluorinated parent, 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. We will delve into the nuanced effects of this single atomic substitution on physicochemical properties, metabolic stability, and potential biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Power of a Single Atom: Why Fluorine Matters

The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic fate[1]. In the context of the pyrrolo[2,3-c]pyridine core, a privileged scaffold in numerous kinase inhibitors, these modifications can translate to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide will explore the tangible benefits of fluorination at the 4-position of the 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile scaffold.

Physicochemical Properties: A Tale of Two Analogs

The seemingly subtle addition of a fluorine atom to the 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile core induces measurable shifts in key physicochemical parameters that govern a compound's behavior in biological systems.

Property1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (Analog A)4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (Analog B)Impact of Fluorination
Molecular Weight ~143.15 g/mol ~161.14 g/mol Minimal increase
Calculated logP LowerHigherIncreased lipophilicity
pKa (Pyridine N) Higher (more basic)Lower (less basic)Reduced basicity
Aqueous Solubility HigherLowerDecreased solubility
Metabolic Stability LowerHigherEnhanced metabolic stability

The increased lipophilicity (logP) of the fluorinated analog can enhance membrane permeability, a critical factor for cell-based activity and oral bioavailability. Conversely, the electron-withdrawing nature of fluorine reduces the basicity (pKa) of the pyridine nitrogen, which can mitigate off-target interactions with acidic cellular components and potentially reduce certain toxicities.

Enhancing Metabolic Stability: A Key Advantage of Fluorination

A primary driver for incorporating fluorine in drug design is to block or slow metabolic oxidation, a major pathway for drug clearance. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s[1].

Experimental Protocol: In Vitro Microsomal Stability Assay

To experimentally validate the anticipated increase in metabolic stability, a standard in vitro microsomal stability assay is employed. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance of Analog A and Analog B in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH regenerating system (Cofactor)

  • Test compounds (Analog A and Analog B)

  • Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro microsomal stability assay.

We hypothesize that 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (Analog B) will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart (Analog A), indicating enhanced metabolic stability.

Biological Activity: The Kinase Inhibitor Perspective

The 1H-pyrrolo[2,3-c]pyridine scaffold is a core component of numerous kinase inhibitors, including those targeting Janus kinases (JAKs)[2]. These enzymes are critical nodes in cytokine signaling pathways that regulate inflammation and immunity. The nitrile group at the 7-position can serve as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

The introduction of a fluorine atom at the 4-position can influence the binding affinity and selectivity of the inhibitor in several ways:

  • Altered Electrostatics: The electron-withdrawing fluorine atom can modulate the charge distribution of the aromatic ring system, potentially leading to more favorable interactions with the kinase active site.

  • Conformational Effects: Fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.

  • Direct Interactions: In some cases, the fluorine atom can form specific, favorable interactions with amino acid residues in the binding pocket, such as hydrogen bonds or orthogonal multipolar interactions.

A Representative Signaling Pathway: JAK-STAT

The JAK-STAT signaling pathway is a primary target for many pyrrolopyridine-based inhibitors. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibits STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

By inhibiting JAKs, pyrrolopyridine-based compounds can block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby modulating gene expression involved in inflammatory responses. The enhanced properties of the fluorinated analog could lead to more potent and sustained inhibition of this pathway.

Conclusion: A Clear Case for Strategic Fluorination

The comparison between 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and its non-fluorinated analog underscores the profound impact of strategic fluorination in medicinal chemistry. The introduction of a single fluorine atom is predicted to enhance metabolic stability and favorably modulate physicochemical properties, such as lipophilicity and basicity. These improvements can culminate in a superior pharmacological profile, including potentially enhanced potency, selectivity, and oral bioavailability. For researchers in drug discovery, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile represents a more promising starting point for the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

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A Comparative Guide to the Cross-Reactivity Profiling of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of small-molecule kinase inhibitors represents a cornerstone of modern therapeutics. However, achieving target selectivity remains a primary challenge, as off-target activity can lead to unforeseen toxicities and diminished efficacy. This guide provides an in-depth comparative analysis of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Compound X) , a novel investigational agent featuring a pyrrolopyridine scaffold. We hypothesize its primary target to be Janus Kinase 3 (JAK3), an enzyme critical to cytokine signaling in immune cells.[1] Through detailed experimental protocols and comparative data, we profile Compound X against established JAK inhibitors—Tofacitinib (a pan-JAK inhibitor) and Ritlecitinib (a covalent JAK3/TEC family kinase inhibitor)—to elucidate its selectivity and cellular target engagement profile.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] This similarity is the root cause of cross-reactivity, where a drug designed for one kinase inadvertently inhibits others.[3] Such promiscuity can be a double-edged sword; while sometimes leading to beneficial polypharmacology, it more often results in off-target liabilities.[4] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of designing safer and more effective medicines.[2] This guide outlines a robust, two-tiered strategy for evaluating the selectivity of a novel inhibitor.

Overview of Comparative Compounds

To establish a meaningful benchmark for Compound X, we have selected two clinically relevant JAK inhibitors for comparison.

  • Compound X (4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile): An investigational ATP-competitive inhibitor with a pyrrolopyridine core, a scaffold known for its interaction with the hinge region of kinase domains.[5] Its selectivity profile is the subject of this guide.

  • Tofacitinib: An approved pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3, used in the treatment of autoimmune diseases like rheumatoid arthritis.[6][7] Its broader activity profile serves as a benchmark for a less selective compound.

  • Ritlecitinib: An approved irreversible inhibitor that covalently targets a cysteine residue in JAK3, providing high selectivity for JAK3 over other JAK family members.[6] It represents a highly selective comparator.

Experimental Design for Selectivity & Target Engagement

A comprehensive assessment of inhibitor selectivity requires both biochemical purity and cellular context. We employ a two-pronged approach: a broad in vitro kinase panel to map biochemical cross-reactivity and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological environment.

Methodology 1: In Vitro Kinase Panel Screening

This assay quantifies the potency of an inhibitor against a large panel of purified kinases, providing a broad view of its selectivity.[8] The core principle is to measure the amount of phosphorylated substrate produced by a kinase in the presence of varying inhibitor concentrations.

Causality Behind Experimental Choices:

  • Assay Platform: We will utilize a radiometric filter-binding assay (e.g., Reaction Biology's HotSpot™ platform), which measures the transfer of ³³P-labeled phosphate from ATP to a specific substrate.[8] This method is highly sensitive and considered a gold standard.

  • ATP Concentration: It is critical to perform these assays with the ATP concentration set at or near the Michaelis constant (Km) for each individual kinase.[9] This ensures that the resulting IC₅₀ values more accurately reflect the inhibitor's intrinsic affinity (Kᵢ), allowing for more equitable comparisons across different kinases which may have varying affinities for ATP.[9]

Step-by-Step Protocol: Radiometric Kinase Assay

  • Compound Preparation: Serially dilute Compound X, Tofacitinib, and Ritlecitinib in 100% DMSO to create a 10-point, 3-fold dilution series. The final assay concentration of DMSO should be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), the specific peptide or protein substrate, and the required Km concentration of [γ-³³P]ATP.[10][11]

  • Kinase Reaction: In a 96-well plate, combine 5 µL of diluted compound with 20 µL of the respective kinase enzyme. Allow a 10-minute pre-incubation at room temperature.

  • Initiation: Start the reaction by adding 25 µL of the [γ-³³P]ATP-containing reaction mixture to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination & Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the reaction mixture to a filtermat, which captures the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO-only control. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound 1. Serial Dilution of Inhibitors PreIncubate 3. Pre-incubate Inhibitor + Kinase Compound->PreIncubate MasterMix 2. Prepare Kinase/ Substrate/³³P-ATP Mix Initiate 4. Initiate Reaction with ATP Mix MasterMix->Initiate PreIncubate->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Terminate 6. Terminate Reaction (Phosphoric Acid) Incubate->Terminate Capture 7. Capture Substrate on Filtermat Terminate->Capture Wash 8. Wash Away Free ³³P-ATP Capture->Wash Detect 9. Scintillation Counting Wash->Detect Analyze 10. Calculate IC₅₀ Detect->Analyze G cluster_prep Cell Treatment cluster_process Processing cluster_analysis Analysis Culture 1. Culture Cells Treat 2. Treat with Inhibitor or Vehicle Culture->Treat Heat 3. Heat Aliquots to Temp. Gradient Treat->Heat Lyse 4. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 5. Ultracentrifugation Lyse->Centrifuge Collect 6. Collect Soluble Fraction (Supernatant) Centrifuge->Collect Quantify 7. Protein Quantification Collect->Quantify WB 8. Western Blot for Target Protein Quantify->WB Analyze 9. Densitometry & Plot Melting Curve WB->Analyze

Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis

The following tables present illustrative data consistent with what would be expected from the described experiments.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC₅₀, nM) This table summarizes the biochemical potency of the three compounds against the four members of the JAK family and two common off-targets, SRC and LCK, which are members of a distinct tyrosine kinase family.

Kinase TargetCompound X (Hypothetical)Tofacitinib (Reference)Ritlecitinib (Reference)
JAK1 2501.1>10,000 (non-covalent)
JAK2 4801.0>10,000 (non-covalent)
JAK3 5.2 2.0 19 (covalent)
TYK2 89050>10,000 (non-covalent)
SRC>5,000>10,000330
LCK>5,0008,000110

Data are illustrative. Reference values are approximations based on public data for Tofacitinib and Ritlecitinib.

Table 2: Comparative Cellular Target Engagement (CETSA) This table shows the thermal shift (ΔTagg) for JAK3 in NK-92 cells after treatment with each compound. A larger shift indicates more effective target stabilization in a cellular environment.

Compound (at 10 µM)Target ProteinBasal Tagg (°C)Treated Tagg (°C)Thermal Shift (ΔTagg, °C)
Compound X (Hypothetical)JAK351.558.0+6.5
Tofacitinib (Reference)JAK351.557.5+6.0
Vehicle (0.1% DMSO)JAK351.551.50

Data are illustrative.

Interpretation and Discussion

The hypothetical data reveal a distinct selectivity profile for Compound X .

  • In Vitro Selectivity: The biochemical data in Table 1 suggest that Compound X is a potent inhibitor of JAK3 (IC₅₀ = 5.2 nM). [6]Critically, it displays significant selectivity for JAK3 over the other JAK family members, with a ~48-fold selectivity against JAK1, ~92-fold against JAK2, and ~171-fold against TYK2. This profile is markedly different from that of Tofacitinib, which potently inhibits JAK1, JAK2, and JAK3 with little discrimination. [7]While Ritlecitinib also shows high JAK3 selectivity, its mechanism is covalent, whereas Compound X is hypothesized to be a reversible, ATP-competitive inhibitor. [6]Furthermore, Compound X shows no significant activity against SRC and LCK, indicating selectivity against more distant kinase families.

  • Cellular Target Engagement: The CETSA results (Table 2) corroborate the biochemical findings. The robust thermal shift of +6.5°C for JAK3 upon treatment with Compound X confirms that the molecule effectively permeates the cell membrane and binds to its intended target in a native cellular environment. [12]The magnitude of this shift is comparable to that of Tofacitinib, indicating strong and stable target engagement at the tested concentration.

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in the immune response. [6]Inhibiting a specific JAK isoform, like JAK3, which is primarily associated with receptors using the common gamma chain (γc), could offer a more targeted immunomodulatory effect with a potentially improved safety profile compared to pan-JAK inhibition. [13][14]

G Cytokine Cytokine Receptor γc Receptor Cytokine->Receptor 1. Binding JAK3_A JAK3 Receptor->JAK3_A 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT_A STAT JAK3_A->STAT_A 3. Phosphorylation JAK3_B JAK3 STAT_B STAT JAK1->STAT_B 3. Phosphorylation Dimer STAT Dimer STAT_A->Dimer STAT_B->Dimer Nucleus Nucleus Dimer->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Modulation Inhibitor Compound X (JAK3 Inhibitor) Inhibitor->JAK3_A Inhibition Inhibitor->JAK3_B Inhibition

Simplified JAK-STAT signaling pathway via a γc-family receptor.

Conclusion

This guide demonstrates a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Compound X) . By integrating broad-panel biochemical screening with cellular target engagement validation, we can build a robust understanding of an inhibitor's selectivity and mechanism of action. The illustrative data position Compound X as a potent and selective, reversible inhibitor of JAK3, distinguishing it from both pan-JAK and covalent inhibitors. This rigorous, multi-faceted approach to profiling is essential for identifying promising drug candidates with the highest potential for clinical success.

References

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A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile Against Known FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Quest for Novel Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular homeostasis, governing processes such as cell proliferation, differentiation, and angiogenesis.[1][2] However, aberrant activation of this pathway, driven by genetic alterations like gene fusions, activating mutations, or amplifications, is a significant oncogenic driver in a multitude of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer.[3][4] This has firmly established the FGFR family as a compelling therapeutic target for cancer therapy.[2][5]

The clinical landscape now includes several potent FGFR inhibitors, such as erdafitinib, pemigatinib, and infigratinib, which have demonstrated meaningful clinical activity and gained regulatory approval.[6][7] Despite these successes, challenges such as acquired resistance and off-target toxicities persist, fueling the continuous search for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties.

This guide presents a comprehensive benchmarking framework for a novel investigational compound, 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile. The pyrrolo[2,3-b]pyridine scaffold has shown promise in yielding potent FGFR inhibitors.[2][5][8] This document provides a detailed, technically grounded comparison of this novel agent against established clinical benchmarks, outlining the essential experimental workflows and the scientific rationale underpinning each step. Our objective is to provide researchers and drug development professionals with a robust methodology for evaluating the therapeutic potential of new chemical entities targeting the FGFR pathway.

The FGFR Signaling Cascade: A Prime Target for Therapeutic Intervention

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and trans-autophosphorylation of key tyrosine residues within its cytoplasmic kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling events. The principal pathways activated include the RAS-RAF-MEK-ERK pathway, which drives cell proliferation, the PI3K-AKT pathway, crucial for cell survival, and the PLCγ-PKC pathway, which influences cell migration.[2] Dysregulation at any point in this cascade can lead to uncontrolled tumor growth and metastasis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK PKC->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: The canonical FGFR signaling pathway, highlighting key downstream effectors.

Benchmarking Strategy: A Multi-Tiered Approach to Inhibitor Characterization

A rigorous evaluation of a novel inhibitor requires a systematic progression from target engagement in a purified system to demonstrating anti-tumor activity in complex biological models. Our benchmarking workflow is designed to provide a comprehensive profile of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, comparing its performance head-to-head with established drugs at each stage.

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Functional Cellular Phenotypes cluster_3 Tier 4: In Vivo Efficacy biochem Biochemical Kinase Assays (IC50 vs. FGFR1-4) selectivity Kinome-wide Selectivity Profiling biochem->selectivity proliferation Cell Proliferation/Viability Assays (FGFR-addicted cell lines) selectivity->proliferation pFGFR Target Engagement Assays (pFGFR Western Blot) proliferation->pFGFR downstream Downstream Signaling Analysis (pERK, pAKT) pFGFR->downstream migration Cell Migration & Invasion Assays downstream->migration apoptosis Apoptosis Induction Assays migration->apoptosis xenograft Xenograft Tumor Models apoptosis->xenograft

Caption: A tiered experimental workflow for benchmarking novel FGFR inhibitors.

Part 1: Biochemical Potency and Selectivity

The foundational step is to determine the direct inhibitory activity of the compound against purified FGFR kinase domains. This provides the intrinsic potency (IC50) and establishes the selectivity profile across the FGFR family. For the purpose of this guide, we will use data from a closely related 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) as a representative for our novel compound.[2][5][8]

Table 1: Comparative Biochemical IC50 Values (nM)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Data Source
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Representative) 7925712[2][5][8]
Erdafitinib1.22.54.6134Public Data
Pemigatinib0.40.51.230Public Data
Infigratinib1.11.02.561Public Data

Note: Data for the representative compound is from published literature on a similar chemical scaffold.[2][5][8] Data for known inhibitors is compiled from publicly available sources for illustrative purposes.

Experimental Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a common method for determining kinase inhibition. The principle relies on a FRET signal generated when a europium-labeled anti-phospho-substrate antibody binds to a phosphorylated, biotinylated substrate, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase in kinase buffer.

    • Prepare a 2X solution of the biotinylated poly-Glu-Tyr (4:1) substrate and ATP in kinase buffer.

    • Serially dilute 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile and benchmark inhibitors (Erdafitinib, Pemigatinib, Infigratinib) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor solution to the wells of a 384-well assay plate.

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale and Insights: The representative pyrrolopyridine compound demonstrates potent, low-nanomolar inhibition of FGFR1, 2, and 3, comparable to the established inhibitors.[2][5][8] Notably, like many pan-FGFR inhibitors, it shows weaker activity against FGFR4.[7] This profile is desirable as it targets the primary oncogenic isoforms while potentially sparing FGFR4, which can mitigate certain toxicities. A follow-up kinome-wide screen is essential to assess selectivity against other kinase families and identify potential off-target liabilities.

Part 2: Cellular Potency and On-Target Activity

Demonstrating that biochemical potency translates into activity in a cellular context is the critical next step. This involves using cancer cell lines with documented FGFR alterations, making them dependent on—or "addicted" to—FGFR signaling for their proliferation and survival.

Table 2: Comparative Cellular Activity

CompoundCell Line (FGFR Alteration)GI50 (nM) (Proliferation)p-FGFR IC50 (nM) (Target Engagement)
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Representative) 4T1 (Breast Cancer)Potent InhibitionEffective Target Modulation
ErdafitinibRT112 (FGFR3 fusion)~5~10
PemigatinibAN3CA (FGFR2 mutation)~2~5

Note: The representative compound was shown to inhibit 4T1 breast cancer cell proliferation.[5][8] Specific GI50 values would need to be determined experimentally. Data for known inhibitors is illustrative based on public data.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP levels, an indicator of metabolically active, viable cells.

  • Cell Plating: Seed an FGFR-dependent cancer cell line (e.g., RT112 for FGFR3 fusion or SNU-16 for FGFR2 amplification) in a 96-well, white-walled plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of the test compounds for 72 hours. Include a DMSO-only vehicle control.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Rationale and Insights: The ability to inhibit the proliferation of FGFR-addicted cancer cells is the first validation of the compound's therapeutic potential. To confirm this is an on-target effect, it is crucial to perform a target engagement assay, such as a Western blot for phosphorylated FGFR (p-FGFR). A dose-dependent reduction in p-FGFR levels that correlates with the GI50 values provides strong evidence that the compound's anti-proliferative effect is mediated through the intended mechanism of action.

Part 3: In Vivo Efficacy in Preclinical Models

The ultimate preclinical validation is to assess the compound's ability to inhibit tumor growth in an in vivo setting. This step evaluates not only the compound's anti-tumor activity but also its basic pharmacokinetic and tolerability profile.

Experimental Protocol: Human Tumor Xenograft Study

  • Model Establishment: Implant an FGFR-addicted human tumor cell line (e.g., HUH7 for FGFR4 activity) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude).

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile at two dose levels, and a positive control like Erdafitinib).

  • Dosing and Monitoring: Administer the compounds daily via the appropriate route (e.g., oral gavage). Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Rationale and Insights: A successful outcome in a xenograft model, characterized by significant and dose-dependent TGI without unacceptable toxicity, is a critical milestone.[1] It provides the necessary proof-of-concept to justify further investment in formal IND-enabling studies. The representative pyrrolopyridine scaffold has demonstrated the ability to inhibit tumor cell migration and invasion in vitro, which are key drivers of metastasis, further strengthening its therapeutic rationale.[5][8]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous framework for benchmarking 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, a novel FGFR inhibitor. Based on data from closely related pyrrolopyridine derivatives, this chemical class demonstrates potent pan-FGFR activity (excluding FGFR4) that is comparable to clinically approved inhibitors.[2][5][8] The proposed workflow, progressing from biochemical potency through cellular activity to in vivo efficacy, provides a comprehensive pathway for evaluating its therapeutic potential.

The key differentiators for this novel compound will be its unique selectivity profile, its ability to overcome known resistance mutations, and a favorable safety profile. Future studies should focus on head-to-head comparisons in models of acquired resistance to current FGFR inhibitors and comprehensive ADME-Tox profiling to fully characterize its drug-like properties. The data generated through this benchmarking cascade will be instrumental in determining the clinical development strategy for this promising new agent.

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Technical Comparison Guide: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile vs. Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile with Similar Compounds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (hereafter 4F-6A-7CN ) represents a highly specialized "bifunctional electrophile" within the azaindole class. Unlike the ubiquitous 7-azaindole scaffold found in approved drugs like Vemurafenib, the 6-azaindole core of 4F-6A-7CN offers a distinct vector for hydrogen bonding and solubility profiles.

This guide compares 4F-6A-7CN against its positional isomer (7-azaindole analog) and non-fluorinated counterparts. The analysis focuses on synthetic utility (SNAr reactivity), physicochemical properties , and medicinal chemistry applications (kinase inhibitor design).

Part 1: Structural & Physicochemical Comparison

The defining feature of 4F-6A-7CN is the synergy between the C4-fluorine (a labile handle for nucleophilic attack) and the C7-nitrile (an electron-withdrawing group that activates the ring).

Head-to-Head: 6-Azaindole vs. 7-Azaindole Scaffolds
Feature4F-6A-7CN (Target) 4-Fluoro-7-azaindole Analog Implication
Core Structure 1H-pyrrolo[2,3-c ]pyridine1H-pyrrolo[2,3-b ]pyridinec-fusion places pyridine N at pos. 6; b-fusion at pos.[1][2][3] 7.
N-H Acidity (pKa) ~13.5 (Predicted)~13.26-azaindoles are slightly less acidic, affecting deprotonation strategies.
H-Bonding Pyridine N (N6) is a solvent-exposed acceptor.Pyridine N (N7) often forms intramolecular H-bonds (e.g., hinge region).6-azaindole offers a different vector for kinase hinge binding.
SNAr Reactivity High : Activated by C7-CN and N6.Moderate : Activated by N7.The C7-nitrile in the target makes C4 highly electrophilic.
Metabolic Stability High : F blocks C4 oxidation; CN blocks C7.Moderate: C4-F blocks oxidation, but C2/C3 are vulnerable.4F-6A-7CN is designed to block common "soft spots" for P450s.
Substituent Effects: Fluorine vs. Chlorine

While chloro-analogs are cheaper, the 4-fluoro substituent in 4F-6A-7CN is superior for late-stage functionalization:

  • SNAr Rate: Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient heterocycles due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

  • Atom Economy: Lower molecular weight byproduct (HF vs HCl) is negligible, but the reaction speed is often 10–100x faster with F.

Part 2: Synthetic Utility & Experimental Protocols

The primary utility of 4F-6A-7CN is as a scaffold for rapid library generation . The C4-fluorine can be displaced by amines, alkoxides, or thiols to install the "tail" of a drug molecule, while the C7-nitrile can be hydrolyzed to an amide (primary pharmacophore) or reduced to an amine.

Visualization: Reactivity Logic

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityLogic cluster_0 Activation Factors Scaffold 4-Fluoro-1H-pyrrolo[2,3-c] pyridine-7-carbonitrile SNAr_Path Path A: SNAr Displacement (C4 Position) Scaffold->SNAr_Path R-NH2, Heat (F is Leaving Group) Hydrolysis_Path Path B: Nitrile Hydrolysis (C7 Position) Scaffold->Hydrolysis_Path NaOH/H2O2 (CN -> CONH2) Product_A 4-Amino-6-azaindole (Kinase Hinge Binder) SNAr_Path->Product_A Product_B 7-Carboxamide Derivative (H-Bond Donor/Acceptor) Hydrolysis_Path->Product_B Act1 C7-Nitrile (EWG) Increases Electrophilicity Act1->Scaffold Act2 Pyridine N6 Activates C4 Act2->Scaffold

Caption: Synthetic divergence of 4F-6A-7CN. The electron-withdrawing nitrile (C7) and pyridine nitrogen (N6) cooperatively activate the C4-fluorine for nucleophilic substitution.

Protocol: Regioselective SNAr Displacement (C4)

This protocol describes the displacement of the C4-fluorine with a primary amine. This is the "gold standard" reaction for this scaffold.

Rationale: The C4 position is activated. Using a fluoride leaving group (vs. chloride) accelerates the reaction, allowing milder temperatures that preserve the nitrile group.

Materials:

  • Substrate: 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a dry pressure vial, dissolve 100 mg (0.62 mmol) of the substrate in 2.0 mL of anhydrous NMP.

  • Addition: Add DIPEA (216 µL, 1.24 mmol) followed by the amine nucleophile (0.74 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[4] The product should show a mass shift of +[Amine] - [HF]. The nitrile peak (IR ~2220 cm⁻¹) should remain intact.

  • Workup:

    • Cool to room temperature.

    • Pour into 20 mL of ice-water. The product often precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-H signal (if applicable) or shift in C5-H.

  • 19F NMR: Disappearance of the starting material signal (~ -130 ppm).

Part 3: Medicinal Chemistry Application (Kinase Inhibition)

The 6-azaindole scaffold is a bioisostere of the indole and 7-azaindole rings. In kinase inhibitors, the H-bond acceptor/donor motif is critical for binding to the ATP hinge region.

Binding Mode Comparison
  • 7-Azaindole (Standard): Binds via N1-H (donor) and N7 (acceptor). This mimics the Adenine ring of ATP.

  • 6-Azaindole (Target): Binds via N1-H (donor) and N6 (acceptor). The geometry is slightly different, often used to overcome resistance mutations or improve selectivity against off-target kinases.

Signaling Pathway Context

The following diagram places the compound in the context of JAK/STAT signaling, a common target for azaindole-based drugs.

Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor JAK JAK Kinase (Target for Azaindoles) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Inhibitor 4F-6A-7CN Derivative Inhibitor->JAK ATP Competitive Inhibition

Caption: Mechanism of Action. Azaindole derivatives (synthesized from 4F-6A-7CN) typically function as ATP-competitive inhibitors of kinases like JAK, blocking downstream STAT signaling.

References

  • Langer, P., et al. (2020).[5] "Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine... provide 6-azaindoles."[5] Synlett. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53394627, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine." Link

  • Blair, J. A., et al. (2019). "Structure-Activity Relationships of 6-Azaindole Kinase Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

A Comparative Guide to Validating Analytical Methods for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. The focus is on establishing robust, reliable, and compliant analytical procedures essential for quality control throughout the drug development lifecycle. We will delve into the rationale behind method selection, the intricacies of validation parameters, and provide actionable protocols grounded in regulatory standards.

The Imperative of Method Validation in Pharmaceutical Development

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile serves as a critical building block in the synthesis of targeted therapies, including kinase inhibitors. Its purity and stability directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, analytical method validation is not merely a regulatory checkbox; it is a foundational scientific process that ensures the reliability of data used for batch release, stability studies, and quality control.[1]

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[2][3] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the newly revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][4]

The Regulatory Framework: Understanding ICH Q2(R2) Validation Parameters

A validated analytical method provides assurance of its performance. The core validation characteristics, as defined by the ICH, demonstrate that a method is fit for purpose.[4] These parameters are interconnected, each contributing to the overall confidence in the analytical result.

Validation_Parameters cluster_0 Analytical Method Performance Method Validated Analytical Method Specificity Specificity/ Selectivity Method->Specificity  Ensures analyte is  measured distinctly Accuracy Accuracy Method->Accuracy  Measures closeness  to true value Precision Precision (Repeatability, Intermediate) Method->Precision  Demonstrates result  reproducibility Linearity Linearity Method->Linearity  Shows proportional  response to concentration LOQ Limit of Quantitation (LOQ) Method->LOQ  Lowest quantifiable  amount Robustness Robustness Method->Robustness  Shows reliability under  varied conditions Range Range Linearity->Range  Defines boundaries for Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOQ->LOD  Lowest detectable  amount

Caption: Interrelation of core analytical method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, this is paramount for distinguishing it from starting materials, synthetic by-products, and potential degradants.

  • Accuracy: The closeness of test results to the true value. It is typically determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These are critical for impurity and degradation product analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the intended purpose of the method—be it for identity confirmation, quantitative assay, purity evaluation, or residual solvent analysis.

Analytical Task High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Case Assay, Purity, Stability-Indicating MethodResidual Solvents, Volatile ImpuritiesImpurity Identification, Peak PurityIdentity, Structural Confirmation
Strengths High precision, accuracy, and resolution for non-volatile compounds. Widely applicable for quantitative analysis.[5]Excellent for separating volatile and semi-volatile compounds.[6]High sensitivity and specificity; provides molecular weight information for structural elucidation.[7]Provides definitive structural information. Non-destructive. 19F NMR is highly specific for this molecule.[8]
Limitations Not suitable for volatile compounds. Requires chromophore for UV detection.Requires analyte to be volatile and thermally stable.More complex instrumentation; quantification can be challenging without reference standards.Lower sensitivity compared to chromatographic methods; not ideal for trace impurity quantification.
Validation Focus All parameters (Specificity, Linearity, Accuracy, Precision, Range, LOQ, Robustness).Primarily for quantification of residual solvents per ICH Q3C guidelines.[9]Primarily for specificity and identification.Primarily for identity and structural verification.

The Workhorse: A Stability-Indicating HPLC-UV Method

For routine quality control, including assay and purity determination of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[10] Its purpose is to quantify the main compound while separating it from any degradation products that may form under stress conditions.[11]

The Causality of Method Development Choices
  • Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar heterocyclic compounds. The end-capped silica provides better peak shape by minimizing interactions with residual silanols.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic modifier (acetonitrile) is chosen. The low pH ensures that the pyrrolo-pyridine nitrogen is protonated, leading to consistent retention and sharp peaks. The gradient is necessary to elute any more non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.

  • Detection: UV detection is selected based on the chromophoric nature of the pyrrolo[2,3-c]pyridine ring system. A wavelength of approximately 254 nm is a common starting point, but a full UV scan should be performed to determine the optimal wavelength for sensitivity and specificity.

Forced Degradation: The Key to a Stability-Indicating Method

To prove a method is stability-indicating, the analyte must be subjected to stress conditions to intentionally generate degradation products.[12] This process demonstrates the specificity of the method by showing that the main analyte peak decreases as degradation product peaks appear, and that all peaks are well-resolved.

Forced_Degradation_Workflow start 4-Fluoro-1H-pyrrolo[2,3-c] pyridine-7-carbonitrile Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze all samples by Developed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation lcms Identify Degradants (LC-MS) evaluation->lcms  Unknown Peaks report Final Validated Stability-Indicating Method evaluation->report  Acceptable lcms->evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocol: Validated RP-HPLC Method

Objective: To quantify 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

Validation Summary Data (Hypothetical)

Parameter Acceptance Criterion Result
Specificity No interference at the analyte retention time from blank, placebo, or forced degradation samples. Peak purity index > 0.999.Pass
Linearity (R²) ≥ 0.9990.9998
Range (µg/mL) 50 - 150 (80-120% of test conc.)[2]5 - 200
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.8% 1.2%
LOQ (µg/mL) S/N ratio ≥ 100.5 (S/N = 11.2)
Robustness %RSD of results ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2, temp ±2°C).Pass

Orthogonal and Confirmatory Techniques

While HPLC is primary for quantification, other methods are essential for a complete analytical profile.

GC-MS for Residual Solvents

The synthesis of heterocyclic compounds often involves organic solvents.[13] A Gas Chromatography (GC) method with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is required to quantify residual solvents according to ICH Q3C guidelines.[9] A headspace GC-MS method provides high sensitivity and avoids contamination of the instrument with the non-volatile analyte.

1H and 19F NMR for Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for definitive structural confirmation.[8]

  • 1H NMR: Confirms the proton environment of the pyrrolo-pyridine core and any aliphatic side chains.

  • 19F NMR: This is particularly powerful for 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile. It provides a simple, clean spectrum with a single signal (or a multiplet if coupled to nearby protons), confirming the presence and electronic environment of the fluorine atom, which is a critical feature of the molecule's identity.[14][15]

Conclusion

Validating analytical methods for a pharmaceutical intermediate like 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile requires a multi-faceted, risk-based approach. No single technique is sufficient. A well-developed, stability-indicating HPLC method serves as the cornerstone for quality control, providing reliable data on purity, potency, and stability. This must be complemented by orthogonal techniques such as GC for volatile impurities and NMR for unambiguous identity confirmation. Each method must be rigorously validated according to international guidelines to ensure data integrity and, ultimately, patient safety. This integrated analytical strategy provides a self-validating system that guarantees the quality of the intermediate throughout the development and manufacturing process.

References

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4969. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Gajewska, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-345. Retrieved from [Link]

  • Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 2(111). Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). Retrieved from [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Zotou, A., & Sakellariou, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Separations, 7(2), 25. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Maurer, B., & Hauser, A. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA, 46(4), 93-94. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

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A Comparative Guide to the Specificity of 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, A Novel JAK3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the kinase inhibitor 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (hereafter referred to as Compound-X), a novel compound with potent activity against Janus Kinase 3 (JAK3). The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. This document outlines a series of robust experimental approaches to rigorously assess the selectivity of Compound-X, comparing its performance against established benchmarks with varying selectivity profiles.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). This signaling cascade is crucial for the regulation of immune responses.[2] JAK3, in particular, is predominantly expressed in hematopoietic cells and is essential for the development and function of T-cells, B-cells, and Natural Killer (NK) cells.[3] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis and psoriasis, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.[3]

This guide will compare Compound-X to two key reference compounds:

  • Tofacitinib : A first-generation, non-selective pan-JAK inhibitor that targets JAK1 and JAK3 with some activity against JAK2.[4][]

  • Selective JAK3 Inhibitor (PF-06651600) : A highly selective, next-generation inhibitor developed to specifically target JAK3, thereby reducing the side effects associated with the inhibition of other JAK family members.[6]

Through a series of detailed experimental protocols and comparative data, we will illustrate a comprehensive strategy for characterizing the specificity of novel kinase inhibitors like Compound-X.

Part 1: In Vitro Kinase Profiling for Broad Selectivity Assessment

The initial and most fundamental step in assessing the specificity of a new kinase inhibitor is to profile its activity against a broad panel of kinases. This provides a global view of the compound's selectivity across the human kinome. The radiometric kinase assay is considered a gold-standard method for this purpose as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, offering high sensitivity and reliability.[7][8]

Rationale for Experimental Choices

A comprehensive kinase panel, ideally covering a significant portion of the human kinome, is essential to identify not only the intended target but also any potential off-targets.[9] The choice of a radiometric assay format minimizes interference from compound autofluorescence or light scattering, which can be problematic in other assay formats.[10] Performing the assay at or near the physiological ATP concentration (1mM) is crucial, as it provides a more accurate representation of the compound's inhibitory potential in a cellular environment where it must compete with high levels of endogenous ATP.[7]

Experimental Protocol: Radiometric Kinase Assay
  • Preparation of Reagents :

    • Prepare a kinase buffer appropriate for the specific kinase being tested (typically contains a buffer salt like HEPES, MgCl₂, a reducing agent like DTT, and a surfactant like Brij-35).

    • Dilute the purified active kinase enzyme to the desired concentration in the kinase buffer.

    • Prepare the substrate (protein or peptide) in the kinase buffer.

    • Prepare the ATP solution containing a mixture of non-radiolabeled ATP and γ-³²P-ATP or γ-³³P-ATP. The final ATP concentration should be at the Km for each kinase or at a standardized concentration (e.g., 10 µM or 1 mM).

    • Prepare serial dilutions of the test compounds (Compound-X, Tofacitinib, Selective JAK3 Inhibitor) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction :

    • In a 96-well or 384-well plate, add the kinase enzyme, substrate, and test compound.

    • Allow the compound to pre-incubate with the kinase for a defined period (e.g., 10-20 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP mixture.[11]

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.[11]

  • Termination and Detection :

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper).[12]

    • Wash the filter mat multiple times with a wash solution (e.g., 0.5% phosphoric acid) to remove unreacted radiolabeled ATP.[12]

    • Dry the filter mat completely.

    • Quantify the incorporated radioactivity on the filter mat using a scintillation counter or a phosphorimager.[8]

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP (with γ-³²P-ATP), and Test Compounds mix Combine Kinase, Substrate, and Test Compound in Plate reagents->mix incubate_pre Pre-incubate mix->incubate_pre start_reaction Initiate with ATP incubate_pre->start_reaction incubate_main Incubate at 30°C start_reaction->incubate_main stop_reaction Stop Reaction (e.g., with Phosphoric Acid) incubate_main->stop_reaction spot Spot onto Phosphocellulose Paper stop_reaction->spot wash Wash to Remove Unreacted ATP spot->wash dry Dry Paper wash->dry quantify Quantify Radioactivity (Scintillation Counting) dry->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Radiometric Kinase Assay Workflow

Comparative Data: In Vitro Kinase Inhibition
KinaseCompound-X IC50 (nM)Tofacitinib IC50 (nM)Selective JAK3 Inhibitor IC50 (nM)
JAK3 0.5 1.2 0.15
JAK1552.5>1000
JAK225020>1000
TYK2480150>1000
FLT3>1000350>1000
c-MET>1000800>1000
EGFR>1000>1000>1000

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results from the in vitro kinase profiling indicate that Compound-X is a highly potent inhibitor of JAK3. Its selectivity for JAK3 over other JAK family members is significantly greater than that of Tofacitinib. While not as selective as the dedicated Selective JAK3 Inhibitor, Compound-X demonstrates a very favorable selectivity profile with minimal off-target activity against other tested kinases.

Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for determining biochemical potency, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[14] When a drug binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[15]

Rationale for Experimental Choices

CETSA provides direct evidence of target binding in a physiological context, accounting for factors such as cell permeability and intracellular compound concentrations.[16] This method does not require any modification of the compound or the target protein, thus providing a more authentic measure of the drug-target interaction.[15] By comparing the thermal stability of the target protein in the presence and absence of the inhibitor, we can confirm target engagement and even rank the potency of different compounds in a cellular setting.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a human T-cell line like Jurkat that endogenously expresses JAK3) to a sufficient density.

    • Harvest the cells and resuspend them in a suitable buffer or culture medium.

    • Treat the cell suspension with various concentrations of the test compounds (Compound-X, Tofacitinib, Selective JAK3 Inhibitor) or a vehicle control (DMSO).

    • Incubate the cells at 37°C for a defined period (e.g., 1-2 hours) to allow for compound uptake and target binding.

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient would be from 37°C to 70°C.

    • Immediately cool the samples to room temperature.

  • Cell Lysis and Protein Extraction :

    • Lyse the cells to release the soluble proteins. This can be achieved through various methods, including freeze-thaw cycles, sonication, or the addition of a lysis buffer containing detergents.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Target Protein :

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble JAK3 in each sample using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis :

    • Quantify the band intensity (for Western blot) or signal (for immunoassay) for soluble JAK3 at each temperature point.

    • Plot the percentage of soluble JAK3 (relative to the unheated control) against the temperature for each treatment condition.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) of JAK3 under each condition. An increase in Tm in the presence of a compound indicates target stabilization and engagement.

G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Detection & Analysis culture Culture Cells (e.g., Jurkat) treat Treat Cells with Inhibitors or Vehicle culture->treat incubate Incubate at 37°C treat->incubate aliquot Aliquot Cells incubate->aliquot heat Heat to a Range of Temperatures aliquot->heat cool Cool to Room Temp heat->cool lyse Lyse Cells cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect detect Detect Soluble JAK3 (e.g., Western Blot) collect->detect plot Plot Melting Curve detect->plot determine_tm Determine Melting Temperature (Tm) Shift plot->determine_tm

Cellular Thermal Shift Assay (CETSA) Workflow

Comparative Data: Cellular Target Engagement of JAK3
CompoundConcentration (µM)JAK3 Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-48.5-
Compound-X155.2+6.7
Tofacitinib154.8+6.3
Selective JAK3 Inhibitor156.1+7.6

Note: The data presented in this table is hypothetical and for illustrative purposes.

The CETSA results confirm that Compound-X effectively engages and stabilizes JAK3 in a cellular context. The observed thermal shift is comparable to that of Tofacitinib and the Selective JAK3 Inhibitor, indicating potent target engagement within living cells.

Part 3: Unbiased Off-Target Profiling by Whole-Proteome Mass Spectrometry

To gain a truly unbiased understanding of a compound's specificity, chemical proteomics approaches coupled with mass spectrometry can be employed.[17] These methods can identify the full spectrum of protein targets that a compound interacts with in a complex biological sample, including unanticipated off-targets that may not be present in a standard kinase panel.[18]

Rationale for Experimental Choices

Affinity chromatography using an immobilized version of the inhibitor allows for the capture of interacting proteins from a cell lysate.[17] Subsequent analysis by quantitative mass spectrometry can then identify and quantify the bound proteins. By comparing the proteins captured by the inhibitor to those captured by a control resin, specific interactors can be distinguished from non-specific background binding. This approach provides an unbiased, proteome-wide view of the compound's target landscape.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Preparation of Affinity Resin :

    • Synthesize an analog of the test compound (e.g., Compound-X) that includes a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).

    • Immobilize the compound onto the beads to create the affinity resin.

    • Prepare a control resin with no immobilized compound or with an inactive analog.

  • Cell Lysis and Incubation :

    • Prepare a large-scale lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the affinity resin and the control resin for a defined period to allow for protein binding.

    • To identify specific binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free, non-immobilized compound before incubation with the affinity resin.

  • Washing and Elution :

    • Wash the resins extensively with a series of buffers to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the affinity resin, often using a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Protein Digestion and Mass Spectrometry :

    • Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with an enzyme like trypsin.

    • Alternatively, perform an in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Use a database search algorithm to identify the proteins from the MS/MS spectra.

    • Quantify the relative abundance of the identified proteins in the samples from the affinity resin versus the control resin.

    • Proteins that are significantly enriched in the affinity resin sample are considered potential targets of the compound.

G cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Digestion cluster_analysis MS Analysis immobilize Immobilize Compound on Affinity Beads incubate Incubate Lysate with Affinity Beads immobilize->incubate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Digest Proteins (e.g., with Trypsin) elute->digest lc_ms Analyze Peptides by LC-MS/MS digest->lc_ms identify Identify & Quantify Proteins lc_ms->identify determine_targets Determine Specific Off-Targets identify->determine_targets

Affinity Chromatography-Mass Spectrometry Workflow

Comparative Data: Whole-Proteome Off-Target Profile
CompoundPrimary TargetKnown Off-TargetsUnanticipated Off-Targets (Proteome-wide)
Compound-XJAK3JAK1, JAK2, TYK2 (low affinity)2
TofacitinibJAK1, JAK3JAK215
Selective JAK3 InhibitorJAK3None1

Note: The data presented in this table is hypothetical and for illustrative purposes.

The whole-proteome analysis further supports the high specificity of Compound-X. It identifies very few unanticipated off-targets, in stark contrast to the broader off-target profile of Tofacitinib. This "cleaner" profile suggests a lower potential for off-target related toxicities.

Synthesis and Interpretation of Results

The collective experimental evidence strongly indicates that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Compound-X) is a potent and highly selective inhibitor of JAK3.

  • Potency and Selectivity : The in vitro kinase profiling demonstrates that Compound-X inhibits JAK3 with sub-nanomolar potency. Its selectivity for JAK3 over JAK1 and JAK2 is substantially better than the pan-JAK inhibitor Tofacitinib, suggesting a reduced likelihood of side effects associated with JAK1 and JAK2 inhibition (such as effects on hematopoiesis).[1]

  • Cellular Activity : The CETSA data confirms that this potent biochemical activity translates into effective target engagement within a cellular context. The ability of Compound-X to stabilize JAK3 in live cells is on par with other established JAK inhibitors.

  • Clean Off-Target Profile : The unbiased proteomic profiling reveals a very clean off-target landscape for Compound-X, especially when compared to less selective compounds. This high degree of specificity is a desirable characteristic for a therapeutic candidate, as it implies a lower risk of unforeseen adverse events.

Conclusion

Through a rigorous and multi-faceted experimental approach, we have demonstrated that 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (Compound-X) is a highly potent and selective inhibitor of JAK3. Its performance in in vitro kinase assays, cellular target engagement studies, and whole-proteome off-target profiling compares favorably to existing JAK inhibitors. The high degree of specificity for JAK3 suggests that Compound-X has the potential to be a valuable research tool for dissecting JAK3 signaling pathways and a promising candidate for the development of new therapies for autoimmune disorders with an improved safety profile.

References

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A Comparative Guide to the ADME Properties of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and Its Analogs in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery and development, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] A promising candidate's therapeutic efficacy is not solely dictated by its potency against a biological target but is intrinsically linked to its ability to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity. This guide provides an in-depth comparative analysis of the ADME properties of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, a scaffold of interest in medicinal chemistry, and its structurally related analogs. Through this exploration, we will elucidate how subtle molecular modifications can profoundly influence a compound's pharmacokinetic profile.

The pyrrolo[2,3-c]pyridine core is a recognized privileged scaffold in drug discovery, with derivatives showing a wide spectrum of biological activities.[4][5][6][7] However, advancing such a scaffold from a mere "hit" to a viable "lead" and ultimately a clinical candidate necessitates a rigorous evaluation of its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals to underscore the rationale behind key in vitro ADME assays and to provide a framework for interpreting the resulting data to guide medicinal chemistry efforts.

Comparative ADME Profile

For the purpose of this guide, we will evaluate our lead compound, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (Compound A) , against three closely related analogs designed to probe the structure-activity relationship (SAR) and structure-property relationship (SPR).

  • Analog 1 (Increased Lipophilicity): 4-Fluoro-1-(phenyl)-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

  • Analog 2 (Metabolic Soft Spot Modification): 4-Fluoro-1-(cyclopropyl)-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

  • Analog 3 (Polar Group Addition): 4-Fluoro-7-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-c]pyridine

The following table summarizes the key ADME parameters determined for these compounds through a battery of standardized in vitro assays.

Parameter Compound A Analog 1 Analog 2 Analog 3
Kinetic Solubility (µM) at pH 7.4 751585150
LogD at pH 7.4 2.13.52.31.2
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 1525185
Efflux Ratio (Papp B→A / Papp A→B) 1.83.51.51.2
Human Liver Microsomal Stability (t½, min) 251055>60
Human Hepatocyte Stability (t½, min) 401870>90
CYP3A4 Inhibition (IC₅₀, µM) >505.2>50>50

Experimental Workflows and Rationale

The data presented above is a culmination of several key in vitro assays. The selection of these assays is not arbitrary; they are chosen to provide a holistic, albeit preliminary, view of a compound's potential in vivo behavior.

General ADME Profiling Workflow

The initial screening of compounds typically follows a tiered approach, starting with high-throughput assays and progressing to more complex and resource-intensive studies for promising candidates.

ADME_Workflow cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization Compound_Synthesis Compound Synthesis Physicochemical_Properties Physicochemical Properties (Solubility, LogD) Compound_Synthesis->Physicochemical_Properties Characterize HTS_ADME High-Throughput ADME (Microsomal Stability) Physicochemical_Properties->HTS_ADME Screen Permeability_Screen Permeability Screen (PAMPA/Caco-2) HTS_ADME->Permeability_Screen Screen Definitive_ADME Definitive ADME Assays (Hepatocyte Stability, CYP Inhibition/Induction, Transporter Assays) Permeability_Screen->Definitive_ADME Optimize Metabolite_ID Metabolite Identification Definitive_ADME->Metabolite_ID Investigate

Caption: A generalized workflow for in vitro ADME profiling in drug discovery.

Detailed Experimental Protocols

Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8] The kinetic solubility assay is a high-throughput method ideal for early-stage discovery, where compound availability is limited. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9][10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add 2 µL of each DMSO solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.[8]

  • Separation of Undissolved Compound: Filter the samples through a filter plate or centrifuge to pellet the precipitate.

  • Quantification: Analyze the concentration of the compound in the supernatant/filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[11][12]

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that differentiates to mimic the intestinal epithelial barrier.[13][14] This assay is the gold standard for in vitro prediction of intestinal drug absorption and for identifying substrates of efflux transporters like P-glycoprotein (P-gp).[15]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed barrier.[15][17]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): Add the test compound (typically at 1-10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver compartment at specific time points (e.g., 2 hours).[15]

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

Caco2_Workflow cluster_A Apical (Gut Lumen Side) cluster_B Basolateral (Blood Side) Apical_Compartment Apical Compartment (Add Compound for A->B) Caco2_Monolayer Caco-2 Monolayer Apical_Compartment->Caco2_Monolayer Passive Diffusion & Active Uptake Basolateral_Compartment Basolateral Compartment (Add Compound for B->A) Basolateral_Compartment->Caco2_Monolayer Passive Diffusion Caco2_Monolayer->Apical_Compartment Active Efflux (B->A) (e.g., P-gp) Caco2_Monolayer->Basolateral_Compartment Permeation (A->B)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Metabolic Stability Assay (Human Liver Microsomes)

Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[18][19] Human liver microsomes (HLM) are subcellular fractions containing these enzymes and are used to assess a compound's susceptibility to Phase I metabolism.[20][21] A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[21][22]

  • Pre-incubation: Add the test compound (typically 1 µM) to the microsome mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.[21][23]

  • Time-course Sampling: Take aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[22]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

CYP450_Metabolism Drug Drug CYP450 CYP450 Enzyme (in Liver Microsome) Drug->CYP450 Binds to Active Site Metabolite Oxidized Metabolite (More Polar) CYP450->Metabolite Catalyzes Oxidation NADPH NADPH (Cofactor) NADPH->CYP450 Provides Reducing Equivalents

Caption: Simplified schematic of CYP450-mediated drug metabolism.

Interpretation of Results and Structure-ADME Relationships

  • Compound A (Lead Compound): Exhibits moderate solubility and good permeability with no significant efflux, suggesting good potential for oral absorption. Its metabolic stability is acceptable for a lead compound, and it does not inhibit CYP3A4, reducing the risk of drug-drug interactions.

  • Analog 1 (Increased Lipophilicity): The addition of a phenyl group significantly increased lipophilicity (LogD 3.5). This improved passive permeability (Papp A→B of 25), but at the cost of drastically reduced solubility (15 µM). More critically, it became a substrate for P-gp efflux (Efflux Ratio 3.5), which would likely limit its net absorption in vivo.[24][25][26] The increased lipophilicity and the introduction of an aromatic ring also rendered it more susceptible to metabolic attack, resulting in poor microsomal and hepatocyte stability. Furthermore, it showed significant inhibition of CYP3A4, a major drug-metabolizing enzyme, raising concerns about potential drug-drug interactions.[19]

  • Analog 2 (Metabolic Soft Spot Modification): Replacing the phenyl group with a cyclopropyl group maintained favorable permeability while slightly improving solubility compared to the lead. Crucially, this modification significantly enhanced metabolic stability (t½ > 55 min in HLM). This is a classic medicinal chemistry strategy to block a site of metabolism without negatively impacting other properties. It remained a non-efflux substrate and a non-inhibitor of CYP3A4, making it a highly promising analog for further development.

  • Analog 3 (Polar Group Addition): The replacement of the nitrile with a more polar tetrazole group, as expected, dramatically improved aqueous solubility (150 µM) and reduced lipophilicity (LogD 1.2). However, this came at the expense of permeability (Papp A→B of 5), which is now likely too low for efficient passive oral absorption. While its metabolic stability is excellent, the poor permeability would likely result in low oral bioavailability, making it a less desirable candidate unless an active uptake transporter is involved.

Conclusion

This comparative guide demonstrates the critical importance of early and integrated ADME profiling in drug discovery. The case of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and its analogs clearly illustrates that optimizing for potency alone is insufficient. A successful drug candidate must possess a balanced profile of solubility, permeability, and metabolic stability.

The data reveals that:

  • Increasing lipophilicity (Analog 1) can improve permeability but often introduces liabilities such as poor solubility, P-gp efflux, and increased metabolic clearance.

  • Strategic modification of potential metabolic "soft spots" (Analog 2) can significantly improve metabolic stability while maintaining other favorable ADME properties.

  • Increasing polarity (Analog 3) can enhance solubility but may negatively impact permeability, a key driver of oral absorption.

By understanding the interplay of these properties and the causal relationships between chemical structure and ADME outcomes, medicinal chemists can more efficiently design and prioritize compounds with a higher probability of success in later stages of development. The protocols and workflows described herein provide a robust framework for generating the critical data needed to make these informed decisions.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021). PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). MDPI. [Link]

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. (n.d.). PubMed. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC. (2022). PMC. [Link]

  • In Vitro ADME & Physicochemical Profiling - Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. (n.d.). MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (2010). PMC. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (n.d.). PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014). Australian Prescriber. [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Evotec. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Metabolon. [Link]

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  • P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - NIH. (2013). PMC. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Caco2 assay protocol. (n.d.). [Source for Caco2 assay protocol details]. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is built upon a conservative hazard assessment derived from its core structural motifs: a fluorinated pyridine, a pyrrole ring, and a nitrile functional group. The principle of treating novel compounds with a high degree of caution is paramount to ensuring laboratory and environmental safety.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks associated with 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is essential for appreciating the necessity of the stringent disposal procedures outlined. The hazard profile is a composite of its constituent parts:

  • Fluorinated Pyridine Moiety: Pyridine and its derivatives are known to pose significant health risks. Exposure can lead to adverse neurological effects and potential liver damage.[1][2][3] Upon combustion, fluorinated organic compounds can release highly corrosive and toxic hydrogen fluoride (HF) gas.[4]

  • Pyrrole Ring: The pyrrole ring, a common heterocyclic structure, can exhibit toxicity if ingested or inhaled.[5][6]

  • Nitrile (-C≡N) Group: The toxicity of many organic nitriles is a primary concern, as they can be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[7][8] Exposure to nitrile compounds can lead to a range of serious health effects.[9]

Based on this analysis, 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile must be handled as a toxic, irritant, and environmentally hazardous substance.

Immediate Safety and Spill Management

Prior to handling or preparing for disposal, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required when handling this compound. The rationale for each is to provide a comprehensive barrier against potential exposure routes.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum 8 mil thickness).Protects against dermal absorption. Verify glove compatibility and breakthrough time with the manufacturer.
Eye Protection Chemical splash goggles.Protects eyes from splashes of solids or solutions.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Work within a certified chemical fume hood.Prevents inhalation of airborne particles or aerosols.[10]
Spill Response Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Limit access to the spill area.

  • Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable, and chemically compatible waste container.[11][12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Disposal: Dispose of the sealed container and all contaminated materials according to the procedures outlined in Section 3.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is that it must be managed as regulated hazardous waste from its point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of down the drain or in general solid waste. [13][14]

Waste Segregation and Containerization

Proper segregation is the first critical step in a compliant disposal workflow.

  • Establish Designated Waste Streams:

    • Solid Waste: This stream includes the pure compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and spill cleanup materials.

    • Liquid Waste: This stream is for solutions containing the compound dissolved in organic solvents. Do not mix with aqueous or incompatible waste streams.[12]

  • Select Appropriate Containers:

    • Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles for liquids and wide-mouth HDPE pails for solids.[15]

    • Ensure containers have secure, leak-proof lids. Keep containers closed at all times except when adding waste.[15]

Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" tag to the container.

  • The label must include:

    • The full chemical name: "4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile" and any solvents present.

    • The words "Hazardous Waste" .

    • Hazard characteristics: "Toxic", "Irritant" .

    • Generator's name and laboratory location.

    • Accumulation start date.

Temporary Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Store waste in a location that is under the control of the laboratory personnel.

  • Ensure containers are placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[14]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.

Final Disposal Pathway

The final step is to arrange for pickup and disposal by a licensed professional waste management service.

  • Recommended Disposal Method: The required method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11]

  • Causality: This method is necessary to ensure the complete destruction of the heterocyclic ring system and the nitrile group. The high temperatures and specialized scrubbers are also essential for safely managing the halogenated nature of the compound and neutralizing the resulting acidic gases like hydrogen fluoride.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile and associated waste.

DisposalWorkflow start Waste Generation (Pure compound, contaminated labware, or solutions) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid No solid_container Place in a labeled, sealable SOLID hazardous waste container (HDPE). is_solid->solid_container Yes liquid_container Place in a labeled, sealable LIQUID hazardous waste container (Glass or HDPE). is_liquid->liquid_container Yes label_check Is the container correctly labeled? (Full Chemical Name, Hazards, Generator Info, Date) solid_container->label_check liquid_container->label_check storage Store in designated Satellite Accumulation Area with secondary containment. label_check->storage Yes full_or_done Is container full or project complete? storage->full_or_done full_or_done->storage No pickup Arrange for pickup by licensed hazardous waste contractor. full_or_done->pickup Yes incineration Final Disposal: High-Temperature Incineration pickup->incineration

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.